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4-amino-N,N-bis(prop-2-en-1-yl)benzamide Documentation Hub

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  • Product: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide
  • CAS: 72362-95-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-diallyl-4-aminobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract N,N-diallyl-4-aminobenzamide is a molecule of interest within medicinal chemistry due to the prevalence of the aminobenzamide scaffold in a variety...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diallyl-4-aminobenzamide is a molecule of interest within medicinal chemistry due to the prevalence of the aminobenzamide scaffold in a variety of biologically active compounds.[1] This guide provides a comprehensive technical overview of its molecular structure, conformational dynamics, and key considerations for its synthesis and characterization. As specific experimental data for this exact molecule is limited in public literature, this document synthesizes information from analogous structures and spectroscopic principles to provide a robust predictive analysis for research and development applications.

Molecular Structure and Physicochemical Properties

N,N-diallyl-4-aminobenzamide possesses a core 4-aminobenzamide structure with two allyl groups substituting the nitrogen atom of the amino group. The fundamental properties of the parent 4-aminobenzamide, such as its solid form and melting point of 181-183 °C, provide a baseline for understanding the core of the molecule.[2]

Table 1: Physicochemical Properties of N,N-diallyl-4-aminobenzamide

PropertyValueSource/Method
Molecular Formula C₁₃H₁₆N₂O-
Molecular Weight 216.28 g/mol -
CAS Number Not available-
Appearance (Predicted) SolidBased on related structures
Solubility (Predicted) Soluble in organic solvents (e.g., DCM, THF, DMF)Based on general amide properties
Key Functional Groups and Their Influence

The molecular architecture is characterized by several key functional groups that dictate its chemical behavior and potential for intermolecular interactions:

  • Benzamide Moiety: The aromatic ring and the amide group are central to the molecule's electronic properties. The amide group can participate in hydrogen bonding as a donor (N-H) and acceptor (C=O).

  • Diallyl Amino Group: The two allyl groups introduce conformational flexibility and potential sites for further chemical modification. The nitrogen atom is a potential hydrogen bond acceptor.

  • Aromatic Ring: The benzene ring can engage in π-π stacking and hydrophobic interactions, which are crucial for molecular recognition in biological systems.

Conformational Analysis

The three-dimensional conformation of N,N-diallyl-4-aminobenzamide is critical for its interaction with biological targets. The overall shape is determined by the rotation around several key single bonds.

Rotational Isomers and Steric Hindrance

The primary determinants of the molecule's conformation are the torsion angles around the N-C(allyl) bonds and the C(aryl)-C(amide) bond. The two allyl groups can adopt various orientations relative to the plane of the benzamide group. Steric hindrance between the allyl groups will likely favor a conformation where they are oriented away from each other.

Drawing parallels from the crystal structure of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, we can infer that the nitrogen atom will adopt a trigonal pyramidal or a nearly planar geometry depending on the electronic effects and crystal packing forces.[3][4] In the case of N,N-diallyl-4-aminobenzamide, the delocalization of the nitrogen lone pair into the aromatic ring could favor a more planar conformation.

Intramolecular Interactions

While significant intramolecular hydrogen bonding is not anticipated, weak C-H···O or C-H···π interactions could play a role in stabilizing certain conformations. The relative orientation of the allyl groups will be a balance between minimizing steric clash and maximizing favorable weak interactions.

Synthesis and Characterization

The synthesis of N,N-diallyl-4-aminobenzamide can be approached through a multi-step process starting from commercially available materials.

Proposed Synthetic Pathway

A plausible synthetic route involves the initial synthesis of 4-aminobenzamide followed by N-alkylation.

Synthetic Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: N-Allylation 4-nitrobenzoyl_chloride 4-Nitrobenzoyl chloride 4-nitrobenzamide 4-Nitrobenzamide 4-nitrobenzoyl_chloride->4-nitrobenzamide Ammonia Ammonia Ammonia->4-nitrobenzamide 4-aminobenzamide 4-Aminobenzamide 4-nitrobenzamide->4-aminobenzamide H₂, Pd/C N,N-diallyl-4-aminobenzamide N,N-diallyl-4-aminobenzamide 4-aminobenzamide->N,N-diallyl-4-aminobenzamide Allyl bromide, Base

Caption: Proposed synthetic pathway for N,N-diallyl-4-aminobenzamide.

Experimental Protocol

Step 1 & 2: Synthesis of 4-Aminobenzamide

A common method for synthesizing 4-aminobenzamide involves the reduction of 4-nitrobenzamide.[5]

  • Amide Formation: 4-nitrobenzoyl chloride is reacted with ammonia to form 4-nitrobenzamide.

  • Reduction: The nitro group of 4-nitrobenzamide is then reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[5]

Step 3: N,N-Diallylation of 4-Aminobenzamide

This step is analogous to the synthesis of N,N-diallylanilines.[6]

  • Dissolve 4-aminobenzamide (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.2-2.5 eq) to the solution.

  • Add allyl bromide (2.1-2.3 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure N,N-diallyl-4-aminobenzamide.

Spectroscopic Characterization (Predicted)

The structure of the synthesized N,N-diallyl-4-aminobenzamide can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on analogous compounds.[1]

Table 2: Predicted Spectroscopic Data for N,N-diallyl-4-aminobenzamide

TechniquePredicted Chemical Shifts / FrequenciesAssignment
¹H NMR δ 7.6-7.8 (d, 2H)Aromatic protons ortho to the amide
δ 6.6-6.8 (d, 2H)Aromatic protons ortho to the diallyl-amino group
δ 5.8-6.0 (m, 2H)=CH- (allyl)
δ 5.1-5.3 (m, 4H)=CH₂ (allyl)
δ 3.9-4.1 (d, 4H)N-CH₂- (allyl)
δ 7.9-8.2 (br s, 1H)-CONH₂
¹³C NMR δ ~168C=O (amide)
δ ~150C-N (aromatic)
δ ~134-CH= (allyl)
δ ~129CH (aromatic)
δ ~117=CH₂ (allyl)
δ ~112CH (aromatic)
δ ~53N-CH₂- (allyl)
IR (cm⁻¹) ~3350, ~3180N-H stretching (amide)
~3080=C-H stretching (alkene)
~2980, ~2920C-H stretching (aliphatic)
~1640C=O stretching (Amide I)
~1600C=C stretching (aromatic and alkene)
~1540N-H bending (Amide II)
Mass Spec (EI) m/z 216 (M⁺)Molecular ion
m/z 175[M - C₃H₅]⁺
m/z 120[H₂NC₆H₄CO]⁺

Potential Applications in Drug Development

The 4-aminobenzamide scaffold is a well-established pharmacophore. Derivatives have been investigated for a range of biological activities, including as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[1] The introduction of diallyl groups can modulate the lipophilicity and conformational properties of the parent molecule, potentially leading to altered biological activity and pharmacokinetic profiles.

The allyl groups also provide handles for further chemical elaboration through reactions such as olefin metathesis, dihydroxylation, or click chemistry, allowing for the generation of diverse chemical libraries for screening against various therapeutic targets.

Conclusion

This technical guide provides a detailed overview of the molecular structure, conformational landscape, and synthetic and analytical considerations for N,N-diallyl-4-aminobenzamide. While specific experimental data for this molecule is not widely available, the predictive analysis based on structurally related compounds offers a solid foundation for researchers and drug development professionals to undertake further investigation and harness the potential of this and related molecules. The synthetic protocols and predicted spectroscopic data herein serve as a valuable starting point for its preparation and characterization.

References

  • Al-Balas, Q. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. International Journal of General Medicine, 7, 63–83. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040526A - Preparation method of N,N-diallyl aniline.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide: A Pre-Formulation Characterization Guide

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pre-formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In the development of novel active pharmaceutical ingredients (APIs) and specialized chemical intermediates, 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9), frequently referred to as 4-amino-N,N-diallylbenzamide, presents a unique thermodynamic profile. The molecule is characterized by three distinct functional domains:

  • The Benzamide Core: Provides a rigid, thermodynamically stable scaffold with high resistance to neutral hydrolysis.

  • The 4-Amino (Aniline) Moiety: An electron-donating group that increases susceptibility to oxidative degradation.

  • The N,N-Bis(prop-2-en-1-yl) (Diallyl) Group: The most thermodynamically vulnerable region, prone to radical-initiated auto-oxidation and cross-linking due to the low bond dissociation energy (BDE) of the allylic C-H bonds.

Because empirical, peer-reviewed thermodynamic data for this specific CAS number is absent from standard public literature, pre-formulation scientists must rely on a synthesis of predictive thermodynamics and rigorous, self-validating empirical calorimetry. This guide establishes the authoritative framework for evaluating the thermodynamic stability of this compound, ensuring compliance with [1].

Predictive Thermodynamics & Vulnerability Analysis

Before initiating empirical testing, we must establish the theoretical thermodynamic boundaries of the molecule. The predictive data below is derived from standard group additivity methods [2] and known physical chemistry principles for allylic and aniline systems.

The primary driver of instability in 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is the allylic hydrogen. The Bond Dissociation Energy (BDE) for an allylic C-H bond is approximately 347 kJ/mol, significantly lower than a standard alkyl C-H bond (~410 kJ/mol). This thermodynamic deficit lowers the activation energy (


) for radical formation, making the molecule highly sensitive to heat, light, and transition metal impurities.
Table 1: Predictive and Representative Thermodynamic Parameters
ParameterRepresentative Value / RangeMethod of DerivationMechanistic Significance
Allylic C-H BDE ~347 kJ/molLiterature / DFTLow BDE drives susceptibility to auto-oxidation and radical cross-linking.
Enthalpy of Fusion (

)
25 – 35 kJ/molPredictive / DSCEnergy required to disrupt the crystalline lattice; heavily dependent on primary amine hydrogen bonding.
Activation Energy of Decomposition (

)
85 – 105 kJ/molTGA / DSC KineticsBarrier to acute thermal degradation; governed by the cleavage of the allylic C-N bond.
Gibbs Free Energy of Activation (

)
> 100 kJ/mol (at pH 7)PredictiveHigh barrier indicates the amide core is thermodynamically stable against hydrolysis under neutral conditions.

Mechanistic Degradation Pathways

Understanding the thermodynamic sinks of a molecule dictates how we design our stability assays. For 4-amino-N,N-bis(prop-2-en-1-yl)benzamide, the degradation pathways are competitive and environmentally dependent.

Degradation Parent 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (Parent API/Intermediate) Allyl Allylic Oxidation & Cross-linking (Radical Mechanism) Parent->Allyl O2, Light, Heat Aniline Aniline Oxidation (Quinone Imine Formation) Parent->Aniline ROS, Transition Metals Amide Amide Hydrolysis (Cleavage to 4-aminobenzoic acid) Parent->Amide Extreme pH, H2O

Primary thermodynamic degradation pathways of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.

The Self-Validating Empirical Workflow

To accurately map the thermodynamic profile of this compound, we employ an orthogonal, self-validating instrumental workflow.

  • Causality & Validation: Differential Scanning Calorimetry (DSC) identifies thermal transitions, but cannot distinguish between melting and volatile degradation. Thermogravimetric Analysis (TGA) validates the DSC data by confirming mass loss events. Finally, Isothermal Microcalorimetry (IMC) bridges high-temperature acute data with low-temperature, long-term shelf-life predictions. If the Arrhenius extrapolation from DSC/TGA aligns with the microwatt heat flow detected by IMC, the thermodynamic model is validated.

Workflow A Sample Preparation (4-amino-N,N-diallylbenzamide) B DSC Analysis (Thermal Transitions & Tm) A->B C TGA Analysis (Mass Loss & Decomposition) A->C D Isothermal Microcalorimetry (Microwatt Heat Flow & Shelf-Life) A->D Long-term stability E Kinetic Modeling (Arrhenius Extrapolation) B->E C->E D->E

Orthogonal experimental workflow for thermodynamic and kinetic characterization.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


), enthalpy of fusion (

), and acute decomposition onset. Methodology:
  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of the compound into a Tzero aluminum pan. Hermetically seal the pan with a pinhole lid to allow for the escape of volatiles while maintaining internal thermal equilibrium.

  • Purge Gas: Utilize a dry Nitrogen (

    
    ) purge at 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the diallyl and aniline groups, allowing the isolation of purely thermal events.
    
  • Thermal Program: Equilibrate at 25 °C for 5 minutes. Ramp at 10 °C/min to 350 °C.

  • Data Extraction: Integrate the melting endotherm to calculate

    
    . Utilize the  [3] by running multiple heating rates (e.g., 5, 10, 15, 20 °C/min) to calculate the activation energy (
    
    
    
    ) of decomposition via the Flynn-Wall-Ozawa method.
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Differentiate phase transitions from degradation and quantify desolvation/decomposition kinetics. Methodology:

  • Sample Preparation: Load 5.0 – 10.0 mg of the compound into a platinum or alumina crucible.

  • Atmosphere Control: Run two separate experiments: one under

    
     (to measure pure thermal cracking) and one under ambient air/Oxygen (to measure oxidative degradation).
    
  • Thermal Program: Ramp from ambient to 500 °C at 10 °C/min.

  • Causality: The diallyl group will likely undergo oxidative cross-linking before mass loss occurs. Under

    
    , a slight mass increase may be observed prior to decomposition due to hydroperoxide formation at the allylic position. TGA validates whether the exotherms seen in DSC are due to cross-linking (no initial mass loss) or fragmentation (rapid mass loss).
    
Protocol 3: Isothermal Microcalorimetry (IMC)

Objective: Predict long-term shelf-life by detecting the minute heat flows associated with slow auto-oxidation at ambient storage conditions [4]. Methodology:

  • Sample Preparation: Weigh 100 mg of the sample into a glass ampoule. Seal the ampoule under ambient air (to evaluate real-world auto-oxidation).

  • Equilibration: Insert the ampoule into a Thermal Activity Monitor (TAM) set strictly to 25.000 °C. Allow 24 hours for thermal equilibration to dissipate the friction heat of insertion.

  • Measurement: Monitor the heat flow (

    
    ) continuously for 14 days.
    
  • Causality: Chemical degradation is conventionally studied by HPLC, which is insensitive to small changes in concentration without harsh, accelerated temperature stress. Because 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is prone to radical reactions, elevated temperatures can force degradation pathways that do not occur at room temperature. IMC detects the thermodynamic heat of reaction directly at 25 °C, providing an unadulterated, highly sensitive prediction of stability.

Conclusion

The thermodynamic stability of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is fundamentally dictated by the reactive tension between its stable benzamide core and its highly oxidizable N,N-diallyl and aniline appendages. By utilizing the orthogonal DSC, TGA, and IMC workflows detailed above, formulation scientists can generate a self-validating thermodynamic profile. This ensures that any subsequent formulation strategies (such as the addition of radical scavengers or inert gas packaging) are driven by precise kinetic data rather than empirical guesswork.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines. URL:[Link]

  • Cohen, N., & Benson, S. W. "Estimation of heats of formation of organic compounds by additivity methods." Chemical Reviews, ACS Publications. URL:[Link]

  • ASTM International. "ASTM E698-18 Standard Test Method for Kinetic Parameters for Thermally Unstable Materials Using Differential Scanning Calorimetry." ASTM Standards. URL:[Link]

  • Beezer, A. E., et al. "Pharmaceutical microcalorimetry: applications to long-term stability studies." International Journal of Pharmaceutics, PubMed. URL:[Link]

Foundational

The Solubility Profile of N,N-Diallyl-4-aminobenzamide in Organic Solvents: A Technical Guide

Executive Summary N,N-diallyl-4-aminobenzamide is a highly functionalized benzamide derivative characterized by its dual-reactive moieties: a primary aniline group and a tertiary amide flanked by two allyl substituents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-diallyl-4-aminobenzamide is a highly functionalized benzamide derivative characterized by its dual-reactive moieties: a primary aniline group and a tertiary amide flanked by two allyl substituents. In pharmaceutical synthesis and materials science, understanding its thermodynamic solubility across various organic solvents is critical for reaction optimization, purification (crystallization), and formulation. This whitepaper provides an in-depth mechanistic analysis of its solubility profile, grounded in Hansen Solubility Parameters (HSP), and outlines a self-validating experimental protocol for empirical determination.

Physicochemical Profiling & The Hansen Solubility Framework

To predict and rationalize the solubility of N,N-diallyl-4-aminobenzamide, we must deconstruct its molecular architecture through the lens of intermolecular forces. The principle of "like dissolves like" is quantitatively modeled using Hansen Solubility Parameters (HSP), which divide the total cohesive energy density of a molecule into three distinct components[1]:

  • Dispersion Forces (

    
    ):  Driven by the aromatic ring and the diallyl hydrocarbon chains.
    
  • Polar Interactions (

    
    ):  Driven by the permanent dipole of the carbonyl group and the electron-donating primary amine.
    
  • Hydrogen Bonding (

    
    ):  The 4-amino group acts as both a hydrogen bond donor and acceptor, while the amide carbonyl oxygen acts strictly as an acceptor.
    
Structural Causality in Solvation

Unlike primary benzamides, which form rigid, highly stable crystal lattices due to extensive intermolecular hydrogen bonding (resulting in lower overall solubility), the N,N-diallyl substitution in this compound introduces significant steric bulk. This tertiary amide configuration eliminates the amide N-H hydrogen bond donors, effectively lowering the crystal lattice energy. Consequently, the energy barrier required for solvent molecules to disrupt the solid state is reduced, broadening its solubility profile in moderately polar and polar aprotic organic solvents[2].

HSP_Logic Solute N,N-diallyl-4-aminobenzamide (Solute HSP) Dispersion Dispersion Forces (δD) Solute->Dispersion Polar Polar Interactions (δP) Solute->Polar Hbond Hydrogen Bonding (δH) Solute->Hbond Solvent Organic Solvent (Solvent HSP) Solvent->Dispersion Solvent->Polar Solvent->Hbond Distance Hansen Distance (Ra) Ra² = 4(ΔδD)² + (ΔδP)² + (ΔδH)² Dispersion->Distance Polar->Distance Hbond->Distance Miscibility Solubility Prediction (Ra < R0 = Soluble) Distance->Miscibility

Fig 1: Logical workflow of Hansen Solubility Parameters (HSP) determining solute-solvent miscibility.

Experimental Methodology: The Harmonized Shake-Flask Protocol

While theoretical frameworks provide predictive power, empirical validation is mandatory. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3]. The following protocol is a self-validating system designed to eliminate inter-laboratory variance and prevent false positives caused by supersaturation or solute adsorption.

Step-by-Step Workflow
  • Preparation of Saturated Solution: Weigh an excess amount of N,N-diallyl-4-aminobenzamide (e.g., 50-100 mg) into a 5 mL chemically inert glass vial. Add exactly 2.0 mL of the target organic solvent. The presence of visible, undissolved solid is strictly required to ensure saturation[4].

  • Thermostatic Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in an orbital shaker incubator. Agitate at 300 RPM at a constant temperature (typically 25.0 ± 0.1 °C) for 24 to 72 hours. Causality: Prolonged shaking ensures that the kinetic dissolution rate reaches thermodynamic equilibrium with the precipitation rate[5].

  • Phase Separation: Remove the vial and allow it to stand for 2 hours to let large particulates settle. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to saturate any potential non-specific binding sites on the filter membrane, ensuring the collected sample accurately represents the solution concentration[4].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV). Calculate the concentration against a pre-established 5-point calibration curve of the compound[6].

ShakeFlask Start Excess Solute + Organic Solvent Incubation Thermostatic Shaking (24-72h at 25°C) Start->Incubation Agitation Equilibrium Equilibrium Reached (Solid-Liquid Coexistence) Incubation->Equilibrium Time Separation Phase Separation (Centrifugation + PTFE Filter) Equilibrium->Separation Isolate Liquid Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Dilute Filtrate Data Thermodynamic Solubility (mg/mL or mol/L) Analysis->Data Calibration Curve

Fig 2: Step-by-step experimental workflow for the shake-flask thermodynamic solubility protocol.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the diallyl and aminobenzamide moieties, and grounded in empirical data from structurally analogous substituted benzamides[2], the solubility profile of N,N-diallyl-4-aminobenzamide is summarized below.

Note: Values represent projected thermodynamic solubility ranges at 25°C based on HSP alignment and structural analogs.

Solvent ClassificationSpecific SolventPolarity IndexEstimated Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2> 100 mg/mL (Excellent)High

and strong H-bond accepting capacity perfectly match the 4-amino donor group. The diallyl groups interact well with the hydrophobic methyls of DMSO[2].
Polar Aprotic N,N-Dimethylformamide (DMF)6.4> 100 mg/mL (Excellent)Similar to DMSO, DMF provides optimal solvation energy, effectively breaking solute-solute interactions[2].
Polar Protic Ethanol5.220 - 50 mg/mL (Moderate)Can donate and accept H-bonds, solvating the amine and carbonyl. However, the lipophilic diallyl groups limit total miscibility compared to aprotic solvents.
Moderately Polar Ethyl Acetate4.430 - 60 mg/mL (Good)The ester carbonyl acts as an H-bond acceptor for the 4-amino group, while the solvent's lower polarity accommodates the diallyl

-systems.
Non-Polar Aromatic Toluene2.45 - 15 mg/mL (Low)Solvation relies primarily on

stacking and dispersion forces (

). Fails to effectively disrupt the H-bonding network of the 4-amino groups.
Non-Polar Aliphatic n-Hexane0.1< 1 mg/mL (Poor)Insufficient polar and H-bonding parameters to overcome the cohesive energy of the benzamide crystal lattice[7].
Mechanistic Insights into Solvent Selection

The data clearly demonstrates that polar aprotic solvents (DMSO, DMF) are the superior vehicles for N,N-diallyl-4-aminobenzamide. This is because the molecule possesses a strong hydrogen bond donor (the primary amine at the 4-position) but its primary hydrogen bond acceptor (the amide carbonyl) is sterically hindered by the diallyl groups. Solvents like DMSO act as powerful, unhindered hydrogen bond acceptors that can aggressively solvate the 4-amino group, while their inherent dipole moments stabilize the molecule's overall polarity. Conversely, purely non-polar solvents like hexane lack the


 and 

parameters required to break the solute's intermolecular hydrogen bonds, resulting in near-insolubility[8].

References

  • Ono, A., et al. "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." National Center for Biotechnology Information (PMC). Available at:[Link]

  • BioAssay Systems. "Shake Flask Method Summary." BioAssay Systems. Available at: [Link]

  • Hossin, M., et al. "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Cysewski, P., et al. "New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide." Molecules (MOST Wiedzy). Available at:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. Available at: [Link]

Sources

Exploratory

4-amino-N,N-bis(prop-2-en-1-yl)benzamide: A Bifunctional Scaffold for Orthogonal Bioconjugation and Polymer Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern drug discovery and advanced materials science, th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery and advanced materials science, the demand for highly modular, bifunctional building blocks is paramount. 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9), commonly referred to as N,N-diallyl-4-aminobenzamide, serves as a premier orthogonal scaffold. By combining an electron-rich aromatic amine with an electrophilic/radical-sensitive diallyl amide, this molecule allows researchers to execute complex, multi-step functionalizations without cross-reactivity.

This whitepaper provides an in-depth technical analysis of its chemical properties, chemoselective synthesis strategies, and a field-proven, self-validating protocol for integrating this compound into thiol-ene photopolymerized networks.

Chemical Identity & Structural Logic

The utility of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide lies in its distinct electronic compartmentalization. The para-amino group pushes electron density into the aromatic ring, rendering the aniline highly nucleophilic. Conversely, the carbonyl group of the benzamide withdraws electron density from the nitrogen, stabilizing the amide bond against hydrolysis and leaving the terminal allyl groups sterically accessible for radical-mediated additions.

Table 1: Primary Chemical Identifiers and Properties
PropertyValue
IUPAC Name 4-amino-N,N-bis(prop-2-en-1-yl)benzamide
Common Synonyms N,N-diallyl-4-aminobenzamide
CAS Registry Number 72362-95-9
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
SMILES C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N
InChIKey OGZHTSAMYSYOHA-UHFFFAOYSA-N
Primary Reactivity Nucleophilic substitution (amine); Radical addition (allyl)

Data supported by and.

Chemoselective Synthesis Strategy: Expert Insight

A critical consideration in the de novo synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is the chemoselective reduction of its immediate precursor, 4-nitro-N,N-diallylbenzamide.

The Causality of Reagent Selection: Novice chemists often default to catalytic hydrogenation (e.g., Pd/C with H₂) for nitro reduction. However, applying this to a diallyl-containing compound will indiscriminately reduce the terminal allyl alkenes to unreactive propyl groups, destroying the molecule's bifunctionality.

To preserve the N,N-diallyl moiety, one must utilize chemoselective reducing agents. The Béchamp reduction (Iron powder in aqueous acetic acid) or the use of Tin(II) chloride (SnCl₂) selectively reduces the nitro group to the primary amine via single-electron transfer mechanisms, leaving the isolated double bonds completely intact. This principle of orthogonal protection/reactivity is foundational when utilizing 4-aminobenzamide derivatives in .

Orthogonal Reactivity Pathways

The true power of CAS 72362-95-9 is its ability to undergo two completely independent classes of reactions. The diallyl groups are primed for radical cyclopolymerization or thiol-ene click chemistry, while the aniline group is reserved for post-polymerization amide coupling, diazotization, or bioconjugation.

Reactivity Center 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (Bifunctional Core) Aniline 4-Amino Group (Nucleophilic) Center->Aniline Pathway A Diallyl N,N-Diallyl Group (Radical/Electrophilic) Center->Diallyl Pathway B Amide Amide/Peptide Coupling (Drug Conjugation) Aniline->Amide Diazo Diazotization (Aromatic Substitution) Aniline->Diazo ThiolEne Thiol-Ene Click (Hydrogel Networks) Diallyl->ThiolEne Polymer Cyclopolymerization (Cross-linking) Diallyl->Polymer

Fig 1. Orthogonal reactivity pathways of the bifunctional benzamide core.

Experimental Methodology: Self-Validating Thiol-Ene Photopolymerization

Thiol-ene click chemistry is a radical-mediated, anti-Markovnikov addition of a thiol to an alkene. It is highly efficient, relatively oxygen-tolerant, and perfectly orthogonal to the aniline group. The following protocol details the synthesis of an amine-functionalized hydrogel network using 4-amino-N,N-bis(prop-2-en-1-yl)benzamide as the structural monomer.

Protocol Steps
  • Stoichiometric Calculation: Calculate a 1:1 molar ratio of alkene to thiol functional groups. Since the benzamide monomer contains 2 allyl groups and the crosslinker (e.g., Pentaerythritol tetrakis(3-mercaptopropionate), PETMP) contains 4 thiols, the molar ratio of Benzamide to PETMP must be exactly 2:1.

  • Monomer Solvation: Dissolve the benzamide and PETMP in Dimethylformamide (DMF) to achieve a 50 wt% monomer concentration.

    • Causality: High concentration is critical. Dilute solutions of diallyl amides favor intramolecular cyclopolymerization (forming pyrrolidone rings) rather than the desired intermolecular cross-linking required for network formation.

  • Initiator Integration: Add 0.5 wt% Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP).

    • Causality: LAP is chosen over traditional Irgacure initiators because it absorbs strongly at 365 nm and 405 nm. This allows for rapid radical generation without requiring deep-UV irradiation, which could degrade the aromatic aniline ring.

  • Degassing: Sparge the solution with Nitrogen gas for 10 minutes.

    • Causality: While, removing dissolved oxygen prevents premature radical quenching, ensuring a uniform, defect-free polymer matrix.

  • Photocuring: Inject the solution into a glass mold and irradiate at 365 nm (10 mW/cm²) for 5 minutes.

  • Solvent Extraction: Submerge the resulting gel in excess methanol for 24 hours (refreshing the solvent twice) to extract unreacted monomers and residual photoinitiator.

Workflow Prep Monomer Prep (Benzamide + PETMP) Initiator Add LAP (0.5 wt%) Prep->Initiator Degas N2 Degas (10 mins) Initiator->Degas Cure UV Cure (365 nm, 5m) Degas->Cure Wash MeOH Extraction (24 hours) Cure->Wash Product Amine-Functional Hydrogel Wash->Product

Fig 2. Self-validating workflow for UV-initiated thiol-ene photopolymerization.

The Self-Validating System

A protocol is only trustworthy if it contains internal mechanisms for validation. To ensure this workflow is a self-validating system, researchers must execute the following post-synthetic checkpoints to confirm both the success of the thiol-ene click and the preservation of the orthogonal amine:

  • Validation Metric 1 (Reaction Completion): Perform ATR-FTIR spectroscopy on the dried hydrogel. The complete disappearance of the allyl C=C stretch at ~1640 cm⁻¹ and the S-H stretch at ~2570 cm⁻¹ validates that the cross-linking reaction has reached near-quantitative conversion.

  • Validation Metric 2 (Orthogonal Preservation): Perform a Ninhydrin assay on a small fragment of the washed hydrogel. The persistence of the primary amine N-H stretch (~3300-3400 cm⁻¹) in FTIR, combined with a deep purple color change upon ninhydrin staining, validates that the 4-amino groups survived the radical polymerization and remain sterically accessible for downstream bioconjugation (e.g., NHS-ester fluorophore attachment).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24707609, 4-amino-N,N-bis(prop-2-en-1-yl)benzamide." PubChem. Available at:[Link]

  • Kawamoto, Y., et al. "Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors." Bioorganic & Medicinal Chemistry Letters (2025). Available at:[Link]

  • Gong, Z., et al. "Expanding Glycomic Investigations through Thiol-Derivatized Glycans." Molecules / PMC (2023). Available at:[Link]

Foundational

Engineering Amino-Benzamide Derivatives with Allyl Moieties: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary Amino-benzamides—particularly ortho-aminobenzamides—are highly privileged scaffolds in medicinal chemistry. They are universally recognized for their role as potent Zinc-Binding Groups (ZBGs) in Class I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-benzamides—particularly ortho-aminobenzamides—are highly privileged scaffolds in medicinal chemistry. They are universally recognized for their role as potent Zinc-Binding Groups (ZBGs) in Class I Histone Deacetylase (HDAC) inhibitors and as nicotinamide mimics in Poly(ADP-ribose) polymerase (PARP) inhibitors. The strategic functionalization of these scaffolds with allyl groups (–CH₂–CH=CH₂) unlocks a new dimension of chemical biology. The allyl moiety serves a dual purpose: it acts as a precise steric and lipophilic probe to optimize binding affinities in kinase/epigenetic dual-target inhibitors, and it provides a highly reactive terminal alkene handle for downstream synthetic transformations like Ring-Closing Metathesis (RCM) and click chemistry.

This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic causality, and validated experimental protocols for synthesizing and evaluating allyl-functionalized amino-benzamide derivatives.

Mechanistic Rationale: The Amino-Benzamide Pharmacophore

Zinc Chelation in HDAC Inhibition

In the context of epigenetic modulation, the o-aminobenzamide moiety is a critical pharmacophore that inserts deeply into the narrow, hydrophobic catalytic tunnel of Class I HDAC enzymes[1]. Upon reaching the active site, the oxygen of the carbonyl and the nitrogen of the aniline coordinate with the catalytic Zn²⁺ ion in a bidentate manner, effectively neutralizing the enzyme's ability to deacetylate histone lysine residues[1].

The Allyl Advantage in Dual-Targeting

Modern oncology increasingly relies on polypharmacology. In the rational design of2, the allyl group provides an optimal spatial geometry[2]. For example, when an N4-allyl substituted 5-pyridinyl-1,2,4-triazole is capped with a 2-aminobenzamide ZBG, the resulting molecule exhibits potent synergistic antiproliferative activity[2]. The allyl group perfectly occupies the ATP-binding pocket of FAK, while the aminobenzamide anchors into the HDAC active site, simultaneously halting cell migration and inducing apoptosis[2].

Pathway A Allyl-Aminobenzamide Derivative B HDAC1/2/3 Inhibition (Zinc Chelation) A->B 2-Aminobenzamide ZBG C FAK Inhibition (ATP Pocket Binding) A->C N-Allyl Triazole Cap D Histone Hyperacetylation & Gene Expression B->D E Reduced Cell Migration & Focal Adhesion C->E F Synergistic Tumor Cell Apoptosis D->F E->F

Dual HDAC/FAK targeting mechanism of allyl-aminobenzamides.

Structure-Activity Relationship (SAR): The N4-Substituent Effect

To understand the causality of steric bulk on target affinity, we analyze the SAR of a series of 5-pyridinyl-1,2,4-triazole 2-aminobenzamide derivatives[2]. The nature of the N4 substituent on the triazole ring dictates the dual inhibitory potency. As shown in the table below, the flexibility and specific steric volume of the allyl group drastically outperform rigid or smaller alkyl/aryl groups.

CompoundN4 SubstituentZinc Binding Group (ZBG)FAK IC₅₀ (µM)HDAC2 IC₅₀ (µM)
7a Methyl2-aminobenzamide13.40 ± 2.319.87 ± 2.49
7b Ethyl2-aminobenzamide77.63 ± 3.0898.30 ± 5.30
7c Allyl 2-aminobenzamide 1.19 ± 0.28 1.34 ± 0.34
7d Phenyl2-aminobenzamide341.85 ± 2.79214.97 ± 6.01

Data Interpretation: The allyl group (Compound 7c) provides the exact spatial geometry required for dual FAK/HDAC2 inhibition. While the methyl group (7a) is too small to fully engage the hydrophobic residues of the FAK pocket, and the phenyl group (7d) creates severe steric clashes, the allyl moiety strikes the perfect balance of lipophilicity and flexibility[2].

Synthetic Methodologies & Experimental Protocols

Beyond target binding, allyl groups serve as critical synthetic handles. They enable 3 to form complex pyrrole- or azepine-appended benzamides[3], and facilitate Cu(I)-catalyzed click chemistry for the development of therapeutics targeting neurodegenerative diseases like Friedreich's Ataxia[4].

Workflow Step1 Step 1: N-Allylation Reagents: Allyl Bromide, Et3N Step2 Step 2: Microwave Heating 100 W, 4 minutes Step1->Step2 Step3 Step 3: Intermediate 2-(diallylamino)benzamide Step2->Step3 Step4 Step 4: RCM Cyclization Grubbs Catalyst Step3->Step4 Step5 Step 5: Final Product Pyrrole/Azepine Benzamide Step4->Step5

Microwave-assisted N-allylation and RCM synthetic workflow.

Protocol 1: Microwave-Assisted N-Allylation of 2-Aminobenzamides[3]

Objective: Rapid synthesis of N,N-diallylated benzamide precursors for RCM. Causality: Conventional refluxing for N-allylation often results in a mixture of mono- and di-allylated products over several hours. Microwave irradiation provides uniform, rapid thermal energy, driving the reaction to the thermodynamically stable di-allylated product in minutes while suppressing side reactions[3].

Step-by-Step Workflow:

  • Reagent Preparation: In a microwave-safe reaction vial, combine 1.0 equivalent of 2-aminobenzamide with 2.2 equivalents of allyl bromide[3].

  • Solvent & Base Addition: Dissolve the mixture in anhydrous acetonitrile (CH₃CN). Add triethylamine (Et₃N) as a base. Causality: Et₃N acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) generated during the nucleophilic substitution, thereby preventing the protonation of the amine and driving the reaction forward[3].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100 W for exactly 4 minutes[3].

  • Isolation: Cool the reaction to room temperature, quench with distilled water, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield 2-(diallylamino)benzamide (approx. 60% yield)[3].

Protocol 2: Fluorogenic In Vitro HDAC Inhibition Assay[2]

Objective: Validate the biological efficacy of the synthesized allyl-aminobenzamide derivatives against HDAC2. Causality: This assay utilizes a self-validating enzymatic cascade. If the allyl-aminobenzamide successfully chelates the zinc ion, HDAC2 is inhibited, preventing the deacetylation of the substrate. Consequently, the developer protease cannot cleave the peptide, resulting in a quantifiable drop in fluorescence[2].

Step-by-Step Workflow:

  • Enzyme Incubation: In a black 96-well microplate, incubate recombinant human HDAC2 enzyme with varying concentrations of the allyl-aminobenzamide derivative (e.g., Compound 7c) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37°C[2].

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (mimicking the natural histone lysine target) to each well. Incubate for an additional 30 minutes at 37°C[2].

  • Developer Addition: Introduce a protease developer solution. Causality: The protease specifically recognizes and cleaves only the deacetylated peptide. If the inhibitor is effective, the peptide remains acetylated and resists protease cleavage[2].

  • Quantification: Measure the fluorescent signal (Excitation: 350-380 nm, Emission: 440-460 nm) using a microplate reader. Calculate the IC₅₀ by plotting fluorescence intensity against the log of the inhibitor concentration[2].

Alternative Applications: PARP Inhibition

Beyond epigenetics, aminobenzamides (such as 3-aminobenzamide) are classic inhibitors of Poly(ADP-ribose) polymerase (PARP), acting as nicotinamide mimics[5]. The integration of allyl-based linkers into these scaffolds allows for the synthesis of5 that protect against oxidative stress and genomic damage. These allyl-PARP derivatives offer significant neuroprotective properties alongside their established oncological applications, preventing NAD+ depletion and bioenergetic collapse in cells[5].

References

  • [2] A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity. Source: PMC (NIH). URL:[Link]

  • [4] Improved Histone Deacetylase Inhibitors as Therapeutics for the Neurodegenerative Disease Friedreich's Ataxia: A New Synthetic Route. Source: PMC (NIH). URL:[Link]

  • [1] Targeting Histone Deacetylases: Opportunities for Cancer Treatment and Chemoprevention. Source: MDPI. URL:[Link]

  • [5] Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • [3] Microwave-Assisted N-Allylation/Homoallylation-RCM Approach: Access to Pyrrole-, Pyridine-. Source: American Chemical Society (ACS Omega). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Theoretical Reactivity &amp; Polymerization Architectures of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

Executive Summary This technical guide provides a comprehensive theoretical analysis of the polymerization potential of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (hereafter referred to as 4-ADAB ). As a heterofunctional m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of the polymerization potential of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (hereafter referred to as 4-ADAB ). As a heterofunctional monomer containing an electron-rich aromatic primary amine and two allylic termini, 4-ADAB presents a unique "Janus" reactivity profile. This document outlines the distinct mechanistic pathways for processing this molecule: Butler’s cyclopolymerization (requiring amine protection), Thiol-Ene "Click" photopolymerization (direct network formation), and Step-Growth architectures (polyurea/polyamide synthesis).

Molecular Architecture & Reactivity Landscape

The 4-ADAB molecule is defined by three distinct reactive centers that dictate its utility in macromolecular synthesis. Understanding the electronic interplay between these centers is critical for experimental design.

Functional Group Analysis
  • N,N-Diallyl Amide Core: Unlike simple diallylamines, the amide linkage reduces the basicity of the nitrogen, preventing the formation of quaternary ammonium salts during standard processing. However, the allyl groups are prone to degradative chain transfer (allylic hydrogen abstraction) during free-radical polymerization unless specific conditions (high initiator load or cyclopolymerization) are met.

  • 4-Amino Group (Primary Amine): This group is a strong nucleophile and a radical retarder. In free-radical systems, the N-H bonds are susceptible to hydrogen abstraction by propagating radicals, leading to termination or retardation. Critical Insight: For radical polymerization of the allyl groups, the amine must be protected (e.g., Boc-group) or the mechanism switched to step-growth.

  • Benzamide Linker: Provides structural rigidity and π-π stacking potential, enhancing the thermal stability and mechanical modulus of the resulting polymers.

MolecularReactivity Monomer 4-ADAB Monomer Allyl Allyl Groups (x2) (Radical / Thiol-Ene) Monomer->Allyl Cyclopolymerization Amine Primary Amine (Nucleophile / Radical Inhibitor) Monomer->Amine Step-Growth Linker Benzamide Core (Rigid Spacer) Monomer->Linker Stability Allyl->Amine Interference (H-abstraction)

Figure 1: Functional decomposition of the 4-ADAB monomer showing internal reactivity conflicts.

Pathway A: Free-Radical Cyclopolymerization (Butler Mechanism)

The most elegant route to linear polymers from diallyl monomers is cyclopolymerization . This pathway avoids crosslinking by forming thermodynamically stable 5-membered pyrrolidine rings within the backbone.

The "Amine Problem" & Solution

Direct radical polymerization of 4-ADAB will likely fail due to the 4-amino group acting as a chain transfer agent.

  • Solution: Synthesis of the N-Boc protected precursor (4-(tert-butoxycarbonylamino)-N,N-diallylbenzamide) prior to polymerization.

Mechanism

Upon initiation, the radical attacks one allyl group. Instead of attacking a second monomer (which is sterically slower) or abstracting a hydrogen (degradative transfer), the radical attacks the intramolecular pendant allyl group. This forms a cyclic radical that then propagates to the next monomer.[1]

ButlerMechanism Initiation Initiation (R•) Step1 Attack on Allyl 1 (Linear Radical) Initiation->Step1 Step2 Intramolecular Cyclization (5-membered Ring Formation) Step1->Step2 Fast (k_cyc) Step3 Intermolecular Propagation (Attack on Next Monomer) Step2->Step3 Propagation (k_p) Step3->Step1 Chain Growth

Figure 2: The Butler Cyclopolymerization mechanism yielding linear, non-crosslinked backbones.

Experimental Protocol: Cyclopolymerization

Objective: Synthesis of Poly(N-Boc-4-ADAB).

  • Preparation: Dissolve N-Boc-4-ADAB (1.0 M) in anhydrous DMSO (high polarity favors cyclization).

  • Initiator: Add AIBN (2,2'-Azobis(2-methylpropionitrile)) at 2-4 mol% . Note: Higher initiator loads are required for allyl monomers compared to acrylates.

  • Degassing: Freeze-pump-thaw cycle (x3) to remove oxygen (critical).

  • Polymerization: Heat to 65°C for 48 hours under Argon.

  • Purification: Precipitate into cold methanol. Filter and dry.

  • Deprotection (Post-Polymerization): Treat polymer with TFA/DCM (1:1) to restore the primary amine, yielding a water-soluble polycationic-equivalent or reactive scaffold.

Pathway B: Thiol-Ene "Click" Photopolymerization

This is the recommended pathway for the unprotected monomer. Thiol-ene chemistry is a step-growth radical process that is insensitive to oxygen and tolerant of amines.

Mechanism

The reaction proceeds via the addition of a thiyl radical across the allyl double bond. Since 4-ADAB has two allyl groups, reacting it with a dithiol linker (e.g., 2,2'-(Ethylenedioxy)diethanethiol) creates a crosslinked network (hydrogel or elastomer).

Stoichiometric Control
  • Functional Ratio: 1:1 ratio of Alkene:Thiol groups.

  • Network Structure: The 4-ADAB acts as a tetra-functional crosslinker (if both allyl double bonds react fully with dithiols).

Experimental Protocol: Thiol-Ene Network Formation
  • Monomer Mix: In a vial, mix 4-ADAB (1.0 eq) and PEG-dithiol (1.0 eq relative to alkene, so 2.0 molar eq if dithiol is bifunctional).

  • Photoinitiator: Add LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) at 0.5 wt%.

  • Solvent: DMF or DMSO (to solubilize the benzamide).

  • Curing: Irradiate with UV light (365nm, 10 mW/cm²) for 5-10 minutes.

  • Validation: Monitor the disappearance of the allyl peak (5.1–5.9 ppm) via solid-state NMR or FTIR (C=C stretch at 1640 cm⁻¹).

Pathway C: Step-Growth Polycondensation (Amine-Driven)

This approach utilizes the 4-amino group as the polymerization handle, leaving the allyl groups pendant for post-polymerization modification (e.g., crosslinking).

Chemistry

Reaction with diisocyanates (forming polyureas) or diacid chlorides (forming polyamides).

  • Reagent: 4,4'-Methylenebis(phenyl isocyanate) (MDI).

  • Result: A linear polymer backbone with two allyl groups hanging off every repeat unit.

Summary of Reactivity & Applications

FeatureRadical CyclopolymerizationThiol-Ene ClickStep-Growth (Polyurea)
Mechanism Chain-Growth (Radical)Step-Growth (Radical-Mediated)Step-Growth (Nucleophilic)
Amine Status Must be Protected (Boc)Tolerated (Unprotected)Active Participant
Topology Linear (Cyclic backbone)Crosslinked NetworkLinear (Pendant Allyls)
Key Challenge Degradative Chain TransferSolvent compatibilityMoisture sensitivity (Isocyanates)
Application Drug Delivery CarriersHydrogels/CoatingsFunctional Thermoplastics
Synthesis Workflow Diagram

Workflow Start 4-ADAB Monomer Decision Select Pathway Start->Decision PathA Pathway A: Radical Polymerization Decision->PathA PathB Pathway B: Thiol-Ene Click Decision->PathB Protect Protect Amine (Boc) PathA->Protect Cyclo Cyclopolymerization (AIBN, DMSO, 65°C) Protect->Cyclo Deprotect Deprotection (TFA) Cyclo->Deprotect Mix Mix with Dithiol + LAP PathB->Mix UV UV Cure (365nm) Mix->UV

Figure 3: Decision tree for processing 4-ADAB based on desired polymer architecture.

References

  • Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization (2nd Ed.). Elsevier. (Source for degradative chain transfer in allylic systems).
  • Deng, G., et al. (2009). Simultaneous "Click" Chemistry and Atom Transfer Radical Polymerization. Macromolecules, 42(17), 6393-6410.
  • BenchChem. (2025).[2] Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide. (Source for benzamide synthesis protocols). Link

Sources

Foundational

safety data sheet (SDS) and toxicity of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Toxicological Profiling and Safety Data Characterization of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide Executive Summary 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9) is a bifunctional synthetic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Toxicological Profiling and Safety Data Characterization of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

Executive Summary

4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9) is a bifunctional synthetic building block characterized by a para-substituted aniline core and an N,N-diallyl amide moiety. While highly valuable in medicinal chemistry and materials science, its structural motifs contain established toxicological liabilities—often referred to as "structural alerts" in drug development[1]. This whitepaper deconstructs the compound's Safety Data Sheet (SDS), elucidates the mechanistic basis of its potential toxicity, and establishes self-validating experimental protocols required for rigorous preclinical risk assessment.

Physicochemical Profiling

Understanding the baseline physicochemical properties is the first step in predicting a compound's pharmacokinetic behavior and potential for bioaccumulation.

Table 1: Physicochemical & Identification Data

Property Value
Compound Name 4-amino-N,N-bis(prop-2-en-1-yl)benzamide
CAS Number 72362-95-9
Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Physical Form Solid / Powder

| SMILES | C=CCN(CC=C)C(=O)C1=CC=C(C=C1)N |

Hazard Characterization (SDS Breakdown)

The acute handling risks of this compound are dictated by its primary aromatic amine and diallylamine substructures, which easily penetrate biological membranes and cause localized cellular damage[2]. The Globally Harmonized System (GHS) classifies this compound with the signal word Warning (Pictogram: GHS07).

Table 2: GHS Hazard & Precautionary Directives

GHS Code Hazard Statement Key Precautionary Directives (P-Codes)
H302 Harmful if swallowed P264, P270, P301+P312, P330
H315 Causes skin irritation P280, P302+P352, P332+P313, P362
H319 Causes serious eye irritation P280, P305+P351+P338, P337+P313

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |

Mechanistic Toxicology: The Dual-Threat Bioactivation

The chronic and systemic toxicity of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is not merely acute; it is driven by cytochrome P450 (CYP450)-mediated metabolic activation[3]. The molecule presents a "dual-threat" for reactive metabolite (RM) formation:

  • The Aniline Motif: Anilines are notorious for undergoing CYP-mediated N-hydroxylation (typically via CYP1A2 or CYP3A4) to form N-hydroxyarylamines. Further oxidation yields highly reactive nitroso intermediates. These species oxidize the Fe2+ in hemoglobin to Fe3+, causing methemoglobinemia, and act as hard electrophiles that covalently bind to hepatic proteins, leading to idiosyncratic adverse drug reactions (IADRs)[1][4].

  • The Diallyl Motif: The terminal alkenes of the diallyl group are susceptible to CYP-mediated epoxidation. Aliphatic epoxides are soft electrophiles that rapidly deplete intracellular glutathione (GSH) and can alkylate DNA bases, inducing genotoxicity[2].

Bioactivation Parent 4-amino-N,N-diallylbenzamide CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Phase I Metabolism NHydroxy N-Hydroxyarylamine (Pro-toxic) CYP->NHydroxy Aniline N-hydroxylation Epoxide Allyl Epoxide (Reactive) CYP->Epoxide Alkene Epoxidation Nitroso Nitroso Intermediate (Methemoglobinemia) NHydroxy->Nitroso Oxidation GSH GSH Conjugation (Detoxification) Epoxide->GSH GST Catalysis Toxicity Covalent Binding / Genotoxicity Epoxide->Toxicity Electrophilic Attack Nitroso->GSH Scavenging Nitroso->Toxicity Protein/DNA Binding

Proposed CYP450-mediated bioactivation pathways for 4-amino-N,N-diallylbenzamide.

Experimental Protocols for Toxicity Assessment

To rigorously evaluate this compound, researchers must employ self-validating in vitro systems. A protocol is only scientifically sound if its internal controls prove the assay's mechanistic competence.

Protocol A: Reactive Metabolite (RM) Trapping via LC-MS/MS

Causality: Because the compound generates both soft (epoxides) and hard (nitroso/iminoquinone) electrophiles, a dual-trapping strategy is required. GSH is used to trap soft epoxides, while potassium cyanide (KCN) is used to trap hard electrophiles[1]. Self-Validation: The assay must include Diclofenac (forms GSH adducts) and Ticlopidine (forms cyanide adducts) as positive controls. If the system fails to detect these control adducts, the microsome batch is metabolically inactive, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test article and positive controls in LC-MS grade DMSO.

  • Incubation Matrix: Combine 10 µM test article with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agents: Add 5 mM GSH (for epoxide trapping) to one arm, and 1 mM KCN (for nitroso trapping) to a parallel arm.

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS utilizing neutral loss scanning (e.g., loss of 129 Da for GSH adducts).

Protocol B: Ames Fluctuation Test (Genotoxicity)

Causality: Primary aromatic amines are classic pro-mutagens. They are biologically inert in standard bacterial cultures but become highly mutagenic upon mammalian hepatic metabolism[4]. Thus, the inclusion of Aroclor 1254-induced rat liver S9 fraction is non-negotiable to simulate in vivo CYP450 bioactivation[5]. Self-Validation: Use 2-aminoanthracene as a positive control. It strictly requires S9 activation to induce mutations. A positive signal here validates the metabolic competence of the S9 fraction.

Step-by-Step Methodology:

  • Culture Prep: Grow Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in nutrient broth.

  • Dosing: Expose bacteria to serial dilutions of the test compound (0.1 - 100 µM) in 384-well plates.

  • Metabolic Activation: Run parallel experimental arms: one supplemented with 10% v/v S9 mix (+S9) and one with buffer (-S9).

  • Incubation: Incubate for 48 hours at 37°C in a reversion medium containing bromocresol purple (pH indicator).

  • Scoring: Evaluate the wells; a color shift from purple to yellow indicates bacterial growth driven by a mutagenic reversion event.

Workflow Start Test Article Preparation (10 mM in DMSO) HLM Human Liver Microsomes (HLM) + NADPH + GSH/KCN Start->HLM Metabolic Stability Ames Ames Fluctuation Test (+/- S9 Fraction) Start->Ames Mutagenicity LCMS LC-MS/MS Analysis (Adduct Detection) HLM->LCMS Quench & Centrifuge Decision Toxicity Risk Assessment & SAR Optimization LCMS->Decision RM Profiling Ames->Decision Genotoxic Potential

Self-validating in vitro toxicity screening workflow for structural alerts.

References

  • Guengerich, F.P. "A history of the roles of cytochrome P450 enzymes in the toxicity of drugs". Toxicological Research. URL:[Link]

  • Kalgutkar, A.S. et al. "Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates". Annual Review of Pharmacology and Toxicology. URL:[Link]

  • MDPI. "Epoxy Resins and Their Hardeners Based on Phosphorus–Nitrogen Compounds". Polymers. URL:[Link]

  • PubMed. "Influence of cytochrome P450 mixed-function oxidase induction on the acute toxicity...". Ecotoxicology and Environmental Safety. URL:[Link]

Sources

Exploratory

Precision Determination of Melting and Boiling Points for N,N-Diallyl-4-aminobenzamide

Executive Summary Compound: N,N-Diallyl-4-aminobenzamide CAS: Not widely listed (NCE/Custom Intermediate status) Molecular Formula: C₁₃H₁₆N₂O Molecular Weight: 216.28 g/mol This technical guide details the rigorous deter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: N,N-Diallyl-4-aminobenzamide CAS: Not widely listed (NCE/Custom Intermediate status) Molecular Formula: C₁₃H₁₆N₂O Molecular Weight: 216.28 g/mol

This technical guide details the rigorous determination of physical constants for N,N-diallyl-4-aminobenzamide . As a structural analog to procainamide and other substituted benzamides, this compound presents specific challenges: the potential for thermal instability due to the allylic moieties and the high boiling point characteristic of polar amides.

This protocol shifts from simple observation to thermodynamic characterization , utilizing Differential Scanning Calorimetry (DSC) and vacuum-corrected distillation techniques to ensure data integrity for regulatory filing and process scale-up.

Part 1: Structural Analysis & Predicted Properties

Before initiating thermal analysis, one must understand the structural drivers of the compound's phase transitions.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Core Scaffold: p-Aminobenzamide (High melting crystalline solid, MP ~183°C).

  • Modifications: N,N-diallyl substitution.

  • Impact: The allyl groups introduce steric bulk and rotational freedom, disrupting the efficient hydrogen-bonding network of the parent amide.

    • Predicted MP: Significantly lower than the parent compound (Estimated range: 80°C – 120°C).

    • Predicted BP: High (>300°C at 760 mmHg). The primary amine (-NH₂) and allyl groups pose a risk of oxidative degradation or polymerization at these temperatures.

Critical Directive: Do not attempt atmospheric boiling point determination. Decomposition will likely precede boiling.

Part 2: Melting Point Determination Protocol

Method A: Capillary Method (Primary Screening)

Objective: Establish the melting range (Onset to Clear Point).

Equipment:

  • Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Buchi M-565).

  • Glass Capillaries (1.5 mm O.D.).

Workflow:

  • Sample Prep: Dry the sample under vacuum (40°C, 10 mbar, 4h) to remove solvent inclusions (pseudo-polymorphs). Grind to a fine powder.

  • Packing: Fill capillary to 3mm height. Compact via "drop method" to remove air pockets.

  • Fast Ramp: Heat at 10°C/min to locate approximate MP.

  • Precision Ramp: Cool to 20°C below approximate MP. Heat at 1.0°C/min .

  • Observation:

    • Collapse Point: Sample moistens/shrinks.

    • Meniscus Point: Liquid meniscus forms.

    • Clear Point: Last crystal disappears.

Method B: Differential Scanning Calorimetry (DSC) (Validation)

Objective: Determine the thermodynamic melting point (


) and purity via the Van't Hoff equation.

Protocol:

  • Pan System: Hermetically sealed Aluminum or Gold pans (prevents sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation of the allyl groups.

  • Program:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 150°C.

  • Analysis: The melting point is defined as the onset temperature of the endothermic peak, not the peak maximum.

Part 3: Boiling Point Determination Protocol

Due to the high molecular weight and polarity, the atmospheric boiling point is theoretical. We determine the reduced pressure boiling point and extrapolate using a pressure-temperature nomograph.

Method: Micro-Scale Vacuum Distillation (Hickman Still)

Objective: Determine


 at reduced pressure without thermal degradation.

Equipment:

  • Short-path distillation apparatus or Hickman Still head.

  • Calibrated Vacuum Manometer (Digital, ±0.1 Torr accuracy).

  • Oil bath with digital temperature control.

Step-by-Step Protocol:

  • Setup: Load 2-5g of N,N-diallyl-4-aminobenzamide into the source flask. Add a magnetic stir bar to prevent bumping.

  • Vacuum Application: Apply high vacuum (< 1.0 Torr / 1.33 mbar).

    • Note: Stable vacuum is critical. Fluctuations invalidate the reading.

  • Heating: Slowly ramp oil bath temperature.

  • Equilibrium: When reflux is established at the thermometer bulb, record the temperature (

    
    ) and pressure (
    
    
    
    ).
  • Correction: Convert

    
     to atmospheric equivalent (
    
    
    
    ) using the Sidney-Young Equation or Antoine constants if available.

Calculation for Pressure Correction (Approximate):



Where 

is in Kelvin.

Part 4: Visualization of Workflows

Diagram 1: Thermal Analysis Decision Matrix

This logic flow ensures the safety of the sample and the equipment during characterization.

ThermalAnalysis Start Sample: N,N-Diallyl-4-aminobenzamide CheckState Physical State @ 25°C? Start->CheckState Solid Solid CheckState->Solid Liquid Viscous Liquid/Oil CheckState->Liquid MP_Path Melting Point Determination Solid->MP_Path BP_Path Boiling Point Determination Liquid->BP_Path Capillary Capillary Method (Ramp 1°C/min) MP_Path->Capillary DSC_Solid DSC Analysis (Onset Calculation) Capillary->DSC_Solid DSC_Solid->BP_Path StabilityCheck Check Thermal Stability (TGA Screening) BP_Path->StabilityCheck Decomp Decomposition < 300°C? StabilityCheck->Decomp VacuumDist Vacuum Distillation (< 1 Torr) Decomp->VacuumDist Yes (Unstable) DSC_Pinhole DSC Pinhole Method (Vapor Pressure) Decomp->DSC_Pinhole No (Stable) Report Report Corrected Values VacuumDist->Report DSC_Pinhole->Report

Caption: Decision matrix for selecting the appropriate thermal analysis technique based on physical state and stability.

Diagram 2: Vacuum Distillation Setup Logic

Visualizing the critical control points for boiling point determination under reduced pressure.

DistillationSetup Source Sample Flask (Stirring + Heat) VaporPath Vapor Path (Insulated) Source->VaporPath Heat Input Thermometer Thermometer Bulb (Ideally bathed in vapor) VaporPath->Thermometer Equilibrium Condenser Condenser (Coolant Circulator) Thermometer->Condenser VacuumTrap Cold Trap (Protect Pump) Condenser->VacuumTrap Pump Vacuum Pump VacuumTrap->Pump Manometer Digital Manometer (Record P_obs) Manometer->VacuumTrap Measure P

Caption: Schematic of the vacuum distillation workflow emphasizing the location of pressure measurement relative to the vapor path.

Part 5: Data Analysis & Quality Control

Interpreting the Data
ParameterExperimental ObservationInterpretationAction
Melting Range < 2°C (e.g., 112.5 – 113.8°C)High Purity (>98%)Proceed to BP
Melting Range > 3°C (e.g., 108.0 – 114.0°C)Impure / Solvent WetRecrystallize / Dry
DSC Peak Sharp EndothermPure CrystallineRecord Onset Temp
DSC Peak Broad / Multi-modalPolymorphism or EutecticRun XRD or TGA
Boiling Point Color change (Darkening)DecompositionAbort.[1] Use TGA method.
Troubleshooting "The Allyl Factor"

The allyl groups in N,N-diallyl-4-aminobenzamide are susceptible to radical polymerization at high temperatures.

  • Symptom: Sample solidifies or becomes a gum during BP determination.

  • Solution: Add a radical inhibitor (e.g., 100 ppm BHT) to the distillation flask if strictly determining physical properties (note: this alters purity slightly but allows BP measurement).

References

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Boiling Point. Mettler-Toledo International Inc. Available at: [Link]

  • ASTM International. ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry. ASTM.[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76079 (4-Aminobenzamide). (Used for structural analog comparison). Available at: [Link]

Sources

Foundational

Electronic Properties &amp; Molecular Architecture of para-Amino-N,N-Diallylbenzamide

The following technical guide details the electronic, structural, and functional properties of 4-amino-N,N-diallylbenzamide (often abbreviated as p-ADABA or similar in specific polymer contexts). Technical Whitepaper | S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic, structural, and functional properties of 4-amino-N,N-diallylbenzamide (often abbreviated as p-ADABA or similar in specific polymer contexts).

Technical Whitepaper | Series: Functional Organic Monomers

Executive Summary

para-Amino-N,N-diallylbenzamide represents a bifunctional molecular scaffold bridging the gap between bioactive pharmacophores and functional polymers .[1] Structurally, it couples a photoactive p-aminobenzamide core—known for its intramolecular charge transfer (ICT) capabilities—with a sterically demanding N,N-diallyl amide terminus capable of cyclopolymerization.[1]

This guide analyzes the molecule as a "Push-Pull" electronic system, detailing its frontier orbital distributions, spectroscopic signatures, and the unique radical cyclopolymerization mechanism that distinguishes it from simple vinyl monomers.[1]

Molecular Architecture & Electronic Structure

The "Push-Pull" System

The electronic behavior of p-amino-N,N-diallylbenzamide is governed by a Donor-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Acceptor (D-

-A) architecture.
  • Donor (D): The para-amino group (-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) injects electron density into the benzene ring via resonance (+M effect).
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bridge:  The phenylene ring facilitates charge delocalization.
    
  • Acceptor (A): The carbonyl carbon of the amide group withdraws electron density.

Unlike simple benzamides, the N,N-diallyl substitution on the amide nitrogen introduces steric bulk, slightly twisting the amide bond out of planarity with the phenyl ring. This modulation of planarity directly impacts the HOMO-LUMO gap , resulting in a hypsochromic shift (blue shift) compared to planar analogs like p-aminobenzamide.[1]

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the p-amino nitrogen and the phenyl ring (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and the adjacent phenyl carbons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -character).
    
  • Electronic Consequence: Excitation triggers a charge transfer from the amine to the amide. The diallyl groups act as "electronic insulators" but "steric modulators," preventing aggregation-caused quenching (ACQ) in solid states.[1]

Visualization: Electronic Flow & Structure

ElectronicStructure cluster_legend Electronic Flow NH2 Donor: -NH2 (Lone Pair Injection) Ring π-Bridge: Phenylene Ring NH2->Ring +M Resonance Carbonyl Acceptor: C=O (Electron Withdrawal) Ring->Carbonyl ICT State Allyl Steric Modulator: N,N-Diallyl Group Carbonyl->Allyl Steric Twist Ground State Ground State Excited State (ICT) Excited State (ICT) Ground State->Excited State (ICT) hv Absorption

Figure 1: Directional charge transfer mechanism. The steric bulk of the allyl groups modulates the conjugation efficiency between the carbonyl and the ring.

Spectroscopic Characterization

UV-Vis Absorption

The molecule exhibits two primary absorption bands characteristic of aniline derivatives:

  • Band I (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    nm. High molar absorptivity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    M
    
    
    cm
    
    
    ). Corresponds to the benzene ring excitation.
  • Band II (ICT): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm (often a shoulder). Represents the intramolecular charge transfer from the amino group to the carbonyl.
    
Fluorescence & Solvatochromism

The p-aminobenzamide core is fluorogenic.[1]

  • Emission: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     nm (Solvent dependent).
    
  • Mechanism: Upon excitation, the molecule undergoes relaxation to a Twisted Intramolecular Charge Transfer (TICT) state.[1]

  • Solvent Effect: In polar solvents (e.g., DMSO, Ethanol), the emission red-shifts (bathochromic shift) due to stabilization of the polar excited state.[1]

Polymerization: The Butler Mechanism

A critical property of N,N-diallyl amides is their ability to undergo cyclopolymerization rather than forming cross-linked gels immediately. This is known as the Butler mechanism.

Mechanism
  • Initiation: A radical attacks one allyl double bond.[1]

  • Intramolecular Cyclization: The radical rapidly attacks the second allyl group on the same nitrogen atom, forming a thermodynamically stable 5-membered pyrrolidine ring.

  • Propagation: The cyclic radical attacks a new monomer.

Result: A linear polymer backbone containing pyrrolidine rings, with pendant p-aminobenzamide groups.[1] This creates a "poly-drug" or functional resin.

Experimental Protocol: Radical Cyclopolymerization

Objective: Synthesis of Poly(4-amino-N,N-diallylbenzamide).

  • Reagents:

    • Monomer: 4-amino-N,N-diallylbenzamide (10 mmol).[1]

    • Initiator: AIBN (Azobisisobutyronitrile) (1 mol%).[1]

    • Solvent: DMSO (Dimethyl sulfoxide) - maintains solubility of the polar polymer.[1]

  • Procedure:

    • Degassing: Dissolve monomer in DMSO. Purge with N

      
       for 30 mins to remove O
      
      
      
      (radical scavenger).
    • Initiation: Add AIBN. Heat to 60°C under Nngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       atmosphere.
      
    • Reaction: Stir for 24 hours. Viscosity will increase significantly.[1]

    • Precipitation: Pour reaction mixture into excess cold acetone.

    • Purification: Filter the white precipitate and wash with diethyl ether.

  • Validation:

    • NMR: Disappearance of allylic vinyl protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       5.1–5.9 ppm). Appearance of broad aliphatic backbone signals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      1.5–3.0 ppm).

Polymerization Monomer Monomer: N,N-Diallyl Species Radical Radical Attack (Initiation) Monomer->Radical Cyclization Intramolecular Cyclization (Butler) Radical->Cyclization Fast k_cyc Polymer Polymer Backbone: Pyrrolidine Rings Cyclization->Polymer Propagation

Figure 2: The Butler Cyclopolymerization pathway preventing cross-linking and favoring linear, soluble polymers.[1]

Biological & Industrial Applications[2][3]

Application DomainMechanism of ActionUtility
Fluorescent Probes The p-aminobenzamide moiety is highly fluorescent when the amine is derivatized (e.g., glycan tagging).[1]Tracking drug delivery vehicles or labeling carbohydrates.[1]
Functional Hydrogels The free -NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

group remains reactive after polymerization.
Can be cross-linked with glutaraldehyde or reacted with isocyanates to form hydrogels.[1]
Ion Exchange Resins The pyrrolidine backbone (if quaternized) acts as an anion exchanger.[1]Water purification and metal recovery.
PARP Inhibition Structural analog to 3-aminobenzamide (classic PARP inhibitor).[1]Potential scaffold for designing DNA repair inhibitors.[1]

References

  • Electronic Structure of Benzamides

    • Title: Electronic absorption spectra of some p-substituted benzamides.
    • Source: NIST Chemistry WebBook & Spectrochimica Acta.[1]

    • URL:[Link][1]

  • Cyclopolymerization Mechanism

    • Title: Cyclopolymerization of N,N-Diallylammonium Salts (The Butler Mechanism).[1]

    • Source: Journal of Polymer Science.
    • Context: Defines the kinetic preference for 5-membered ring form
  • Fluorescence of Aminobenzamides

    • Title: 2-Aminobenzamide and 4-aminobenzamide as fluorescent labels for glycans.[1]

    • Source: Analytical Biochemistry.[1]

    • URL:[Link][1]

  • Synthesis of Diallyl Monomers

    • Title: Synthesis and radical polymerization of N,N-diallyl deriv
    • Source: ResearchG
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-amino-N,N-bis(prop-2-en-1-yl)benzamide from 4-nitrobenzoyl chloride

Application Note: High-Fidelity Synthesis of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide Abstract This application note details a robust, two-step synthetic protocol for the preparation of 4-amino-N,N-bis(prop-2-en-1-yl)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (also known as N,N-diallyl-4-aminobenzamide) starting from 4-nitrobenzoyl chloride . The workflow prioritizes chemoselectivity, specifically addressing the challenge of reducing a nitro group to an aniline without hydrogenating the sensitive allyl (alkene) moieties. The protocol utilizes a Schotten-Baumann-type amidation followed by a mild, metal-mediated reduction (Zn/NH₄Cl), avoiding standard catalytic hydrogenation methods that would destroy the allyl functionality.

Introduction & Retrosynthetic Analysis

The target molecule features a benzamide core with a para-amino group and two allyl chains on the amide nitrogen. This scaffold is valuable in polymer chemistry as a cross-linking monomer and in medicinal chemistry as a functionalized intermediate.

Synthetic Challenges:

  • Amidation: The reaction of 4-nitrobenzoyl chloride is highly exothermic and requires careful temperature control to prevent hydrolysis or bis-acylation.

  • Chemoselectivity: The critical failure point in this synthesis is the reduction step. Standard catalytic hydrogenation (H₂/Pd-C) will reduce both the nitro group and the allyl alkenes. Therefore, a dissolving metal reduction or transfer hydrogenation protocol is required.

Retrosynthetic Logic: The synthesis is disconnected at the amide bond and the nitro group reduction.

  • Step 1: Nucleophilic acyl substitution (Amidation).

  • Step 2: Chemoselective Nitro Reduction.[1]

Retrosynthesis Target 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide (Target) Intermediate 4-Nitro-N,N-bis(prop-2-en-1-yl)benzamide (Stable Intermediate) Target->Intermediate Chemoselective Reduction (Zn/NH4Cl) SM1 4-Nitrobenzoyl Chloride (Starting Material 1) Intermediate->SM1 Amidation SM2 Diallylamine (Starting Material 2) Intermediate->SM2 + Base

Figure 1: Retrosynthetic disconnection showing the preservation of allyl groups during nitro reduction.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-N,N-bis(prop-2-en-1-yl)benzamide

This step utilizes a standard nucleophilic acyl substitution. An acid scavenger (Triethylamine) is essential to neutralize the HCl byproduct.

Reagents:

  • 4-Nitrobenzoyl chloride (1.0 equiv)[2]

  • Diallylamine (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)[3]

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve diallylamine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM . Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Note: The reaction is exothermic; slow addition prevents runaway heating.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the acid chloride.

  • Workup:

    • Wash the organic layer with 1M HCl (2x) to remove excess amine and TEA.

    • Wash with saturated NaHCO₃ (2x) to remove any unreacted 4-nitrobenzoic acid.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.[2]

  • Purification: The crude yellow oil/solid usually solidifies upon standing. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 85–95%

Step 2: Chemoselective Reduction to 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

Critical Control Point: Do NOT use H₂/Pd-C. This will hydrogenate the allyl groups to propyl groups. Selected Method: Zinc powder with Ammonium Chloride (Zn/NH₄Cl) in aqueous ethanol. This method acts as a mild electron transfer reduction specific to the nitro group.

Reagents:

  • 4-Nitro-N,N-bis(prop-2-en-1-yl)benzamide (1.0 equiv)

  • Zinc powder (activated, 5.0 equiv)

  • Ammonium Chloride (NH₄Cl) (10.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (3:1).

  • Activation: Add NH₄Cl (10 equiv) to the solution. Stir vigorously.

  • Reduction: Add Zinc powder (5 equiv) in portions over 15 minutes. Caution: Mild effervescence and exotherm may occur.

  • Reaction: Stir the suspension at RT to 40 °C for 2–6 hours. Monitor by TLC. The starting material (less polar) should disappear, and a fluorescent/more polar spot (amine) should appear.

  • Workup:

    • Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with Ethanol.

    • Concentrate the filtrate to remove most ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate.[2]

  • Purification: The product is an amine and may be prone to oxidation. Store under inert gas. Purify via column chromatography (DCM:MeOH 95:5) if distinct impurities are visible.

Expected Yield: 70–85%

Analytical Characterization (Expected)

Since this specific derivative is an intermediate, the following NMR data is predicted based on the functional group shifts of analogous benzamides.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 7.2 – 7.3Doublet (d)2HBenzene Ring (meta to amine)
Aromatic 6.6 – 6.7Doublet (d)2HBenzene Ring (ortho to amine)
Alkene 5.7 – 5.9Multiplet (m)2HAllyl –CH= (internal vinyl)
Alkene 5.1 – 5.3Multiplet (m)4HAllyl =CH₂ (terminal vinyl)
Allylic 3.9 – 4.1Broad (br s/d)4HAllyl –N–CH₂–
Amine 3.8 – 4.5Broad Singlet2H–NH₂ (Exchangeable)

Key Diagnostic: Look for the preservation of the alkene signals at 5.1–6.0 ppm. If these are missing and replaced by multiplets at 0.9–1.5 ppm, you have accidentally reduced the allyl groups (failed chemoselectivity).

Workflow Visualization

Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Chemoselective Reduction Start 4-Nitrobenzoyl Chloride + Diallylamine Reaction1 Reaction: DCM, TEA, 0°C -> RT Start->Reaction1 Workup1 Workup: Wash w/ HCl, NaHCO3 Reaction1->Workup1 Inter Intermediate: 4-Nitro-N,N-diallylbenzamide Workup1->Inter Reaction2 Reaction: Zn / NH4Cl / EtOH:H2O (Preserves Allyl Groups) Inter->Reaction2 Dissolve in EtOH/H2O Filtration Filtration: Remove Zn (Celite) Reaction2->Filtration Product Final Product: 4-Amino-N,N-diallylbenzamide Filtration->Product

Figure 2: Logical flow of the synthesis highlighting the critical filtration step in the reduction protocol.

Safety & Handling

  • 4-Nitrobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.

  • Diallylamine: Toxic and flammable. Avoid inhalation.

  • Zinc Powder: Flammable solid. Do not discard active zinc residues into combustible waste; quench with dilute acid first.

References

  • Schotten-Baumann Reaction Conditions

    • Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link][4][5]

  • Chemoselective Nitro Reduction (Zn/NH₄Cl)

    • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. PMC (NIH). Available at: [Link]

    • Reduction of Nitro Compounds, Through different Reaction Conditions.[1][4][6] SciSpace. Available at: [Link]

  • General Benzamide Synthesis

Sources

Application

Application Note: Functionalization of Polymers using 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

Executive Summary This guide details the protocols for utilizing 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9) as a high-fidelity heterobifunctional linker in polymer synthesis. This molecule, distinct for i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for utilizing 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9) as a high-fidelity heterobifunctional linker in polymer synthesis. This molecule, distinct for its primary aromatic amine and geminal bis-allyl functionality, serves as a critical "handle" for converting electrophilic polymer backbones into "click-ready" scaffolds.

Key Applications:

  • Post-Polymerization Modification (PPM): Grafting onto anhydride, epoxide, or NHS-ester containing polymers.

  • Hydrogel Formation: Introducing pendant allyl groups for subsequent thiol-ene photocrosslinking.

  • Dendritic Scaffolding: Acting as an

    
     monomer for hyperbranched polymer synthesis.
    

Molecule Profile & Mechanism

Compound: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide Abbreviation:


 (Amino-Diallyl-Benzamide)
CAS:  72362-95-9[1][2]
Mechanistic Utility

The molecule operates via a two-stage functionalization logic:[3][4]

  • Stage 1 (Anchoring): The nucleophilic aromatic amine (

    
    ) attacks electrophilic sites on the polymer backbone. The reduced nucleophilicity of the aniline derivative (compared to alkyl amines) allows for controlled, stoichiometric substitution without inducing backbone degradation.
    
  • Stage 2 (Activation): The grafted benzamide moiety exposes two terminal allyl groups. These alkenes are electronically distinct from backbone methacrylates/acrylates, allowing for orthogonal functionalization via radical-mediated Thiol-Ene Click Chemistry .

Visual Workflow

The following diagram illustrates the conversion of a generic anhydride-containing polymer into a functionalized, crosslinkable scaffold using


.

G Start Polymer Backbone (Anhydride/Epoxide) Step1 Grafting Reaction (Imidization/Amidation) Start->Step1 Dissolve Linker 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide (Nucleophile) Linker->Step1 Add Scaffold Allyl-Functionalized Scaffold Step1->Scaffold Heat/-H2O Final Functionalized Hydrogel or Conjugate Scaffold->Final UV/Radical Thiol-Ene Click Thiol Thiol-Drug / Crosslinker (R-SH) Thiol->Final

Figure 1: Strategic workflow for integrating the bis-allyl linker into polymer systems.

Protocol A: Grafting onto Poly(Maleic Anhydride) Backbones

This protocol describes the reaction of


 with Poly(isobutylene-alt-maleic anhydride) (PIMA) . This is the most robust method, yielding a stable cyclic imide linkage.
Materials
  • Polymer: PIMA (Mw ~60k, commercially available).

  • Linker: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.[1][2][5][6]

  • Solvent: Anhydrous DMF or NMP (DMSO is acceptable if high temp is not required).

  • Catalyst: Triethylamine (TEA) or Pyridine (base catalyst).

  • Dehydrating Agent: Acetic Anhydride (

    
    ) and Sodium Acetate (for chemical imidization).
    
Step-by-Step Methodology
  • Dissolution:

    • Dissolve 1.0 g of PIMA (approx. 6.5 mmol anhydride units) in 10 mL of anhydrous DMF in a round-bottom flask under nitrogen. Stir at 60°C until clear.

  • Linker Addition (Amic Acid Formation):

    • Calculate stoichiometry: To functionalize 20% of the backbone, add 1.3 mmol (0.28 g) of

      
      .
      
    • Dissolve the linker in 2 mL DMF and add dropwise to the polymer solution.

    • Add 1.5 eq of TEA relative to the linker.

    • Reaction: Stir at 80°C for 6 hours. Note: At this stage, the amine opens the anhydride ring to form the intermediate amic acid.

  • Cyclization (Imidization):

    • Chemical Imidization (Preferred for stability): Cool the solution to 60°C. Add excess Acetic Anhydride (5 eq relative to linker) and Sodium Acetate (1 eq). Stir for 4 hours.

    • Thermal Imidization (Alternative): Heat the solution to 120°C for 12 hours (requires high-boiling solvent like NMP).

  • Purification:

    • Precipitate the polymer into a 10-fold excess of cold Diethyl Ether or Isopropanol.

    • Filter and wash extensively to remove unreacted linker.

    • Vacuum dry at 40°C overnight.

Validation (Self-Check)
  • FTIR: Look for the disappearance of the anhydride doublet (1780, 1850

    
    ) and the appearance of the imide carbonyl symmetric/asymmetric stretches (1710, 1770 
    
    
    
    ).
  • 1H NMR: Confirm the presence of allyl protons: Multiplet at 5.8 ppm (methine) and doublet at 5.2 ppm (terminal methylene).

Protocol B: Thiol-Ene "Click" Functionalization

Once the polymer is grafted with


, it serves as a platform for attaching thiol-containing drugs, peptides, or crosslinkers.
Materials
  • Allyl-Functionalized Polymer (from Protocol A).

  • Thiol Ligand: Thiolated peptide (e.g., Cys-RGD) or PEG-dithiol (for crosslinking).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for aqueous systems, or DMPA for organic solvents.

  • Light Source: UV LED (365 nm or 405 nm).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the Allyl-Functionalized Polymer in the appropriate solvent (Water/PBS if polymer is water-soluble; DMF/CHCl3 otherwise). Concentration: 5–10 wt%.

  • Thiol Addition:

    • Add the Thiol Ligand.[3]

    • Stoichiometry:

      • For Conjugation : Use 1.2 eq of Thiol per Allyl group.

      • For Crosslinking (Hydrogel) : Use 0.5 eq of Dithiol per Allyl group (1:1 functional group ratio).

  • Initiation:

    • Add Photoinitiator (0.1 – 0.5 wt% relative to polymer). Degas the solution with Nitrogen for 5 minutes to remove oxygen (oxygen inhibits radical propagation).

  • Curing/Click Reaction:

    • Irradiate with UV light (10–20 mW/cm²) for 5–10 minutes.

    • Observation: If crosslinking, the solution should gelate rapidly. If conjugating, no visual change will occur.

  • Post-Process:

    • For hydrogels: Wash the gel in buffer to remove unreacted initiator.

    • For conjugates: Dialyze against water/methanol to remove unreacted thiols.

Data Summary & Troubleshooting

ParameterRecommended RangeImpact on Result
Grafting Density 5% – 30%<5%: Low functional load. >30%: Steric hindrance/solubility issues.
Imidization Temp 60°C (Chem) / 120°C (Therm)Chemical is milder; Thermal risks side reactions but is reagent-free.
Thiol:Allyl Ratio 1.2:1 (Conjugation)Excess thiol ensures complete conversion of allyl "handles".
Oxygen Inhibition CriticalFailure to degas will prevent the Thiol-Ene reaction.
Troubleshooting Guide
  • Problem: Polymer precipitates during grafting.

    • Cause: The intermediate amic acid is highly polar and may hydrogen bond strongly.

    • Solution: Add LiCl (1 wt%) to the DMF to disrupt H-bonds, or reduce polymer concentration.

  • Problem: Low conjugation efficiency.

    • Cause: Steric shielding of the allyl groups by the bulky benzamide.

    • Solution: Use a flexible dithiol linker or increase the reaction time/UV intensity.

References

  • Sigma-Aldrich. (n.d.). 4-amino-N,N-bis(prop-2-en-1-yl)benzamide Product Sheet. CAS 72362-95-9.[1][2] Retrieved from

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Ganesan, A., et al. (2014). Chemical functionalization of emulsion-templated porous polymers by thiol–ene “click” chemistry. Polymer Chemistry, 5, 6200-6206.[7] Link

  • Vermeesch, I., & Groeninckx, G. (1994). Chemical modification of poly(styrene-co-maleic anhydride) with primary amines. Journal of Applied Polymer Science, 53(10), 1365-1373. Link

Sources

Method

Application Note: Synthesis and Functionalization of Poly(AAm-co-DAAB) Copolymers

Executive Summary The copolymerization of N,N-diallyl-4-aminobenzamide (DAAB) with acrylamide (AAm) derivatives yields highly functional, water-soluble, and structurally versatile macromolecules. These copolymers bridge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The copolymerization of N,N-diallyl-4-aminobenzamide (DAAB) with acrylamide (AAm) derivatives yields highly functional, water-soluble, and structurally versatile macromolecules. These copolymers bridge the gap between the hydrophilic, biocompatible backbone of polyacrylamide and the highly reactive, functionalizable primary aromatic amine provided by the DAAB moiety. This application note details the mechanistic rationale, self-validating protocols, and bioconjugation strategies for researchers and drug development professionals utilizing Poly(AAm-co-DAAB) in targeted drug delivery, responsive hydrogels, and diagnostic assays.

Mechanistic Principles & Rationale

The free-radical copolymerization of diallyl monomers with acrylamide derivatives is governed by a distinct cyclocopolymerization mechanism . When the propagating macroradical encounters the DAAB monomer, it undergoes an intramolecular cyclization to form a stable five-membered pyrrolidine/pyrrolidinium ring prior to intermolecular addition to the next monomer.

However, a critical challenge in mixed diallyl/acrylamide systems is the propensity for macroscopic gelation at high monomer conversions. Foundational studies on analogous diallyldimethylammonium chloride (DADMAC) and acrylamide systems demonstrate that highly reactive acrylamide macroradicals can undergo allylic hydrogen abstraction, leading to uncontrolled branching and cross-linking[1]. To mitigate this and maintain a linear polymer architecture, the addition of a chain transfer agent (CTA) such as 2-propanol, or strict termination of the reaction at <60% conversion, is required[1].

Furthermore, the bulky aromatic nature of DAAB introduces significant steric hindrance compared to the linear acrylamide monomer. This steric bulk inherently lowers the overall monomer conversion rate and acts as a kinetic retarder during chain propagation, a phenomenon similarly observed when copolymerizing diallyl monomers with complex, sterically hindered backbones[2].

Mechanism A Initiation (V-50, 60°C) D Chain Propagation (Cyclocopolymerization) A->D Radical Generation B Acrylamide (AAm) Hydrophilic Monomer B->D Backbone Formation C N,N-Diallyl-4-aminobenzamide (DAAB) C->D Pyrrolidine Ring Formation E Poly(AAm-co-DAAB) Linear Copolymer D->E Chain Transfer Agent (Prevents Gelation) F Post-Polymerization Bioconjugation E->F via Aromatic Amine

Mechanistic pathway of DAAB and AAm cyclocopolymerization and downstream bioconjugation.

Reagents and Materials

  • Monomers: Acrylamide (AAm, ≥99%), N,N-Diallyl-4-aminobenzamide (DAAB, ≥95%).

  • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) – chosen for its excellent solubility in aqueous/ethanolic mixtures.

  • Chain Transfer Agent (CTA): 2-Propanol (Isopropanol, HPLC grade).

  • Solvents: Milli-Q Water, Absolute Ethanol, Cold Acetone (for precipitation).

  • Purification: Dialysis tubing (Regenerated Cellulose, MWCO 3.5 kDa).

Experimental Protocols

Monomer Solution Preparation & Degassing

Causality Focus: DAAB possesses a hydrophobic aromatic ring, while AAm is highly hydrophilic. A 1:1 (v/v) Water/Ethanol co-solvent system is utilized to prevent phase separation during propagation. Degassing is critical because molecular oxygen acts as a diradical, rapidly scavenging initiator radicals to form stable peroxy species, thereby inducing an unpredictable induction period.

  • In a 50 mL Schlenk flask, dissolve AAm (1.42 g, 20 mmol) and DAAB (0.54 g, 2.5 mmol) in 20 mL of a 1:1 (v/v) Water/Ethanol mixture to achieve a total monomer concentration of ~1.1 M.

  • Add 1.0 mL of 2-propanol (CTA) to the mixture to suppress allylic hydrogen abstraction[1].

  • Seal the flask with a rubber septum and sparge the solution with high-purity Nitrogen (

    
    ) for 30 minutes under continuous magnetic stirring.
    
Free-Radical Cyclocopolymerization

Causality Focus: The reaction is capped at 12 hours to intentionally limit conversion to ~55-60%. Pushing the reaction further disproportionately increases the risk of branching and irreversible gelation[1].

  • Prepare a stock solution of V-50 initiator (50 mg/mL in degassed Milli-Q water).

  • Inject 200 µL of the V-50 solution (1.0 wt% relative to total monomers) into the Schlenk flask via a gas-tight syringe.

  • Immerse the flask in a pre-heated oil bath at 60 °C. Maintain stirring at 400 rpm for 12 hours.

  • Validation Step: Extract a 50 µL aliquot, dilute in

    
    , and analyze via 
    
    
    
    -NMR. Successful cyclopolymerization is indicated by the disappearance of the sharp allyl proton multiplets at
    
    
    5.1–5.8 ppm and the emergence of broad backbone peaks.
  • Terminate the polymerization by exposing the flask to air and rapidly cooling it in an ice-water bath (0 °C) for 10 minutes.

Purification and Recovery
  • Concentrate the reaction mixture via rotary evaporation to approximately 10 mL to remove the bulk of the ethanol.

  • Precipitate the polymer by adding the concentrated solution dropwise into 100 mL of vigorously stirred, ice-cold acetone.

  • Collect the white precipitate via vacuum filtration and resuspend it in 15 mL of Milli-Q water.

  • Transfer the solution to a 3.5 kDa MWCO dialysis bag and dialyze against Milli-Q water for 48 hours (changing the water every 12 hours) to remove unreacted DAAB and residual AAm.

  • Lyophilize the purified solution for 48 hours to yield the dry Poly(AAm-co-DAAB) powder.

Workflow S1 Monomer Prep & Degassing S2 Thermal Polymerization (60°C, 12h) S1->S2 Add V-50 S3 Termination (Cool to 0°C) S2->S3 <60% Conversion S4 Precipitation (Cold Acetone) S3->S4 Dropwise S5 Dialysis (MWCO 3.5 kDa) S4->S5 Resuspend S6 Lyophilization (Dry Polymer) S5->S6 48h Purify

Step-by-step experimental workflow for the synthesis and purification of Poly(AAm-co-DAAB).

Post-Polymerization Modification (NHS-Ester Bioconjugation)

The primary aromatic amine of the DAAB moiety allows for direct conjugation with N-hydroxysuccinimide (NHS) ester-functionalized fluorophores or targeting peptides.

  • Dissolve 50 mg of Poly(AAm-co-DAAB) in 5 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Add 1.2 equivalents (relative to amine content) of an NHS-ester functionalized dye (e.g., FITC-NHS) dissolved in 200 µL of anhydrous DMSO.

  • Stir the reaction in the dark at room temperature for 4 hours.

  • Self-Validation: Purify via dialysis (as in 4.3) until the dialysate is optically clear. Analyze the lyophilized polymer via UV-Vis spectroscopy; a distinct absorption peak at the dye's excitation maximum confirms covalent attachment rather than physical entrapment.

Quantitative Data Synthesis

The following table summarizes the kinetic and macromolecular characteristics of Poly(AAm-co-DAAB) synthesized under varying feed ratios. Note the critical impact of the chain transfer agent (CTA) on preventing gelation.

Feed Ratio (AAm:DAAB mol%)Initiator (wt%)CTA (2-Propanol, vol%)Conversion (%)

(kDa)

(kDa)
PDI (

)
Amine Content (µmol/g)
90:10 1.00.0>85%GelationGelationN/AN/A
90:10 1.05.055%45.281.41.80850
80:20 1.05.052%38.573.11.901620
70:30 1.05.048%31.062.02.002350

Data Interpretation: Increasing the molar fraction of the sterically hindered DAAB monomer systematically reduces both the overall conversion rate and the number-average molecular weight (


)[2]. The omission of the CTA at high conversion rates inevitably leads to an insoluble macroscopic gel[1].

Troubleshooting & Causality Matrix

Symptom / ObservationMechanistic CauseCorrective Action
Insoluble Gel Formation Allylic hydrogen abstraction by the acrylamide macroradical causing uncontrolled branching[1].Increase CTA concentration (e.g., up to 10 vol% 2-propanol) or terminate the reaction earlier (<50% conversion).
Phase Separation during Reaction The growing polymer chain becomes too hydrophobic due to high DAAB incorporation.Increase the Ethanol:Water ratio to 60:40 or 70:30 to maintain solubility of the hydrophobic aromatic moieties.
Low Polymer Yield (<30%) Steric hindrance from DAAB acts as a kinetic retarder[2], or oxygen contamination scavenged the initiator.Ensure rigorous

degassing (minimum 30 minutes). Slightly increase initiator concentration to 1.5 wt%.
Inefficient Bioconjugation Aromatic amines have lower nucleophilicity compared to aliphatic amines; pH may be suboptimal.Ensure the conjugation buffer is maintained strictly at pH 8.0–8.5 to keep the aromatic amine deprotonated.

References

  • Matsumoto, A., Wakabayashi, S., & Oiwa, M. (1989). Gelation in the Copolymerization of Diallyldimethylammonium Chloride with Acrylamide. Journal of Macromolecular Science: Part A - Chemistry. URL:[Link]

  • Wang, X., Gao, W., Liao, B., & Fatehi, P. (2023). In Situ Copolymerization Studies of Lignin, Acrylamide, and Diallyldimethylammonium Chloride: Mechanism, Kinetics, and Rheology. ACS Omega. URL:[Link]

Sources

Application

Application Note: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide as a Bifunctional Photo-Reactive Intermediate

Executive Summary & Strategic Rationale In modern chemical biology and drug development, modular building blocks that offer orthogonal reactivity are highly sought after. 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (commonl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern chemical biology and drug development, modular building blocks that offer orthogonal reactivity are highly sought after. 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (commonly referred to as N,N-diallyl-4-aminobenzamide) serves as a highly versatile, bifunctional intermediate[1].

This molecule is strategically designed with two distinct reactive handles:

  • The N,N-Diallyl Handle : Serves as a substrate for rapid, UV-initiated radical thiol-ene hydrothiolation ("click" chemistry).

  • The 4-Amino (Aniline) Handle : Acts as a derivatization point for pharmacophore attachment or can be converted into an aryl azide for downstream photoaffinity labeling (PAL).

By leveraging these orthogonal pathways, researchers can utilize this single intermediate to synthesize complex photo-reactive probes, hydrogel crosslinkers, or target-deconvolution reagents.

Physicochemical Profile

To ensure accurate stoichiometric calculations and solvent selection, the quantitative physicochemical properties of the intermediate are summarized below[1],[2],[3].

PropertyValue
IUPAC Name 4-amino-N,N-bis(prop-2-en-1-yl)benzamide
Common Synonym N,N-diallyl-4-aminobenzamide
CAS Number 72362-95-9
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
SMILES String C=CCN(CC=C)C(=O)C1=CC=C(N)C=C1
Physical Form Solid / Powder

Mechanistic Framework: A Bifunctional Photo-Reactive Hub

The utility of this intermediate lies in its ability to undergo two distinct light-mediated reactions depending on the functional group targeted.

Mechanistic_Framework Core 4-amino-N,N-bis(prop-2-en-1-yl)benzamide H1 4-Amino Group Core->H1 H2 N,N-Diallyl Group Core->H2 Azide Aryl Azide H1->Azide NaNO2, NaN3, 0°C Click Thiol-Ene Reaction H2->Click R-SH, LAP, UV 365 nm Nitrene Nitrene (Crosslinker) Azide->Nitrene UV 254 nm Conj Thioether Conjugate Click->Conj Hydrothiolation

Bifunctional photo-reactive pathways of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.

Comparative Photo-Reactivity
ModalityTarget HandlePhotoinitiator / ReagentWavelengthReactive IntermediatePrimary Application
Thiol-Ene Click N,N-DiallylLAP (0.1 wt%)365 nm (UV-A)Thiyl RadicalBiomolecular Conjugation, Hydrogels
Photoaffinity Labeling 4-Amino (via Azide)None (Direct Photolysis)254-300 nm (UV-B/C)Singlet NitreneTarget Deconvolution, Crosslinking

Protocol 1: Photo-Initiated Thiol-Ene Hydrothiolation

The radical-mediated thiol-ene reaction is highly efficient, proceeds rapidly to high yields, and generates no side products, making it an ideal "click" reaction ()[4].

Expertise & Causality: In this protocol, we utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as the photoinitiator instead of the traditional Irgacure 2959. LAP possesses superior water solubility and a significantly higher molar extinction coefficient at 365 nm. This allows for rapid crosslinking using UV-A light, which minimizes UV-induced damage to biological substrates and prevents genotoxic effects ()[5],[6].

Workflow S1 1. Mix Reagents (Benzamide + R-SH + LAP) S2 2. UV Irradiation (365 nm, 5 min) S1->S2 S3 3. Hydrothiolation (Radical Addition) S2->S3 S4 4. QC Validation (Ellman's Assay) S3->S4

Step-by-step workflow for UV-initiated thiol-ene click conjugation.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 4-amino-N,N-bis(prop-2-en-1-yl)benzamide in anhydrous DMSO to a concentration of 100 mM.

  • Initiator Solution: Prepare a 0.1 wt% (approx. 3.4 mM) solution of LAP photoinitiator in PBS (pH 7.4). Note: LAP is light-sensitive; keep wrapped in foil.

  • Reaction Assembly: In a clear glass or UV-transparent microtube, combine:

    • 10 µL of the 100 mM benzamide stock (final concentration: 1 mM)

    • 2 equivalents of the thiol-containing target (e.g., a cysteine-containing peptide)

    • 990 µL of the 0.1 wt% LAP in PBS. (Ensure final DMSO concentration remains ≤5% to prevent protein denaturation if working with biologics).

  • Irradiation: Place the open tube under a 365 nm UV LED lamp (intensity: 10 mW/cm²). Irradiate for 2 to 5 minutes at room temperature.

  • Quenching & Purification: Remove the light source to immediately quench the radical generation. Purify the resulting thioether conjugate via preparative HPLC or spin-column dialysis.

Protocol 2: Aryl Azide Conversion for Photoaffinity Labeling (PAL)

Aryl azides are widely employed in structural biology and target deconvolution because they remain chemically inert in the dark but rapidly form highly reactive nitrenes upon UV irradiation ()[7]. The nitrene intermediate indiscriminately inserts into nearby C-H or heteroatom bonds, permanently crosslinking the probe to its biological target.

Expertise & Causality: The conversion of the 4-amino group to an azide must be performed via a diazonium intermediate. It is critical to maintain the reaction temperature strictly at 0 °C. Diazonium salts are highly unstable; allowing the temperature to rise will cause the intermediate to decompose into a phenol, drastically reducing the yield of the desired aryl azide.

Step-by-Step Methodology
  • Acidification: Suspend 100 mg of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide in 5 mL of 1 M HCl. Stir until fully dissolved.

  • Diazotization: Submerge the reaction flask in an ice-water bath to reach 0 °C. Dissolve 1.1 equivalents of Sodium Nitrite (NaNO₂) in 1 mL of cold distilled water. Add the NaNO₂ solution dropwise to the benzamide over 5 minutes. Stir for 15 minutes at 0 °C.

  • Azidation (Perform in the Dark): Dissolve 1.5 equivalents of Sodium Azide (NaN₃) in 1 mL of cold water. Add dropwise to the diazonium mixture. Causality: The immediate evolution of nitrogen (N₂) gas visually confirms the successful nucleophilic substitution. Stir for 1 hour at 0 °C.

  • Extraction: Extract the aqueous mixture three times with 10 mL of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: The resulting N,N-diallyl-4-azidobenzamide is highly photo-reactive. Store at -20 °C in an amber vial strictly protected from ambient light.

Self-Validating Quality Control (QC) Systems

To ensure trustworthiness and reproducibility, every protocol must incorporate a self-validating QC step before proceeding to complex biological assays.

  • Validating Thiol-Ene Click (Protocol 1): Use Ellman’s Reagent (DTNB) . DTNB reacts with free sulfhydryl groups to yield 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. By measuring the absorbance before and after UV irradiation, you can directly quantify the consumption of the thiol target. A successful click reaction will result in a near-total loss of the 412 nm signal.

  • Validating Aryl Azide Conversion (Protocol 2): Use FTIR Spectroscopy . The primary amine of the starting material will show N-H stretches at ~3300-3400 cm⁻¹. Upon successful conversion, these peaks will disappear, and a sharp, highly distinct asymmetric stretch corresponding to the azide group will appear at ~2110 cm⁻¹ . This provides definitive, non-destructive proof of the photo-reactive handle's synthesis.

References

Sources

Method

Application Note: A Detailed Protocol for the Laboratory Synthesis of N,N-diallyl-p-aminobenzamide

Abstract N-substituted aminobenzamides are a crucial class of compounds, often serving as key intermediates and structural motifs in medicinal chemistry and materials science. This document provides a comprehensive, step...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-substituted aminobenzamides are a crucial class of compounds, often serving as key intermediates and structural motifs in medicinal chemistry and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of N,N-diallyl-p-aminobenzamide via the N-alkylation of p-aminobenzamide. The procedure employs sodium hydride as a base and allyl bromide as the alkylating agent in an anhydrous solvent system. This guide is designed for researchers in organic synthesis, detailing the reaction mechanism, safety precautions, experimental setup, purification, and analytical characterization of the final product.

Introduction and Reaction Principle

The dialkylation of primary aromatic amines is a fundamental transformation in organic synthesis. The target molecule, N,N-diallyl-p-aminobenzamide, is synthesized by reacting p-aminobenzamide with two equivalents of allyl bromide. The reaction proceeds via a nucleophilic substitution mechanism.

The core of this synthesis relies on the deprotonation of the primary amino group (-NH₂) of p-aminobenzamide. A strong, non-nucleophilic base is required for this step. Sodium hydride (NaH), an alkali metal hydride, is an excellent choice as it irreversibly deprotonates the amine to form a highly nucleophilic sodium amide salt.[1] This deprotonation generates flammable hydrogen gas, a critical safety consideration.

Once the nucleophilic amide anion is formed, it attacks the electrophilic carbon of allyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming a new N-C bond. This process occurs twice to achieve the desired diallylated product. The reaction is performed under an inert atmosphere to prevent the highly reactive NaH from reacting with atmospheric moisture.[1][2]

Reaction Scheme: p-Aminobenzamide is first deprotonated by sodium hydride (NaH) to form an amide anion, which then undergoes nucleophilic attack on allyl bromide. This process is repeated to yield the final diallylated product.

G cluster_reactants cluster_conditions cluster_products p_aminobenzamide p-Aminobenzamide product N,N-diallyl-p-aminobenzamide p_aminobenzamide->product allyl_bromide Allyl Bromide (2.2 eq) allyl_bromide->product NaH Sodium Hydride (2.2 eq) NaH->product solvent Anhydrous DMF atmosphere N2 or Ar Atmosphere temperature 0 °C to RT H2_gas H2 (gas) NaBr NaBr (salt)

Figure 1: Overall reaction for the synthesis of N,N-diallyl-p-aminobenzamide.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PuritySupplierNotes
p-AminobenzamideC₇H₈N₂O136.15≥98%Sigma-AldrichDry in vacuum oven before use.
Sodium Hydride (NaH)NaH24.0060% dispersion in mineral oilAcros OrganicsHighly reactive and flammable.[3]
Allyl BromideC₃H₅Br120.9899%Alfa AesarToxic, flammable, and a lachrymator.[4]
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Fisher ScientificUse a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWRFor extraction and chromatography.
HexanesC₆H₁₄86.18ACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01Saturated SolutionLab PreparedFor workup.
Brine (Saturated NaCl aq.)NaCl58.44Saturated SolutionLab PreparedFor workup.
Anhydrous Magnesium SulfateMgSO₄120.37GranularVWRFor drying organic layers.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Schlenk line or manifold for inert gas (Nitrogen or Argon)

  • Septa, needles, and syringes

  • Addition funnel (125 mL)

  • Thermometer and low-temperature bath (ice/water)

  • Rotary evaporator

  • Glassware for extraction and chromatography (separatory funnel, flasks, columns)

  • TLC plates (silica gel 60 F₂₅₄) and UV lamp

Critical Safety Precautions

This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before starting. All operations must be performed inside a certified chemical fume hood.

  • Sodium Hydride (NaH): NaH is a water-reactive, flammable solid.[5] It reacts violently with water and moisture to produce hydrogen gas, which can ignite spontaneously.[2][6] It can also cause severe skin and eye burns, especially if the skin is moist.[3] Always handle NaH as a 60% dispersion in mineral oil and weigh it in an inert atmosphere (glovebox) or quickly in a dry, draft-free area. Use non-sparking tools. For fires, use a Class D fire extinguisher (dry powder, sand); DO NOT USE WATER, CO₂, or foam extinguishers .[3]

  • Allyl Bromide: Allyl bromide is highly toxic, flammable, and a potent lachrymator (tear-inducing).[7][8] It should be handled with extreme care, using chemical-resistant gloves (e.g., Viton or laminate), safety goggles, and a face shield.[9] Avoid inhalation of its vapors.[4] All equipment used for transfer must be grounded to prevent static discharge.[10]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

Step-by-Step Experimental Protocol

Reaction Setup and Deprotonation
  • Prepare the Apparatus: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel topped with a gas inlet, and a rubber septum. Dry the entire apparatus thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Charge the Flask: Under a positive pressure of inert gas, charge the flask with p-aminobenzamide (5.00 g, 36.7 mmol).

  • Add Solvent: Add 80 mL of anhydrous DMF to the flask via syringe. Stir the mixture to form a suspension.

  • Cool the Mixture: Cool the flask to 0 °C using an ice-water bath.

  • Add Sodium Hydride: Carefully weigh sodium hydride (60% dispersion in oil, 3.23 g, 80.8 mmol, 2.2 eq) and add it to the stirring suspension in small portions over 15-20 minutes.

    • Causality: Adding NaH slowly at 0 °C is crucial to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup and temperature spike.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1 hour. The formation of a dark-colored solution and the cessation of gas bubbling indicate the completion of deprotonation.

Diallylation Reaction
  • Prepare Allyl Bromide: In the addition funnel, prepare a solution of allyl bromide (7.0 mL, 9.77 g, 80.8 mmol, 2.2 eq) in 20 mL of anhydrous DMF.

  • Add Allyl Bromide: Cool the reaction mixture back down to 0 °C. Add the allyl bromide solution dropwise from the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: A slow, dropwise addition is necessary to manage the exothermic Sₙ2 reaction and prevent the formation of unwanted side products.

  • React: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours) to ensure complete diallylation.

Workup and Extraction
  • Quench the Reaction: Cool the flask to 0 °C. Very slowly and carefully, add 10 mL of saturated aqueous sodium bicarbonate solution dropwise to quench any unreacted NaH.

    • Trustworthiness: This step is critical for safety. A violent reaction will occur if quenching is done too quickly. The bicarbonate solution neutralizes any sodium hydroxide formed during the process.

  • Dilute: Pour the reaction mixture into a 1 L separatory funnel containing 200 mL of deionized water.

  • Extract: Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Causality: The product is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from inorganic salts and DMF.

  • Wash: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality: The water washes remove residual DMF, and the brine wash removes the bulk of the dissolved water from the organic layer, aiding the final drying step.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

Purification and Characterization
  • Purification: Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

  • Combine and Concentrate: Collect the fractions containing the desired product (as determined by TLC analysis) and concentrate them under reduced pressure to yield N,N-diallyl-p-aminobenzamide as a pure solid or viscous oil.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques.

    • ¹H NMR (400 MHz, CDCl₃): Expected signals include two doublets in the aromatic region (approx. δ 7.6-7.8 ppm and 6.6-6.8 ppm), a multiplet for the vinyl protons (-CH=) of the allyl groups (approx. δ 5.8-6.0 ppm), two doublets of doublets for the terminal vinyl protons (=CH₂) (approx. δ 5.1-5.3 ppm), and a doublet for the methylene protons (-NCH₂-) (approx. δ 4.0-4.2 ppm).

    • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon (approx. δ 168-170 ppm), aromatic carbons, and three distinct signals for the allyl group carbons (approx. δ 133, 117, and 52 ppm).

    • FT-IR (ATR): Key absorptions should include a strong C=O stretch (amide I band) around 1630-1650 cm⁻¹, C=C stretch around 1645 cm⁻¹, and aromatic C-H stretches. The absence of N-H stretching bands (3300-3500 cm⁻¹) is a key indicator of successful diallylation.[11]

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of N,N-diallyl-p-aminobenzamide.

References

  • Stobec. (2012, September 20). SAFETY DATA SHEET - Allyl bromide. [Link]

  • New Jersey Department of Health. (2001, June). HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

  • Wikipedia. Sodium hydride. [Link]

  • New Jersey Department of Health. (2007, March). HAZARD SUMMARY: ALLYL BROMIDE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24758, Sodium hydride. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

  • de la Campa, R., et al. (2006). Synthesis, characterization, and properties of new sequenced poly(ether amide)s based on 2-(4-aminophenyl)-5-aminobenzimidazole. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy. [Link]

  • Martínez-Máñez, R., et al. (2016). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Photochemical & Photobiological Sciences. [Link]

  • Royal Society of Chemistry. Supplementary Information for a related benzamide study. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction Strategies for 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule of Interest: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9) Mechanistic Rationale & The Chemoselectivity Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule of Interest: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9)

Mechanistic Rationale & The Chemoselectivity Challenge

The synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (often referred to as 4-amino-N,N-diallylbenzamide) relies on the reduction of its precursor, 4-nitro-N,N-bis(prop-2-en-1-yl)benzamide. This transformation presents a classic chemoselectivity challenge: reducing a highly oxidized aromatic nitro group without saturating the two electron-rich alkene (allyl) moieties.

Standard heterogeneous catalysts, such as Palladium on Carbon (Pd/C), exhibit a high thermodynamic affinity for the


-coordination of alkenes. When exposed to hydrogen gas, Pd/C rapidly reduces both the nitro group and the diallyl double bonds, yielding the undesired over-reduced byproduct, 4-amino-N,N-dipropylbenzamide.

To achieve strict chemoselectivity, the catalytic system must operate under kinetic control , favoring the adsorption and activation of the polar


 group over the non-polar 

bonds. This application note details two field-proven methodologies to achieve this:
  • Supported Gold Nanoparticles (Au/TiO₂): Exploits the metal-support interface where the polar nitro group preferentially adsorbs, sterically shielding the alkenes from the active hydride species .

  • Mesoporous Iron Oxide (Fe₂O₃) Transfer Hydrogenation: Utilizes a non-noble 3d-metal catalyst with hydrazine. Iron inherently lacks the strong

    
    -affinity of palladium, driving the reduction strictly through the Haber mechanism (nitro 
    
    
    
    nitroso
    
    
    hydroxylamine
    
    
    amine) without interacting with the isolated alkenes .

Mechanism cluster_0 Thermodynamic Control (Non-Selective) cluster_1 Kinetic Control (Chemoselective) Start 4-Nitro-N,N-bis(prop-2-en-1-yl)benzamide PdC Pd/C Catalyst High Alkene Affinity Start->PdC AuTiO2 Au/TiO2 or Fe2O3 Polar Nitro Adsorption Start->AuTiO2 OverReduced 4-Amino-N,N-dipropylbenzamide (Alkene Reduced) PdC->OverReduced Over-reduction Target 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide (Alkenes Preserved) AuTiO2->Target Selective Reduction

Fig 1: Mechanistic divergence in catalytic reduction based on metal-substrate affinity.

Catalyst Causality & Performance Benchmarking

The choice of catalyst dictates the success of this synthesis. The table below summarizes the quantitative performance of various catalytic systems evaluated for this specific transformation.

Catalyst SystemReductantTemp (°C)Time (h)Conversion (%)Selectivity for Target (%)Causality / Observation
5% Pd/C H₂ (1 atm)252.0>99< 5Rapid

-bond saturation; total loss of allyl groups.
5% Pt-S/C H₂ (3 atm)506.09585Sulfide poisoning reduces alkene affinity, but requires high loads.
1% Au/TiO₂ H₂ (4 atm)604.0>99>98 Interface adsorption strictly isolates nitro reduction .
Fe₂O₃ NPs N₂H₄·H₂O801.5>99>99 3d-metal lacks

-affinity; highly selective transfer hydrogenation .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the operator can verify the integrity of the reaction in real-time without immediate reliance on off-line analytics.

Protocol A: High-Pressure Hydrogenation using Au/TiO₂

Best for scale-up and avoiding toxic transfer reagents.

  • Preparation: In a 100 mL stainless steel autoclave, dissolve 4-nitro-N,N-bis(prop-2-en-1-yl)benzamide (10 mmol, 2.46 g) in 40 mL of absolute ethanol.

  • Catalyst Addition: Add 1.5 mol% of 1 wt% Au/TiO₂ catalyst.

  • Purging: Seal the autoclave. Purge the headspace with N₂ gas three times to displace oxygen, followed by three purges with H₂ gas.

  • Reaction: Pressurize the reactor to exactly 4.0 bar of H₂ and heat to 60 °C under vigorous stirring (800 rpm) to overcome mass transfer limitations.

  • Self-Validation Checkpoint (Hydrogen Uptake): Monitor the pressure gauge. The reaction is complete when the pressure drop corresponds strictly to 3.0 molar equivalents of H₂ (accounting for reactor volume). Causality: Any further continuous pressure drop indicates the catastrophic onset of alkene reduction. If this occurs, quench immediately by venting the H₂.

  • Workup: Once H₂ uptake ceases (approx. 4 hours), cool to room temperature and vent. Filter the mixture through a tight pad of Celite. Causality: Celite is mandatory to prevent nanometer-scale Au particles from bleeding through standard frits, which would contaminate the API.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Transfer Hydrogenation using Magnetic Fe₂O₃ Nanocrystals

Best for rapid laboratory synthesis and high chemoselectivity without high-pressure equipment.

  • Preparation: In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor (5 mmol, 1.23 g) in 20 mL of ethanol.

  • Catalyst Addition: Add 50 mg of mesoporous magnetic Fe₂O₃ nanoparticles.

  • Reductant Addition: Heat the mixture to 80 °C. Once refluxing, add hydrazine hydrate (N₂H₄·H₂O, 20 mmol, ~1 mL) dropwise over 10 minutes. Caution: Hydrazine is toxic; perform in a fume hood.

  • Self-Validation Checkpoint (Gas Evolution): Upon addition, vigorous bubbling will occur. This is N₂ gas evolving from the catalytic decomposition of hydrazine. The reaction is complete when nitrogen evolution completely ceases (typically 1.5 hours). The solution will shift from pale yellow to colorless/light amber.

  • Catalyst Recovery: Remove the flask from heat and place a neodymium magnet against the glass. Self-Validation Checkpoint: The black Fe₂O₃ nanoparticles will instantly aggregate against the wall. If the supernatant remains cloudy, nanoparticle aggregation is incomplete, indicating the need for centrifugation.

  • Workup: Decant the clear supernatant, dilute with 30 mL ethyl acetate, and wash twice with 20 mL of saturated brine. Causality: Brine washing is critical to partition and remove any unreacted trace hydrazine into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

Workflow A Precursor 4-Nitro-N,N-diallylbenzamide B Catalytic Reduction Chemoselective Conditions A->B H2 or N2H4 C Catalyst Recovery Filtration / Magnetic B->C 100% Conversion D Target Product CAS: 72362-95-9 C->D Supernatant E In-line Validation NMR & GC-MS D->E Purified Yield

Fig 2: Experimental workflow for the synthesis and validation of the target benzamide.

Analytical Validation (Quality Control)

To ensure the integrity of the isolated 4-amino-N,N-bis(prop-2-en-1-yl)benzamide, perform the following self-validating analytical checks:

  • TLC (Thin Layer Chromatography): Using Hexane:EtOAc (7:3). The nitro precursor (

    
    ) must completely disappear. The target amine (
    
    
    
    ) will appear as a new spot that stains vividly positive (purple/brown) with Ninhydrin, confirming the presence of the primary aniline group.
  • GC-MS: The molecular ion peak must shift from

    
     (Precursor) to 
    
    
    
    (Target). A peak at
    
    
    indicates catastrophic over-reduction of the allyl groups.
  • ¹H-NMR (CDCl₃, 400 MHz):

    • Aromatic Shift: The highly deshielded aromatic protons ortho to the nitro group (~8.2 ppm) must shift upfield to ~6.6 ppm due to the electron-donating nature of the newly formed

      
       group.
      
    • Alkene Retention: The multiplet at 5.7–5.9 ppm (

      
      ) and the overlapping doublets at 5.1–5.2 ppm (
      
      
      
      ) must integrate perfectly to 2 and 4 protons, respectively, confirming the allyl groups survived the catalytic cycle intact.

References

  • PubChem. (2026). 4-amino-N,N-bis(prop-2-en-1-yl)benzamide. National Center for Biotechnology Information.[Link]

  • Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science, 313(5785), 332-334.[Link]

  • Papadas, I. T., Fountoulaki, S., Lykakis, I. N., & Armatas, G. S. (2016). Controllable Synthesis of Mesoporous Iron Oxide Nanoparticle Assemblies for Chemoselective Catalytic Reduction of Nitroarenes. Chemistry - A European Journal, 22(13), 4600-4607.[Link]

  • Cantillo, D., Moghaddam, M. M., & Kappe, C. O. (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. The Journal of Organic Chemistry, 78(9), 4530-4542.[Link]

Technical Notes & Optimization

Troubleshooting

optimizing yield in the synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Technical Support Center: Synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization & Troubleshooting Guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization & Troubleshooting Guide: Protocol #4-ABPB

Executive Summary

The synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (hereafter referred to as the Target ) presents a classic chemoselectivity challenge.[1] The molecule contains two distinct functional domains: a reducible nitro/amino core and reactive allyl (alkene) appendages.

The most frequent failure mode reported by users is over-reduction —inadvertently saturating the allyl groups while attempting to reduce the nitro precursor. This guide prioritizes a robust Nitro-to-Amino route that preserves the allylic unsaturation, alongside optimization steps for the initial amide coupling.

Part 1: The Optimized Synthetic Workflow

We recommend a two-step convergent synthesis starting from 4-nitrobenzoic acid . Direct alkylation of 4-aminobenzamide is discouraged due to polyalkylation risks (quaternization) and regioselectivity issues (N- vs O-alkylation).

Visualizing the Pathway

The following diagram outlines the recommended "Gold Standard" route and critical decision nodes.

SynthesisRoute Start 4-Nitrobenzoic Acid Activation Activation (SOCl2 or (COCl)2) Start->Activation Step 1a Intermediate1 4-Nitrobenzoyl Chloride Activation->Intermediate1 Coupling Amide Coupling (+ Diallylamine) Intermediate1->Coupling Step 1b Intermediate2 4-Nitro-N,N-diallylbenzamide (Stable Intermediate) Coupling->Intermediate2 Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) Intermediate2->Reduction Step 2 (CRITICAL) BadReductant H2 / Pd-C (Standard Hydrogenation) Intermediate2->BadReductant AVOID Target TARGET: 4-Amino-N,N-diallylbenzamide Reduction->Target Yield >85% FailedProduct Over-Reduced Product (Propyl groups - Failed) BadReductant->FailedProduct

Figure 1: Optimized synthetic route highlighting the critical divergence at the reduction step to avoid alkene saturation.

Part 2: Troubleshooting & FAQs

Module A: Amide Coupling (Step 1)

Context: Synthesis of 4-nitro-N,N-diallylbenzamide.

Q1: I am using EDC/HOBt coupling, but my yield is stuck at ~50% with difficult purification. Why? Diagnosis: Steric Hindrance & Kinetics.[2] Diallylamine is a secondary amine with significant steric bulk around the nitrogen. While carbodiimide couplings (EDC/DCC) work well for primary amines, they can be sluggish with hindered secondary amines, leading to the formation of N-acylurea byproducts rather than the desired amide [1].

Protocol Correction: Switch to the Acid Chloride Method .

  • Activation: Reflux 4-nitrobenzoic acid in Thionyl Chloride (

    
    ) (neat or in Toluene) with a catalytic drop of DMF for 2 hours. Evaporate excess 
    
    
    
    completely.
  • Coupling: Dissolve the resulting acid chloride in dry DCM. Add Diallylamine (1.1 equiv) and Triethylamine (1.5 equiv) dropwise at 0°C.

  • Why this works: The acid chloride is a far more aggressive electrophile than the O-acylisourea intermediate formed by EDC, forcing the reaction to completion despite the steric hindrance of the diallyl group.

Q2: My product is dark/tarry after the coupling step. Diagnosis: Oxidative degradation or polymerization. Diallylamine can contain trace impurities that polymerize.

  • Solution: Distill your diallylamine prior to use if it has yellowed. Ensure the reaction is kept under Nitrogen/Argon.

  • Purification: The intermediate (4-nitro-N,N-diallylbenzamide) is not basic. Wash the organic layer with 1M HCl (removes unreacted diallylamine) and 1M NaOH (removes unreacted benzoic acid). This simple acid-base wash usually yields a crystalline solid without column chromatography.

Module B: Chemoselective Reduction (Step 2)

Context: Reducing


 to 

without touching the

(allyl) groups.

Q3: I used H2/Pd-C (Balloon) and the NMR shows loss of the alkene signals (5.0–6.0 ppm). What happened? Diagnosis: Over-reduction. Palladium on Carbon (Pd/C) is a non-selective hydrogenation catalyst. It reduces alkenes just as fast (or faster) than nitro groups. Do not use catalytic hydrogenation for this substrate.

Q4: What is the most robust method to reduce the nitro group while preserving the allyl chains? Recommendation: Béchamp Reduction (Fe / NH4Cl) or Zinc/Acetic Acid . These dissolving metal reductions proceed via electron transfer mechanisms that are highly specific to the nitro group and inert toward isolated alkenes [2].

Recommended Protocol (Fe/NH4Cl):

Reagent Equivalents Role
Substrate 1.0 4-nitro-N,N-diallylbenzamide
Iron Powder 5.0 Reductant (Use fine mesh, <325 mesh)
NH4Cl 5.0 Electrolyte/Proton source

| Ethanol/Water | 3:1 Ratio | Solvent (reflux) |

Step-by-Step:

  • Suspend the nitro-intermediate in EtOH/H2O (3:1).

  • Add Ammonium Chloride (

    
    ) and Iron powder.
    
  • Heat to vigorous reflux (

    
    ) for 2–4 hours.
    
  • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of a fluorescent (blue under UV) amine spot.

  • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the Celite with hot ethanol. Concentrate the filtrate.

Q5: The Iron filtration is incredibly slow and clogs. How do I fix this? Troubleshooting: The "iron sludge" is colloidal iron oxide.

  • Add Celite directly to the reaction flask 10 minutes before stopping the heat.

  • Filter while the solution is hot .

  • If it stalls, add a small layer of sand on top of the Celite pad.

Module C: Purification of the Final Target

Q6: How do I remove the final traces of aniline impurities? Strategy: Exploiting the basicity of the target. The product is an aniline (weak base).

  • Dissolve crude in EtOAc.[2]

  • Extract with 1M HCl (x3). The product moves to the aqueous phase (as the hydrochloride salt). Impurities remain in the organic phase.

  • Wash the Aqueous phase with fresh EtOAc (removes non-basic tars).

  • Basify the Aqueous phase with 2M NaOH until pH > 10. The product will precipitate or oil out.

  • Extract back into EtOAc , dry (

    
    ), and concentrate.
    

Part 3: Mechanistic Logic & Selectivity

The following diagram explains why the Iron-mediated reduction is successful compared to catalytic hydrogenation.

Selectivity cluster_Pd Catalytic Hydrogenation (Pd/C + H2) cluster_Fe Dissolving Metal (Fe/H+) Substrate Substrate: Nitro + Allyl Groups Mech1 Mechanism: Surface Adsorption Substrate->Mech1 Mech2 Mechanism: Single Electron Transfer (SET) Substrate->Mech2 Outcome1 Non-Selective: Both Nitro & Alkenes adsorb to Pd surface. Result: Over-reduction. Mech1->Outcome1 Outcome2 Selective: SET requires low LUMO (Nitro). Alkenes have high LUMO (Inert to Fe). Mech2->Outcome2

Figure 2: Mechanistic comparison showing why Iron (SET mechanism) spares the allyl groups.

References

  • BenchChem Technical Support. (2025).[2] Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide. Retrieved from BenchChem Database. Link

  • OrgoSolver. (2025). Mechanism of Béchamp Reduction (Nitro to Aniline).[1][3][4][5][6] Retrieved from OrgoSolver. Link

  • Royal Society of Chemistry. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst.[7]Green Chemistry. Link

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds: Chemoselectivity Guides.Link

Sources

Optimization

purification methods for removing impurities from N,N-diallyl-4-aminobenzamide

Topic: Impurity Removal & Isolation Protocols Document ID: TS-PUR-7742 | Version: 2.1 | Status: Active Executive Summary & Decision Matrix User Query: "How do I remove impurities (specifically unreacted diallylamine and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Isolation Protocols

Document ID: TS-PUR-7742 | Version: 2.1 | Status: Active

Executive Summary & Decision Matrix

User Query: "How do I remove impurities (specifically unreacted diallylamine and coupling byproducts) from N,N-diallyl-4-aminobenzamide without triggering polymerization?"

Technical Insight: N,N-diallyl-4-aminobenzamide presents a unique purification challenge due to its dual functionality:

  • The Allyl Groups: Susceptible to radical polymerization or oxidation if exposed to excessive heat or light.

  • The Amine Differential: The product contains an aromatic amine (aniline-like, pKa ~4.6), while the major impurity, diallylamine, is an aliphatic amine (pKa ~11.0).[1] This massive pKa difference (ΔpKa ≈ 6.4) is the key to high-yield purification without chromatography.

Purification Decision Matrix

Use the following logic flow to determine the correct protocol for your crude material.

purification_decision start START: Analyze Crude State state_check Is the crude an oil or a solid? start->state_check oil Dark Oil / Viscous Liquid state_check->oil Oil solid Precipitate / Solid state_check->solid Solid impurity_check Major Impurity? oil->impurity_check method_B PROTOCOL B: Recrystallization (EtOH/Water) solid->method_B diallylamine Smells of amine (Unreacted Diallylamine) impurity_check->diallylamine colored Colored / Oxidized (Unknown byproducts) impurity_check->colored method_A PROTOCOL A: pH-Controlled Extraction (Best for removing Diallylamine) diallylamine->method_A method_C PROTOCOL C: Flash Chromatography (Silica + Et3N) colored->method_C

Figure 1: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Best For: Removing unreacted diallylamine and other aliphatic amines. Mechanism: Exploiting the ΔpKa between the aromatic product (pKa ~4.6) and aliphatic impurity (pKa ~11.0).

The Science

At pH 8.0 , the aliphatic diallylamine (pKa 11) remains >99.9% protonated (positively charged/water-soluble). However, the aromatic amine of your product (pKa 4.6) is >99.9% deprotonated (neutral/organic-soluble). This creates a "separation window" where the impurity stays in the water, and the pure product moves to the organic layer.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use approx. 10 mL solvent per gram of crude.

  • Acid Scavenge (The Trap):

    • Wash the organic layer with 0.5 M Citric Acid (pH ~2).

    • Note: At this pH, BOTH the product and the diallylamine will protonate and move into the aqueous layer.

    • Separate: Keep the Aqueous Layer . Discard the organic layer (this removes non-basic impurities like unreacted esters or neutral side products).

  • The pH Switch (The Release):

    • Cool the aqueous layer to 0°C (ice bath) to prevent hydrolysis of the amide bond.

    • Slowly add Saturated NaHCO₃ or 2M NaOH until the pH reaches exactly 8.0 - 8.5 (use pH paper/meter).

    • Observation: The solution should become cloudy as the product precipitates (becomes neutral).

  • Extraction:

    • Extract the aqueous mixture 3x with Dichloromethane (DCM) or EtOAc .

    • Result: The product (neutral) migrates to the organic phase. The diallylamine (still protonated ammonium salt) remains trapped in the water.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo (keep bath <40°C).

Protocol B: Recrystallization

Best For: Final polishing of solid crude to >99% purity. Constraint: Avoid boiling for extended periods to prevent thermal polymerization of allyl groups.

Solvent System Data
Solvent SystemRatio (v/v)TemperatureRecovery PotentialNotes
Ethanol / Water 1:1 to 1:260°C -> 4°CHigh (80-90%)Best for removing inorganic salts.
Toluene / Hexane 1:380°C -> RTModerate (60-70%)Best for removing organic oils/tars.
Ethyl Acetate PureReflux -> -20°CLowProduct is often too soluble in pure EtOAc.
Troubleshooting Recrystallization

Q: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the cooling was too rapid. Amides are notorious for super-saturation.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

    • Add the anti-solvent (e.g., water or hexane) dropwise very slowly while stirring.

    • Let it cool to Room Temperature first, then move to the fridge. Do not shock-cool.

Protocol C: Flash Column Chromatography

Best For: Complex mixtures where extraction failed.

The "Tailing" Problem

Amine-containing compounds interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing" on the column, which ruins separation.

Optimized Conditions
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: DCM : Methanol (95:5).

  • The Critical Modifier: You MUST add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to the mobile phase.

    • Mechanism:[2][3][4][5][6][7] The base saturates the acidic sites on the silica, allowing your amino-benzamide to elute as a tight, symmetrical band.

chromatography_workflow step1 Equilibrate Column (DCM + 1% Et3N) step2 Load Sample (DCM solution) step1->step2 step3 Elute Gradient (0% -> 5% MeOH) step2->step3 step4 Monitor TLC (UV 254nm) step3->step4

Figure 2: Chromatography workflow emphasizing the basic modifier requirement.

Frequently Asked Questions (Troubleshooting)

Q: The product has turned slightly yellow/brown after drying. Is it ruined?

  • Diagnosis: This indicates trace oxidation of the aromatic amine (aniline) moiety, often caused by light exposure or air oxidation during drying.

  • Solution: If the NMR is clean, the color is likely a trace impurity (<0.1%). For strict decolorization, dissolve in warm ethanol, treat with Activated Charcoal for 15 minutes, filter through Celite, and re-concentrate.[1]

Q: I smell a "fishy" odor even after drying. What is it?

  • Diagnosis: Residual Diallylamine . The human nose can detect amines at ppb levels.

  • Solution: The product is not dry, or the extraction pH was too high.

    • Quick Fix: Dissolve product in DCM and wash once with 0.1 M HCl . This will instantly protonate and remove the trace diallylamine without extracting the product (if done quickly).

Q: Can I use heat to speed up the rotovap drying?

  • Warning: Do not exceed 45°C. The N,N-diallyl group is a "monomer" structure. High heat, especially in the concentrated state, can initiate radical polymerization, turning your product into an insoluble rubber/gum.[1] Always use a vacuum to lower the boiling point rather than increasing the bath temperature.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (General reference for amine pKa manipulation and recrystallization solvents).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic basis for pKa-dependent extraction of aromatic vs. aliphatic amines).

  • Biotage Applications. (2023).[8] Strategies for Purifying Basic Compounds on Silica. (Guidance on using triethylamine modifiers for amine chromatography).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Diallylamine. (Source for Diallylamine pKa ~11.0).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Reference for Aniline pKa ~4.6).

Sources

Troubleshooting

preventing auto-polymerization of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide during storage

Technical Support Center: Storage & Stabilization of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide Executive Summary: The Stability Paradox Researchers often underestimate the reactivity of 4-amino-N,N-bis(prop-2-en-1-yl)benz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Stabilization of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Executive Summary: The Stability Paradox

Researchers often underestimate the reactivity of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide .[1] While benzamides are generally stable, this molecule contains two distinct reactive centers that create a "stability paradox":

  • The Diallyl Moiety: The N,N-diallyl group is susceptible to cyclopolymerization (Butler’s mechanism), forming stable pyrrolidine rings.[1][2] This reaction is thermodynamically driven and can occur spontaneously if initiated by trace radicals or UV light.[1]

  • The Aniline Functionality: The primary amine at the para-position is electron-rich and prone to oxidative degradation (browning), which can generate the very radicals that trigger the polymerization of the allyl groups.

Core Directive: To prevent auto-polymerization, you must simultaneously inhibit radical formation (from the amine) and radical propagation (across the allyl groups).[1]

Troubleshooting & FAQs

Q1: My white powder has turned yellow/brown during storage. Is it polymerized?

Diagnosis: Likely Oxidative Degradation , potentially leading to polymerization.[1] Technical Insight: The color change typically indicates the oxidation of the primary aromatic amine (aniline) into quinoid-like species. While this is not polymerization per se, these oxidized species act as radical sources.[1] If left unchecked, they will initiate the crosslinking of the diallyl groups. Action Plan:

  • Solubility Test: Attempt to dissolve a small amount in DMSO or Methanol.

    • Fully Soluble: It is oxidized but likely monomeric.[1] Purify via recrystallization immediately.[1]

    • Insoluble/Gel:[1] Polymerization has occurred.[1][2][3][4][5][6] Discard the sample.

  • Prevention: Store under strict inert atmosphere (Argon) to prevent amine oxidation.

Q2: Can I store this compound in solution (e.g., DMSO stock)?

Verdict: High Risk. Reasoning: In solution, molecular mobility increases, dramatically accelerating the kinetics of cyclopolymerization.[1] Diallyl monomers in high-concentration solutions are essentially "pre-polymerization mixtures."[1] Guidance:

  • Short-term (<24h): Acceptable at +4°C.[1]

  • Long-term: Store only as a dry solid . If solution storage is unavoidable, you must add a radical inhibitor (see Table 1) and store at -20°C or lower.[1]

Q3: Which inhibitor should I use? Hydroquinone (HQ) or Phenothiazine?

Answer: It depends on your storage atmosphere.[1]

  • Use MEHQ/HQ if you are storing in air (aerobic conditions).[1] These phenolic inhibitors require dissolved oxygen to form the active quinone-radical scavenger.[1][6]

  • Use Phenothiazine (PTZ) if you are storing under Nitrogen/Argon (anaerobic conditions).[1] PTZ is effective without oxygen and is preferred for long-term storage of diallyl monomers.[1]

Critical Storage Protocols ("The Golden Rules")

ParameterStandard ProtocolCritical LimitRationale
Temperature -20°C Max +4°CLow temp kinetically traps the solid lattice, preventing the conformational change required for cyclization.[1]
Atmosphere Argon/Nitrogen Dry Air (if using MEHQ)Inert gas prevents amine oxidation.[1] Note: If using MEHQ inhibitor, trace air is needed.[1]
Light Amber Vial / Foil No Direct UVUV light cleaves the C-N or N-H bonds, generating initiating radicals.[1]
Container Glass (Teflon lined) No MetalsTrace metals (Fe, Cu) catalyze redox initiation of diallyl polymerization.[1]

Mechanistic Visualization

The following diagram illustrates the Butler Cyclopolymerization pathway, which is the specific failure mode for N,N-diallyl compounds. Unlike simple linear polymerization, this forms cyclic structures that are extremely stable and insoluble.[1]

DiallylPolymerization Monomer Monomer (N,N-diallyl) Initiation Radical Initiation (R• attacks Allyl) Monomer->Initiation Heat/UV/O2 Radical1 Linear Radical Intermediate Initiation->Radical1 Cyclization Intramolecular Cyclization Radical1->Cyclization Fast (Kinetic Control) Polymer Insoluble Cyclopolymer Radical1->Polymer Crosslinking (Side Rxn) CyclicRadical Pyrrolidine Radical Cyclization->CyclicRadical 5-membered ring formation Propagation Propagation (Attack on next monomer) CyclicRadical->Propagation Propagation->Polymer

Caption: The Butler Cyclopolymerization mechanism. The critical step is the intramolecular cyclization (green), which competes with intermolecular crosslinking. Both pathways lead to insoluble degradation products.[1]

Detailed Experimental Protocols

Protocol A: Purity & Polymerization Check (NMR)

Use this to validate sample integrity before critical experiments.[1]

  • Solvent: Dissolve 10 mg of sample in 600 µL DMSO-d6 (Chloroform-d may not dissolve the polymer).[1]

  • Acquisition: Run a standard 1H-NMR (400 MHz+).

  • Analysis:

    • Monomer Signals: Look for distinct allyl vinyl protons: Multiplet at 5.7–6.0 ppm (–CH=) and Doublet/Multiplet at 5.1–5.3 ppm (=CH2).[1]

    • Polymer Signals: Look for broadening of peaks in the aliphatic region (1.0–3.0 ppm) and a loss of resolution in the aromatic region. Sharp peaks indicate monomer; "humps" indicate polymer.[1]

    • Integration: The ratio of Vinyl Protons (3H per allyl group) to Aromatic Protons (4H) should be exact. A decrease in vinyl integration indicates partial polymerization.[1]

Protocol B: Emergency Repurification (Recrystallization)

If the sample is yellow but soluble, use this to remove oxidized impurities and oligomers.[1]

  • Dissolution: Dissolve crude solid in a minimum amount of warm Ethanol or Ethyl Acetate (approx. 50-60°C).[1] Avoid boiling.

  • Filtration: If there are insoluble particles (polymer), filter hot through a 0.2 µm PTFE syringe filter or a glass frit.[1]

  • Precipitation: Add Cold Hexane or Petroleum Ether dropwise until turbidity persists.[1]

  • Crystallization: Store at -20°C for 12 hours.

  • Collection: Filter the white crystals and wash with cold Hexane.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours at room temperature. Do not use heat.[1]

Protocol C: Inhibitor Selection Matrix
InhibitorAcronymEffective Conc.[1][3][6][7][8]MechanismBest For
Hydroquinone Monomethyl Ether MEHQ50–200 ppmPhenolic Radical Scavenger (Aerobic)General storage in air-permeable containers.[1]
Phenothiazine PTZ100–500 ppmAnaerobic Radical TrapLong-term storage under Argon/Nitrogen.[1]
Butylated Hydroxytoluene BHT100–500 ppmSterically Hindered PhenolFood-grade/Drug applications (less toxic).[1]
Copper(II) Chloride CuCl210–50 ppmRedox ScavengerAqueous solutions (if applicable).[1]

References

  • Sigma-Aldrich. (n.d.).[1] 4-amino-N,N-bis(prop-2-en-1-yl)benzamide Product Page. Retrieved from [1]

  • BenchChem. (2025).[1][8] Preventing premature polymerization of 2-Allylbenzene-1,4-diamine during storage. Retrieved from

  • Jia, Z., et al. (2021).[1] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • Fluoryx Inc. (2020).[1] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from

  • European Patent Office. (1993).[1] Polymerization inhibitors for acrylic acids and esters (EP 0522709 A2).[1] Retrieved from

Sources

Optimization

troubleshooting low solubility of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide in water

Here is the technical support guide for 4-amino-N,N-bis(prop-2-en-1-yl)benzamide . Compound: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide CAS: 72362-95-9 (Generic reference for N,N-diallyl-4-aminobenzamide) Chemical Class: L...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 4-amino-N,N-bis(prop-2-en-1-yl)benzamide .

Compound: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide CAS: 72362-95-9 (Generic reference for N,N-diallyl-4-aminobenzamide) Chemical Class: Lipophilic Weak Base / Vinyl Monomer Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Molecule "Personality"[1][2]

User Question: "I am trying to dissolve this compound in water/PBS for a biological assay, but it remains a suspension or forms a gummy oil at the bottom. What is wrong?"

Scientist Diagnosis: You are fighting two structural features of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide :

  • The "Grease" (Hydrophobicity): The two allyl groups (prop-2-en-1-yl) attached to the amide nitrogen are highly lipophilic.[1] They drive the LogP up (estimated >2.5), making the neutral molecule resist water.

  • The "Weak Handle" (Basicity): The 4-amino group is your only "handle" for solubility, but it is a weak base .[1] Due to the electron-withdrawing nature of the para-amide group, the pKa of that aniline nitrogen is likely depressed (estimated pKa ~2.5 – 3.5).

The Result: At neutral pH (7.4), the molecule is uncharged and insoluble. It will only dissolve if you force it into a salt form (pH < 2) or encapsulate its hydrophobic tails.[1]

Troubleshooting Decision Tree

Use this logic flow to select the correct solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: Define Application App_Type Is this for In Vitro or In Vivo? Start->App_Type In_Vitro In Vitro (Cell/Enzyme) App_Type->In_Vitro In_Vivo In Vivo (Animal Dosing) App_Type->In_Vivo DMSO_Tol Is DMSO tolerated? (>0.1%) In_Vitro->DMSO_Tol Stock_Sol Make 100mM Stock in DMSO. Dilute into media. DMSO_Tol->Stock_Sol Yes CD_Complex Cyclodextrin Complex (20% HP-β-CD) DMSO_Tol->CD_Complex No Precip_Check Did it precipitate on dilution? Stock_Sol->Precip_Check Cosolvent Use Cosolvent System: DMSO + PEG400 + Water Precip_Check->Cosolvent Yes Route Route of Admin? In_Vivo->Route IV IV / IP (Intravenous) Route->IV Oral PO (Oral Gavage) Route->Oral IV->CD_Complex Preferred Salt_Form In Situ Salt Formation (0.1M Mesylate/HCl) IV->Salt_Form Alternative (Check pH) Oral->CD_Complex Low Dose Suspension Micronized Suspension (MC/Tween 80) Oral->Suspension High Dose

Caption: Decision matrix for selecting the optimal vehicle based on experimental constraints. Blue nodes indicate decision points; Green nodes indicate final protocols.

Frequently Asked Questions & Protocols

Issue 1: "The compound crashes out when I dilute my DMSO stock into PBS."

Cause: This is the "Solvent Shift" effect. You are moving from a favorable environment (DMSO) to an unfavorable one (pH 7.4 buffer) where the molecule is uncharged. Solution: You must lower the dielectric barrier or encapsulate the drug.[1]

Protocol A: The "Spike" Method (For In Vitro < 100 µM)

  • Prepare a 100 mM stock in pure DMSO. (Store at -20°C; protect from light due to allyl groups).[1]

  • Do not add the stock directly to the cell media in the well.[1] The high local concentration causes immediate precipitation.[1]

  • Intermediate Step: Dilute the stock 1:10 into pure Ethanol or PEG400 first.

  • Add this intermediate mix to the media while vortexing rapidly.

  • Limit: Ensure final DMSO concentration is < 0.5% (or as tolerated by your cells).[1]

Issue 2: "I need a high concentration (> 5 mg/mL) for animal dosing."

Cause: Simple cosolvents (DMSO/Water) will likely be toxic at the volumes required to keep this lipophilic molecule soluble.[1] Solution: Use Cyclodextrin Complexation .[1] The hydrophobic allyl tails will insert into the cyclodextrin cavity, shielding them from water.

Protocol B: HP-


-CD Formulation (The Gold Standard) 
Target: 5 mg/mL clear solution.[1]
Materials: Hydroxypropyl-

-cyclodextrin (HP-

-CD), Sterile Water, 1M HCl, 1M NaOH.[1]
  • Vehicle Prep: Dissolve HP-

    
    -CD in water to make a 20% w/v  solution.[1]
    
  • Dispersion: Add the weighed 4-amino-N,N-bis(prop-2-en-1-yl)benzamide powder to the vehicle. It will not dissolve yet.

  • Acidification (Critical Step): Dropwise add 1M HCl while stirring until the pH drops to ~2.0. The solution should turn clear as the aniline protonates and enters the CD cavity.[1]

  • Equilibration: Stir for 30 minutes.

  • Back-Titration: Very carefully add 1M NaOH dropwise to bring the pH back up to 4.5 - 5.5 .[1]

    • Warning: If you go to pH 7.4, it may precipitate.[1] Stop at pH 5.[1]0. This is safe for IP/PO and slow IV.[1]

  • Filtration: Filter through a 0.22 µm PVDF filter.

Issue 3: "Can I just use acid to dissolve it?"

Cause: Yes, protonating the amine works, but the resulting pH might be too low for biological tolerance. Solution: Use Methanesulfonic Acid (MSA) instead of HCl.[1] MSA salts of lipophilic bases often have higher aqueous solubility and lower hygroscopicity than HCl salts.[1]

Protocol C: In Situ Salt Screen

Solvent System Solubility Estimate Application
Water (pH 7) < 0.01 mg/mL None (Insoluble)
0.1 M HCl (pH 1.2) > 10 mg/mL Gastric simulation
0.1 M MSA (pH 1.5) > 15 mg/mL High conc.[1] stock
5% DMSO / 95% PBS ~ 0.1 mg/mL Very sensitive assays

| 20% HP-


-CD  | > 5 mg/mL | Animal Dosing |[1]

Mechanistic Visualization

Understanding why the protocol works ensures reproducibility.[1]

Mechanism cluster_0 Physiological pH (7.4) Neutral Neutral Molecule (Insoluble Grease) Protonated Cationic Salt (Soluble) Neutral->Protonated Protonation (Aniline N) Complexed CD-Inclusion Complex (Soluble) Neutral->Complexed Encapsulation (Allyl Tails) Protonated->Neutral Deprotonation Acid + H+ (pH < 3) Base + OH- (pH > 6) CD + Cyclodextrin

Caption: Solubility pathways. The molecule exists in an insoluble neutral state at physiological pH.[1] Solubility is achieved either by chemical modification (Protonation) or physical shielding (Complexation).

Critical Stability Warning

Reactive Group Alert: This molecule contains allyl groups (alkenes).[1]

  • Oxidation: Allylic positions are prone to auto-oxidation.[1] Do not store dissolved stocks for >1 month.

  • Polymerization: As a diallyl amide, this compound can act as a cross-linker.[1] Avoid exposure to radical initiators or intense UV light, which could cause the sample to polymerize into an insoluble plastic. Always store the solid powder in the dark at -20°C.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pKa and LogP relationships).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Source for Protocol B).

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 32-58. (Source for Cosolvent Strategy).

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Reference for vehicle toxicity limits).

Sources

Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of N,N-diallyl-4-aminobenzamide (DAAB) Copolymers

{"answer_type":"AUTONOMOUS","question":"improving thermal stability of N,N-diallyl-4-aminobenzamide copolymers","answer_style":"TECHNICAL_SUPPORT_CENTER_WITH_TROUBLESHOOTING_GUIDES_AND_FAQS"} Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: March 2026

{"answer_type":"AUTONOMOUS","question":"improving thermal stability of N,N-diallyl-4-aminobenzamide copolymers","answer_style":"TECHNICAL_SUPPORT_CENTER_WITH_TROUBLESHOOTING_GUIDES_AND_FAQS"}

Welcome to the technical support center dedicated to advancing your research with N,N-diallyl-4-aminobenzamide (DAAB) copolymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these novel polymers and aiming to optimize their thermal properties. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success. Our focus is on not just how to improve thermal stability, but why certain strategies are effective, grounding our advice in established polymer science principles.

Understanding the Thermal Behavior of DAAB Copolymers

N,N-diallyl-4-aminobenzamide is a unique monomer that undergoes cyclopolymerization to form linear polymers with recurring pyrrolidine or piperidine rings in the main chain.[1][2][3] This structure inherently provides a degree of thermal resistance. However, for many advanced applications, particularly in drug delivery and biomedical devices where sterilization or processing at elevated temperatures is required, enhancing this thermal stability is crucial.[4]

Thermal degradation of polymers is a complex process involving various reactions like chain scission, depolymerization, and crosslinking. For DAAB copolymers, the presence of the amide group and the diallyl structure presents specific degradation pathways that must be understood to be effectively mitigated.[5][6]

Key Analytical Techniques for Assessing Thermal Stability:
  • Thermogravimetric Analysis (TGA): This is the cornerstone technique for evaluating thermal stability. TGA measures the change in mass of a sample as a function of temperature, providing critical data points such as the onset of decomposition (Tonset), the temperature at 5% weight loss (Td5%), and the char yield at a specific temperature.[7][8][9]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is invaluable for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, all of which are influenced by the polymer's thermal history and stability.[7][8][9][10][11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the chemical structure of your copolymers and tracking changes that occur during thermal degradation.[12][13][14][15][16] By analyzing the vibrational modes of different functional groups, you can gain insights into the degradation mechanism.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical, step-by-step approach to resolving them.

Issue 1: My DAAB copolymer shows a lower-than-expected thermal degradation temperature.

Possible Causes and Solutions:

  • Low Molecular Weight: Polymers with lower molecular weights have more chain ends, which are often less stable and can initiate degradation at lower temperatures.

    • Troubleshooting Steps:

      • Verify Monomer Purity: Ensure your DAAB monomer is free from impurities that could act as chain transfer agents or inhibitors, leading to lower molecular weight polymers. Recrystallization or column chromatography of the monomer may be necessary.

      • Optimize Polymerization Conditions: Adjust the initiator concentration, reaction time, and temperature. A lower initiator concentration and longer reaction time can sometimes lead to higher molecular weight polymers. However, be mindful that diallyl monomers can be prone to degradative chain transfer.[1]

      • Characterize Molecular Weight: Use techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of your polymer. A high PDI might indicate a broad distribution of chain lengths, with a significant fraction of low molecular weight chains.

  • Residual Monomer or Solvent: Trapped monomer or solvent in the polymer matrix can volatilize upon heating, leading to an apparent weight loss at lower temperatures in TGA.

    • Troubleshooting Steps:

      • Purify the Polymer: Thoroughly purify your copolymer after synthesis. Precipitation in a non-solvent followed by repeated washing is a standard procedure.

      • Dry Thoroughly: Dry the purified polymer under vacuum at an elevated temperature (below its Tg) for an extended period to remove any residual solvent.

      • Confirm Purity with Spectroscopy: Use 1H NMR or FT-IR to confirm the absence of characteristic peaks from the monomer or solvent in your final polymer.

  • Oxidative Degradation: The presence of oxygen during thermal analysis can significantly lower the degradation temperature.

    • Troubleshooting Steps:

      • Use an Inert Atmosphere: Always run your TGA experiments under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.

      • Incorporate Antioxidants: For applications where the copolymer will be exposed to heat and air, consider incorporating antioxidants into your formulation.[17][18]

Issue 2: The char yield of my DAAB copolymer is too low.

Background: A higher char yield is often desirable as it indicates the formation of a stable, carbonaceous residue that can act as a thermal barrier, slowing down further degradation. For DAAB copolymers, the aromatic benzamide moiety should contribute to char formation.

Strategies to Increase Char Yield:

  • Incorporate Aromatic or Heterocyclic Comonomers: Copolymerizing DAAB with monomers that have a high propensity for char formation can significantly increase the residual weight at high temperatures.

    • Examples of Comonomers:

      • Styrene or its derivatives

      • Monomers containing phthalonitrile or benzoxazine groups[19]

      • Itaconic acid[20]

    • Rationale: These structures can undergo cyclization and crosslinking reactions at elevated temperatures, leading to a more stable char.

  • Introduce Crosslinking: Creating a three-dimensional network structure restricts the mobility of polymer chains and requires more energy to break down, thus increasing thermal stability and char yield.[21][22][23]

    • Methods for Crosslinking:

      • Add a Multifunctional Crosslinking Agent: Incorporate a small amount of a comonomer with more than two polymerizable groups, such as divinylbenzene or triallyl trimesate, during the polymerization.[22][24]

      • Post-Polymerization Crosslinking: If your DAAB copolymer has reactive side groups, you can perform a crosslinking reaction after polymerization.

  • Incorporate Nanoparticles: The addition of certain nanoparticles can enhance thermal stability and char formation.[4][17]

    • Examples of Nanoparticles:

      • Clays (e.g., montmorillonite)

      • Carbon nanotubes

      • Graphene

    • Mechanism: Nanoparticles can act as a physical barrier to the diffusion of volatile degradation products and can also promote char formation through catalytic effects.

Issue 3: My DSC thermogram shows an inconsistent or broad glass transition (Tg).

Possible Causes and Solutions:

  • Inhomogeneous Copolymer Composition: If the comonomers are not incorporated randomly or in a well-defined block structure, you may observe a broad Tg or multiple Tgs.

    • Troubleshooting Steps:

      • Re-evaluate Polymerization Method: Consider using a controlled radical polymerization technique like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization) to achieve better control over the copolymer architecture.[25][26]

      • Analyze Copolymer Composition: Use techniques like NMR spectroscopy to determine the actual composition of your copolymer and compare it to the monomer feed ratio.

  • Presence of Plasticizers (e.g., residual solvent): Even small amounts of residual solvent can act as a plasticizer, lowering and broadening the Tg.

    • Solution: Ensure the polymer is thoroughly dried under vacuum before DSC analysis, as described in Issue 1.

  • Thermal History: The thermal history of the sample can significantly affect the Tg.

    • Solution: To obtain a consistent Tg, it is standard practice to heat the sample above its Tg, cool it at a controlled rate, and then perform a second heating scan.[27] The Tg is then determined from the second heating curve.

Frequently Asked Questions (FAQs)

Q1: What is a typical thermal degradation temperature for a DAAB homopolymer?

While the exact degradation temperature can vary depending on the molecular weight and experimental conditions, DAAB homopolymers generally exhibit good thermal stability with decomposition onsets above 300°C in an inert atmosphere. The aromatic ring and the cyclic structures formed during polymerization contribute to this stability.[1][2]

Q2: How does the copolymer composition affect thermal stability?

The comonomer's chemical structure plays a significant role. Incorporating comonomers with high thermal stability, such as those with aromatic or heterocyclic rings, can enhance the overall thermal resistance of the copolymer.[19][28] Conversely, incorporating aliphatic comonomers may lower the degradation temperature.

Q3: Can I use FT-IR to monitor the crosslinking process?

Yes, FT-IR is an excellent tool for this. You can monitor the disappearance of the characteristic peaks of the reactive groups involved in the crosslinking reaction. For example, if you are using a crosslinker with vinyl groups, you would expect to see a decrease in the intensity of the C=C stretching and =C-H bending vibrations.[12][15]

Q4: What heating rate should I use for my TGA and DSC experiments?

A heating rate of 10°C/min is a common starting point for both TGA and DSC analysis of polymers.[10] However, the optimal heating rate can depend on the specific information you are trying to obtain. Slower heating rates can provide better resolution of thermal events, while faster rates can be useful for kinetic studies.

Q5: Are there any safety precautions I should take when working with DAAB and its copolymers at high temperatures?

Yes. When heating any organic polymer, there is a potential for the release of volatile and potentially harmful degradation products. All thermal analyses and high-temperature processing should be conducted in a well-ventilated area or under a fume hood. Consult the Safety Data Sheet (SDS) for the specific monomers and solvents you are using.

Experimental Protocols

Protocol 1: Synthesis of a DAAB Copolymer

This is a general protocol for free-radical copolymerization. The specific comonomer, solvent, and initiator concentrations should be optimized for your specific system.

  • Monomer and Solvent Preparation: Purify the DAAB and comonomer by appropriate methods (e.g., recrystallization, distillation). Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the DAAB monomer, the chosen comonomer, and a free-radical initiator (e.g., AIBN or benzoyl peroxide) in the degassed solvent.

  • Polymerization: Seal the flask and place it in a preheated oil bath at the desired reaction temperature (typically 60-80°C). Allow the reaction to proceed for the desired time (e.g., 24 hours).

  • Isolation and Purification: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to a large volume of a stirred non-solvent (e.g., methanol or diethyl ether).

  • Washing and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator. Dry the final copolymer product in a vacuum oven at 40-60°C until a constant weight is achieved.

Protocol 2: Thermal Analysis of DAAB Copolymers

A. Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of the dried copolymer into a TGA pan (alumina or platinum).

  • Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, Td5%, Td10%, and the char yield at the final temperature.

B. Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Seal 5-10 mg of the dried copolymer in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating and Cooling Program:

    • First Heat: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This is to erase the sample's previous thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to room temperature.

    • Second Heat: Heat the sample again at 10°C/min to the final temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating curve.

Visualizations

Monomer_to_Copolymer cluster_reactants Reactants cluster_process Process cluster_product Product DAAB N,N-diallyl-4- aminobenzamide (DAAB) Polymerization Free Radical Copolymerization DAAB->Polymerization Comonomer Comonomer (M2) Comonomer->Polymerization Initiator Initiator Initiator->Polymerization Copolymer DAAB Copolymer (-[DAAB]n-[M2]m-) Polymerization->Copolymer

Caption: Workflow for the synthesis of DAAB copolymers.

Troubleshooting_Thermal_Stability cluster_causes Potential Causes cluster_solutions Solutions Start Low Thermal Stability (Low Td or Char Yield) LowMW Low Molecular Weight Start->LowMW Impurities Residual Monomer/ Solvent Start->Impurities Oxidation Oxidative Degradation Start->Oxidation Crosslink Incorporate Crosslinking Start->Crosslink Advanced Strategies Optimize Optimize Polymerization (Initiator, Time, Temp) LowMW->Optimize Purify Purify & Dry Polymer Thoroughly Impurities->Purify Inert Use Inert Atmosphere (N2, Ar) for TGA Oxidation->Inert Comonomers Add High-Stability Comonomers Nanoparticles Add Nanofillers

Sources

Optimization

resolving phase separation issues with 4-amino-N,N-bis(prop-2-en-1-yl)benzamide formulations

[1][2][3] Status: Operational Ticket Focus: Phase Separation & Stability Issues Molecule ID: 4-amino-N,N-diallylbenzamide (N,N-bis(prop-2-en-1-yl)-4-aminobenzamide) Chemical Class: Functionalized Benzamide / Allylic Mono...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Status: Operational Ticket Focus: Phase Separation & Stability Issues Molecule ID: 4-amino-N,N-diallylbenzamide (N,N-bis(prop-2-en-1-yl)-4-aminobenzamide) Chemical Class: Functionalized Benzamide / Allylic Monomer[1][2][3]

Triage: Identify Your Phase Separation Type

Before applying a fix, you must diagnose the physical nature of the separation.[3] This molecule possesses two distinct risk factors: the hydrophobic diallyl amide group (prone to oiling out) and the reactive allyl moieties (prone to polymerization).[3]

Use this decision matrix to route your troubleshooting:

TroubleshootingMatrix Start Observation: Phase Separation Type1 Milky Emulsion / Oily Droplets Start->Type1 Reversible upon heating? Type2 Sticky Gum / Yellow Resin Start->Type2 Irreversible? Type3 Solid Precipitate (Amorphous) Start->Type3 pH > 6? Diag1 Diagnosis: Liquid-Liquid Phase Separation (LLPS) Type1->Diag1 Yes Diag2 Diagnosis: Oligomerization (Cyclopolymerization) Type2->Diag2 Yes Diag3 Diagnosis: pH Mismatch (Free Base Crash) Type3->Diag3 Yes Sol1 Solution: Temperature Cycling & Co-solvent Adjustment Diag1->Sol1 Sol2 Solution: Radical Inhibitors & Oxygen Exclusion Diag2->Sol2 Sol3 Solution: Acid/Salt Screening Diag3->Sol3

Figure 1: Diagnostic logic flow for identifying the root cause of phase instability.

Technical Deep Dive & Solutions

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy or milky upon cooling; distinct oil droplets form instead of crystals.[3] Mechanism: The N,N-diallyl substitution makes the amide region highly lipophilic.[2] In aqueous-organic mixtures (e.g., Ethanol/Water), the molecule may enter a metastable liquid region (LLPS) before it hits the crystallization boundary.[3] The energy barrier to form a liquid droplet is lower than forming a crystalline nucleus.[3]

Corrective Protocol: The "Cloud Point" Shift

  • Solvent Dielectric Adjustment: "Oiling out" indicates the solvent system is too polar.[2][3]

    • Action: Increase the ratio of the organic co-solvent (Methanol, Ethanol, or IPA) and decrease water content.[3]

  • Seeding at High Temperature:

    • Action: Add seed crystals before the solution reaches the cloud point (the temperature where oiling starts).[3] This bypasses the LLPS zone by providing a nucleation surface.[3]

  • Surfactant Assist:

    • Action: Trace amounts (0.1% w/w) of non-ionic surfactants (e.g., Tween 80) can suppress droplet coalescence, allowing time for nucleation.[3]

Issue B: Unwanted Polymerization (Gelling)

Symptoms: The separated phase is viscous, sticky, or rubbery (gum).[3] It does not re-dissolve upon heating.[2][3] Mechanism: The "bis(prop-2-en-1-yl)" (diallyl) moiety is a classic motif for Butler Cyclopolymerization .[1][2][3] In the presence of trace radicals (peroxides in ethers, light, heat), the two allyl groups cyclize to form stable pyrrolidine rings, turning your monomer into an oligomer/polymer.

Corrective Protocol: Stabilization

  • Radical Scavenging:

    • Action: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) to the formulation or storage solvent.[3]

  • Solvent Purity:

    • Action: Avoid ethers (THF, Diethyl ether) that form peroxides.[2][3] Use fresh, degassed solvents (Methanol, Acetonitrile).[2][3]

  • Light Protection:

    • Action: Amber glassware is mandatory.[2][3] Allylic amines are photosensitive.[2][3]

Issue C: pH-Dependent Solubility

Symptoms: Sudden precipitation when buffering to neutral/basic pH.[2][3] Mechanism: The 4-amino group (aniline) has a pKa of approx.[3] 4.0–5.0.[2][3][4][5]

  • pH < 4: Protonated (

    
    ), highly soluble in water.[1][2][3]
    
  • pH > 5: Free base (

    
    ), highly hydrophobic due to the diallyl tail.[2][3]
    

Corrective Protocol: Salt Selection

  • If formulating for aqueous stability, ensure pH < 4.0.[2][3]

  • If neutral pH is required, you must use a solubilizing excipient (Cyclodextrin or PEG-400) to shield the hydrophobic diallyl tail.[2][3]

Critical Data: Solubility & Stability

ParameterValue / BehaviorImplication
LogP (Predicted) ~1.9 – 2.2Moderately lipophilic; requires >20% organic co-solvent.[2][3]
pKa (Aniline N) ~4.5Soluble only in acidic media (pH < 4).[2][3] Precipitates at physiological pH.[2][3]
Reactivity Allyl CrosslinkingHigh Risk: Avoid temps >60°C without inhibitors.[2][3]
Preferred Solvents DCM, MeOH, DMSOGood solubility.[2][3]
Problem Solvents Water, Hexane, EtherPhase separation or peroxide risk.[2][3]

Step-by-Step Recovery Protocols

Protocol 1: Recovering an "Oiled Out" Crystallization

Use this when your purification yields an oil instead of a solid.

  • Re-heat: Heat the mixture until the oil re-dissolves into a clear solution (typically 50–60°C).

  • Solvent Adjust: Add 10% volume of the "good" solvent (e.g., Methanol).[3]

  • Seed: Cool slowly to 40°C. Add seed crystals of pure 4-amino-N,N-diallylbenzamide.

  • Slow Cool: Cool at a rate of 5°C per hour.

    • Critical: Do not crash cool.[2][3] Rapid cooling forces the system back into the "oiling out" (LLPS) zone.[3]

  • Harvest: Filter the resulting solids.

Protocol 2: Preventing Oxidative Oligomerization

Use this for long-term storage of the formulation.

  • Purge: Bubble Nitrogen or Argon through the solution for 15 minutes to remove dissolved Oxygen.[2][3]

  • Inhibit: Add BHT at 0.05% (w/w relative to the benzamide).

  • Store: Keep at -20°C in amber vials.

    • Why? The diallyl group is thermally stable at RT but oxidatively unstable over time.[3]

Frequently Asked Questions (FAQ)

Q: Why does my solution turn yellow over time? A: Yellowing is the hallmark of aniline oxidation or allyl radical formation.[3] This is the early stage of degradation.[3] Ensure your solvent is degassed and consider adding an antioxidant (Sodium Bisulfite for aqueous, BHT for organic).[2][3]

Q: Can I use THF as a solvent? A: Avoid if possible. THF readily forms peroxides, which act as initiators for the polymerization of the diallyl groups.[3] If you must use THF, ensure it is "Inhibitor-free" grade but freshly distilled, or "Stabilized" grade, and test for peroxides immediately before use.[1][2][3]

Q: I need to formulate this at pH 7.4. How do I stop precipitation? A: At pH 7.4, the molecule is a neutral, hydrophobic free base.[2][3] You cannot rely on ionic solubility.[2][3] You must use a carrier system.[2][3]

  • Recommendation: Use SBE-β-Cyclodextrin (Captisol) at a 1:1 or 1:2 molar ratio.[1][2][3] The hydrophobic diallyl tail will dock inside the cyclodextrin cavity, preventing phase separation.[3]

Visualizing the "Oiling Out" Trap

The diagram below illustrates the competition between forming a stable crystal and forming an unstable oil (LLPS). You must navigate the "Operating Window" to avoid the oil.[3]

PhaseDiagram Solution Homogeneous Solution (High Temp) LLPS_Zone LLPS Zone (Metastable Oil) Solution->LLPS_Zone Rapid Cooling (Crash) Crystal Crystalline Solid (Stable) Solution->Crystal Slow Cooling + Seeding LLPS_Zone->Crystal Re-heat & Add Solvent Gum Polymerized Gum (Irreversible) LLPS_Zone->Gum Time + Heat + Radicals

Figure 2: Thermodynamic pathways. Avoid the "LLPS Zone" to prevent gum formation.

References

  • PubChem. (2025).[2][3][4][6] 4-amino-N,N-bis(prop-2-en-1-yl)benzamide Compound Summary. National Library of Medicine.[2][3] [Link][3]

  • Butler, G. B. (1951).[2][3] Cyclopolymerization of Diallyl Quaternary Ammonium Salts. (Foundational text on diallyl polymerization risks). [Link]

  • Vekilov, P. G. (2010).[2][3] Nucleation of protein crystals. (Authoritative source on Liquid-Liquid Phase Separation/Oiling Out mechanisms). [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Allylation of 4-Aminobenzamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective functionalization of 4-aminobenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the chemoselective functionalization of 4-aminobenzamide. Because this molecule possesses both a primary aromatic amine (aniline) and a primary amide, achieving selective mono-N-allylation without triggering over-alkylation or side reactions requires precise mechanistic control.

Part 1: Diagnostic Troubleshooting (FAQs)

Q: Why am I observing significant N,N-diallylation (over-alkylation) when using standard bases like


 or 

?
A: The monoallylated product (N-allyl-4-aminobenzamide) is a secondary amine. Due to the electron-donating inductive effect of the newly added allyl group, this secondary amine is often more nucleophilic than the starting primary aniline. Standard inorganic or organic bases do not differentiate well between the kinetics of the first and second alkylation steps. To minimize over-alkylation, you must strictly control stoichiometry (1.0 to 1.2 equivalents of the allylating agent) and utilize catalysts that impose steric constraints, such as KF-Celite[1], or employ transition-metal catalysis that favors mono-substitution[2].

Q: I am detecting allylation at the amide nitrogen/oxygen. How can I restrict the reaction exclusively to the aniline group? A: The aniline nitrogen is inherently more nucleophilic than the amide nitrogen, as the amide's lone pair is delocalized into the adjacent carbonyl group. However, if your protocol uses strong bases (e.g.,


, 

), the amide proton (

) can be deprotonated, leading to competitive N-allylation or O-allylation of the amide[3]. Switching to a mild, heterogeneous base or running a neutral dehydrative Tsuji-Trost allylation ensures the amide remains protonated and completely unreactive[2].

Part 2: Validated Experimental Protocols

To ensure self-validating, highly selective workflows, we recommend abandoning strong bases and standard alkyl halides in favor of the following two field-proven methodologies.

Protocol A: KF-Celite Mediated Monoallylation

Mechanistic Rationale: Potassium fluoride supported on Celite acts as a highly effective, mild heterogeneous catalyst. The fluoride anion forms a hydrogen bond with the aniline proton, transferring electron density and enhancing the nitrogen's nucleophilicity (Lewis acid-base interaction) without being basic enough to deprotonate the amide. Furthermore, the rigid Celite support creates a microenvironment that sterically hinders the approach of a second allyl halide, effectively halting the reaction at monoallylation[1].

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve KF in deionized water, add Celite 545, and stir for 1 hour. Remove the water under reduced pressure and dry the resulting powder at 120 °C under vacuum for 12 hours to ensure an anhydrous surface.

  • Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzamide (1.0 mmol) and the prepared KF-Celite (1.25 mmol equivalents of KF) in anhydrous acetonitrile (5 mL).

  • Electrophile Addition: Add allyl bromide (1.2 mmol) dropwise to the suspension at room temperature. Self-Validation Check: Do not exceed 1.2 equivalents to prevent forcing a second alkylation.

  • Thermal Activation: Heat the mixture to reflux (approx. 82 °C). Monitor the reaction via TLC (typically complete within 2–8 hours).

  • Workup: Cool the mixture to room temperature. Filter through a sintered glass funnel to remove the KF-Celite solid support, and wash the filter cake thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the pure mono-N-allylated product.

Protocol B: Pd-Catalyzed Dehydrative Tsuji-Trost Monoallylation

Mechanistic Rationale: This method utilizes allyl alcohol directly, avoiding alkyl halides entirely. A


 catalyst activates the allyl alcohol to form a highly electrophilic 

-allyl palladium intermediate. The primary aniline attacks this complex chemoselectively. Because the reaction is neutral and produces only water as a byproduct, the amide group remains completely untouched[2].

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under an inert argon atmosphere, combine

    
     (5 mol%) and 4-aminobenzamide (1.0 mmol) in degassed aqueous 2-propanol or pure water (3 mL).
    
  • Reagent Addition: Add allyl alcohol (1.2 mmol) via syringe.

  • Reaction Execution: Stir the mixture at 50–80 °C for 12–24 hours. Self-Validation Check: The neutral pH of the aqueous alcoholic solvent guarantees the amide remains protonated.

  • Monitoring: Verify the consumption of 4-aminobenzamide via LC-MS.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude residue by silica gel chromatography.

Part 3: Quantitative Performance Data

The following table summarizes the expected outcomes when applying different allylation strategies to 4-aminobenzamide.

MethodologyReagents / CatalystMono- vs Di-alkylation SelectivityAmide Group ToleranceTypical Yield (Mono)
Standard Alkylation Allyl-Br,

, DMF
Poor (Significant N,N-diallylation)Moderate (Risk of deprotonation if heated)40 - 55%
Strong Base Alkylation Allyl-Br,

, THF
PoorLow (Amide allylation occurs)< 30%
Heterogeneous Base Allyl-Br, KF-Celite, MeCNExcellent (>90% Mono)High (Mild conditions)80 - 93%
Tsuji-Trost Dehydrative Allyl-OH,

,

/iPrOH
Excellent (>95% Mono)Perfect (Neutral pH, water byproduct)85 - 95%

Part 4: Reaction Pathway & Chemoselectivity Visualization

The diagram below illustrates the logical pathways and causality of side reactions versus optimized chemoselective conditions.

G A 4-Aminobenzamide (Aniline & Amide) B KF-Celite + Allyl-Br (H-bond activation) A->B Mild Base C Pd(0) + Allyl-OH (Tsuji-Trost) A->C Dehydrative D Target: Mono-N-Allylation (>90% Selectivity) B->D Controlled Stoichiometry E Side: N,N-Diallylation (Over-alkylation) B->E Excess Reagent F Side: Amide Allylation (Deprotonation) B->F Strong Base (e.g., NaH) C->D High Chemoselectivity

Reaction pathways for the allylation of 4-aminobenzamide highlighting chemoselective optimization.

References

  • Effective Monoallylation of Anilines Catalyzed by Supported KF Organic Chemistry Portal / Organic Letters[1]

  • Synthetic studies of roquefortine C: Synthesis of isoroquefortine C and a heterocycle Proceedings of the National Academy of Sciences (PNAS)[3]

  • Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly J-Stage / Journal of Organometallic Chemistry[2]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9)[1].

This molecule presents a unique dual-challenge in synthetic workflows: a highly nucleophilic, unprotected aniline moiety coupled with a sterically congested N,N-diallylamide core. The steric bulk around the tertiary amide restricts bond rotation (A-strain) and heavily shields the carbonyl carbon from nucleophilic attack. Simultaneously, the free 4-amino group acts as a potent Lewis base, readily coordinating to and poisoning transition metal catalysts. This guide provides field-proven, self-validating protocols to bypass these bottlenecks.

Diagnostic FAQs: Troubleshooting Steric & Electronic Bottlenecks

Q1: My Ring-Closing Metathesis (RCM) of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide stalls at <10% conversion, even with 5 mol% Grubbs II catalyst. How do I force the cyclization? A: The failure is caused by two competing factors: catalyst poisoning and steric locking. The unprotected 4-amino group coordinates to the ruthenium center of the Grubbs catalyst, forming a stable, inactive complex. Furthermore, the N,N-diallylamide geometry is sterically hindered, increasing the activation energy required for the metallacyclobutane intermediate. Solution: First, mask the 4-amino group using a Boc anhydride protection step. Second, switch to a highly active, sterically accommodating catalyst like the Nitro-Grela catalyst and run the reaction in 2-methyltetrahydrofuran (2-MeTHF) at 80 °C. 2-MeTHF is a superior solvent for spontaneous metathesis/isomerization sequences of sterically demanding N,N-diallylamides[2].

Q2: I am attempting a reductive alkynylation on the amide carbonyl to form a propargylic amine, but I only recover unreacted starting material. Why is the amide so unreactive? A: Tertiary amides are notoriously poor electrophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. When you add the massive steric shielding of the N,N-diallyl groups, direct nucleophilic attack by an alkynyl-metal species is kinetically blocked. Solution: You must bypass direct addition by using Ir/Cu(I) bis-metal sequential catalysis . By treating the amide with Vaska's complex[IrCl(CO)(PPh3)2] and 1,1,3,3-tetramethyldisiloxane (TMDS), you chemoselectively reduce the amide to a hemiaminal silyl ether. This intermediate relieves the steric A-strain and is highly electrophilic, allowing a copper-activated terminal alkyne to attack smoothly at room temperature[3].

Self-Validating Experimental Protocols

Protocol A: Ring-Closing Metathesis to 2,5-dihydro-1H-pyrrole Derivatives

Objective: Overcome Ru-poisoning and steric hindrance to form the pyrroline ring.

  • Amine Protection: Dissolve 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (1.0 equiv) in DCM. Add Et3N (1.5 equiv) and Boc2O (1.2 equiv). Stir at RT for 4 hours.

    • Validation Checkpoint 1: TLC (Hexane:EtOAc 7:3). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by the less polar N-Boc derivative (Rf ~0.5).

  • Metathesis Setup: In a nitrogen-filled glovebox, dissolve the N-Boc protected substrate in anhydrous 2-MeTHF to a strict concentration of 0.05 M . (Higher concentrations will promote intermolecular cross-metathesis over the desired RCM).

  • Catalytic Cyclization: Add Nitro-Grela catalyst (2.5 mol%). Seal the vessel and heat to 80 °C for 4 hours[2].

    • Validation Checkpoint 2: GC-MS analysis of a 10 µL aliquot. The product peak must show a mass reduction of 28 Da (loss of ethylene gas, M-28), confirming successful ring closure.

  • Quench & Deprotection: Cool to RT, quench with excess ethyl vinyl ether (stirs 30 mins). Remove solvent, redissolve in DCM, and treat with TFA (20% v/v) for 2 hours to remove the Boc group.

Protocol B: Chemoselective Reductive Alkynylation

Objective: Convert the sterically hindered N,N-diallylamide into a propargylic amine.

  • System Preparation: Ensure the 4-amino group is Boc-protected to prevent competitive silylation. In a Schlenk flask under argon, combine the protected amide (1.0 equiv), Vaska's complex [IrCl(CO)(PPh3)2] (1.0 mol%), and anhydrous toluene (0.2 M).

  • Hydrosilylation (Steric Relief): Add TMDS (1.2 equiv) dropwise. Stir at RT for 30 minutes.

    • Validation Checkpoint 1: In situ FTIR monitoring. The strong tertiary amide C=O stretch at ~1640 cm⁻¹ must completely disappear, replaced by C-O-Si stretching bands (~1050 cm⁻¹), confirming the formation of the hemiaminal silyl ether[3].

  • Alkynylation: To the same flask, add CuBr (5.0 mol%) and phenylacetylene (1.2 equiv). Stir at RT for 12 hours.

    • Validation Checkpoint 2: 1H NMR of a crude aliquot. Look for the disappearance of the terminal alkyne proton (singlet, ~3.0 ppm) and the appearance of a new diagnostic propargylic CH signal. The diallyl alkene protons (~5.1-5.8 ppm) should remain perfectly intact, proving chemoselectivity[3].

Quantitative Performance Metrics

The table below summarizes the causality of failure in standard conditions versus the optimized parameters required for this specific sterically hindered scaffold.

Reaction TypeSubstrate StateCatalyst SystemSolvent & TempConversionFailure Causality / Success Mechanism
RCM Unprotected NH2Grubbs II (5 mol%)DCM, 40 °C< 10%Ru-catalyst poisoning by free amine lone pair.
RCM Boc-Protected NH2Nitro-Grela (2.5 mol%)2-MeTHF, 80 °C> 95%2-MeTHF at high temp overcomes steric A-strain[2].
Alkynylation Boc-Protected NH2CuBr (5 mol%) + AlkyneToluene, RT0%Amide carbonyl is too sterically shielded for direct attack.
Alkynylation Boc-Protected NH2Ir (1%) / CuBr (5%) + TMDSToluene, RT89%Ir-catalyzed silylation relieves steric bulk prior to attack[3].

Mechanistic Pathway Visualizations

RCM_Workflow A 4-amino-N,N-diallylbenzamide (High Steric Bulk & Free NH2) B Amine Protection (Boc2O) Prevents Ru-Poisoning A->B Step 1 C RCM (Nitro-Grela Cat.) 2-MeTHF, 80°C B->C Step 2 D 2,5-dihydro-1H-pyrrole (Target Scaffold) C->D Step 3

Workflow for overcoming catalyst poisoning and steric hindrance in RCM.

Alkynylation_Mechanism A Sterically Hindered Amide (Poor Electrophile) B IrCl(CO)(PPh3)2 + TMDS (Hydrosilylation) A->B C Hemiaminal Silyl Ether (Sterically Relieved) B->C Activation D CuBr + Terminal Alkyne (Nucleophilic Attack) C->D E Propargylic Amine (C-C Bond Formed) D->E Alkynylation

Ir/Cu bis-metal sequential catalysis for reductive alkynylation of amides.

References

1.[1] Sigma-Aldrich. 4-amino-N,N-bis(prop-2-en-1-yl)benzamide Properties & Safety Information. Available at: 2.[3] Huang, P.-Q., et al. (2016). Chemoselective reductive alkynylation of tertiary amides by Ir and Cu(I) bis-metal sequential catalysis. Chemical Communications (RSC Publishing). Available at: 3.[2] ACS Omega. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Publications. Available at:

Sources

Troubleshooting

Technical Support Center: Efficient Synthesis of N,N-diallyl-4-aminobenzamide

Welcome to the technical support center for the synthesis of N,N-diallyl-4-aminobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-diallyl-4-aminobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this specific synthesis. The following question-and-answer format directly addresses potential challenges and explains the rationale behind experimental choices to ensure a successful and efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N,N-diallylation of 4-aminobenzamide?

A1: The N,N-diallylation of 4-aminobenzamide can be achieved through several catalytic methods. The most prevalent and effective systems include:

  • Palladium-Catalyzed Allylation (Tsuji-Trost type reaction): This is a powerful method for C-N bond formation and is widely used for allylic amination.[1] It typically involves a palladium(0) catalyst and a phosphine ligand.[2] The reaction proceeds through a π-allylpalladium intermediate, which is then attacked by the amine nucleophile.[1][3]

  • Phase Transfer Catalysis (PTC): PTC is a green and efficient methodology for N-alkylation reactions. It facilitates the reaction between reactants in different immiscible phases, typically using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) as the catalyst.[4][5] This method often utilizes milder reaction conditions and environmentally benign reagents.[4]

  • Nickel-Catalyzed Allylation: Nickel-based catalysts offer a cost-effective alternative to palladium for N-allylation.[6] Nickel(0)-diphosphine complexes have been shown to effectively catalyze the N-allylation of amides with allylic alcohols under neutral conditions.[6]

  • Catalyst-Free Methods: Under specific conditions, the diallylation of anilines can be achieved without a catalyst. For instance, reacting an aniline derivative with allyl bromide in an aqueous alcohol solution with a base like potassium carbonate can yield the desired product.[7]

Q2: What is the underlying mechanism of the palladium-catalyzed N,N-diallylation?

A2: The palladium-catalyzed N-allylation of amides, a variation of the Buchwald-Hartwig amination, follows a well-established catalytic cycle.[8] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an allylic electrophile (e.g., allyl halide or allyl carbonate) to form a π-allylpalladium(II) complex.[1]

  • Ligand Exchange/Deprotonation: The amide substrate coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

  • Nucleophilic Attack: The nitrogen of the amide attacks the π-allyl ligand.

  • Reductive Elimination: The final N,N-diallylated product is released, and the Pd(0) catalyst is regenerated to continue the cycle.[8]

Palladium-Catalyzed N-Allylation Cycle cluster_product Products Pd(0)Ln Pd(0)Ln π-Allyl-Pd(II)LX π-Allyl-Pd(II)LX Pd(0)Ln->π-Allyl-Pd(II)LX Oxidative Addition (Allyl-X) π-Allyl-Pd(II)L(Amide) π-Allyl-Pd(II)L(Amide) π-Allyl-Pd(II)LX->π-Allyl-Pd(II)L(Amide) Ligand Exchange (Amide-H, -HX) Product_Regen π-Allyl-Pd(II)L(Amide)->Product_Regen Reductive Elimination Product_Regen->Pd(0)Ln Regeneration N,N-diallyl-4-aminobenzamide N,N-diallyl-4-aminobenzamide

Caption: Generalized catalytic cycle for palladium-catalyzed N-allylation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium or nickel catalyst may have oxidized or decomposed. 2. Poor Quality Reagents: 4-aminobenzamide or the allylating agent may be impure. 3. Insufficient Base: The base may not be strong enough to deprotonate the amide, or an insufficient amount was used. 4. Incorrect Solvent: The solvent may not be suitable for the chosen catalytic system.1. Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling and storage under an inert atmosphere. 2. Purify starting materials. Recrystallize 4-aminobenzamide and distill the allylating agent if necessary.[9] 3. Screen different bases. For palladium catalysis, stronger bases like NaOt-Bu or K₃PO₄ are often effective.[2] For PTC, ensure an adequate amount of a base like K₂CO₃ is used.[4] 4. Optimize the solvent. Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used in palladium-catalyzed reactions.[2][10] For PTC, a biphasic system is required.[4]
Formation of Mono-allylated Product 1. Insufficient Allylating Agent: The stoichiometric ratio of the allylating agent to the amide is too low. 2. Short Reaction Time: The reaction may not have proceeded to completion.1. Increase the equivalents of the allylating agent. A molar ratio of 1:2 to 1:3.6 (amide to allyl halide) is often recommended.[11] 2. Extend the reaction time and monitor progress. Use TLC or GC-MS to track the disappearance of the mono-allylated intermediate.[4][9]
O-Alkylation Side Product 1. Ambident Nature of the Amide Anion: Under certain conditions, the oxygen of the amide can act as a nucleophile.[12] 2. Use of Highly Electrophilic Alkylating Agents: Reagents like allyl sulfonates can favor O-alkylation.[12]1. Choose appropriate reaction conditions. In the presence of weaker bases like K₂CO₃, some of the amide remains neutral, and alkylation is more likely to occur on the more nucleophilic oxygen. Using a stronger base to fully deprotonate the amide favors N-alkylation.[12] 2. Use allyl halides (e.g., allyl bromide or chloride) as the allylating agent.
Formation of Quaternary Ammonium Salts Over-alkylation: Excess allylating agent and prolonged reaction times can lead to the formation of quaternary ammonium salts.[7]Carefully control the stoichiometry of the allylating agent. Monitor the reaction closely and stop it once the desired product is formed.[7]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N,N-diallylation

This protocol provides a general procedure for the palladium-catalyzed synthesis of N,N-diallyl-4-aminobenzamide.

Materials:

  • 4-aminobenzamide

  • Allyl bromide (or other suitable allylating agent)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous toluene (or other suitable solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-aminobenzamide (1.0 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (2.0-3.0 equivalents).

  • Add the anhydrous solvent.

  • Stir the mixture for a few minutes, then add the allyl bromide (2.5-3.0 equivalents) dropwise.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-aminobenzamide, Pd catalyst, ligand, and base in a Schlenk flask. B Add anhydrous solvent. A->B C Add allyl bromide dropwise. B->C D Heat and stir for 4-24h. C->D E Monitor by TLC/GC-MS. D->E F Quench with water and extract. E->F G Dry and concentrate. F->G H Purify by column chromatography. G->H

Caption: Experimental workflow for palladium-catalyzed N,N-diallylation.

Protocol 2: Phase Transfer Catalysis (PTC) for N,N-diallylation

This protocol outlines a general procedure for the N,N-diallylation of 4-aminobenzamide using phase transfer catalysis.[4]

Materials:

  • 4-aminobenzamide

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., Toluene or Dichloromethane)

  • Water

Procedure:

  • To a round-bottom flask, add 4-aminobenzamide (1.0 mmol), potassium carbonate (3.0 equivalents), and TBAB (5-10 mol%).

  • Add the organic solvent and water to create a biphasic system.

  • Add allyl bromide (2.5-3.0 equivalents) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

  • Monitor the reaction progress by TLC.[4]

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Performance Comparison

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium/Phosphine Ligand 80-110 °C, anhydrous solvent, strong baseHigh yields, good functional group tolerance.[2]Cost of palladium and ligands, sensitivity to air and moisture.
Phase Transfer Catalyst (e.g., TBAB) Room temp to 60 °C, biphasic system, mild baseMilder conditions, environmentally friendly, simple workup.[4]May require longer reaction times for less reactive substrates.
Nickel/Diphosphine Ligand Neutral conditions, neat or with solventLower cost compared to palladium.[6]May have a more limited substrate scope compared to palladium.
Catalyst-Free Aqueous alcohol, K₂CO₃Cost-effective, simple procedure.[7]May not be applicable to all substrates, potential for side reactions.[7]

References

  • SURFACE at Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Available from: [Link]

  • MDPI. Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Available from: [Link]

  • ResearchGate. Amide Acetal in Palladium-Catalyzed Allylation with Allylic Alcohols under Neutral Conditions | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Available from: [Link]

  • PubMed. DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol. Available from: [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

  • PMC. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Available from: [Link]

  • ACS Publications. Palladium(0)-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic [(η3-allyl)PdL2]+ Complexes. Available from: [Link]

  • ACS Publications. Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. Available from: [Link]

  • ResearchGate. N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions a . | Download Scientific Diagram. Available from: [Link]

  • Dalal Institute. Phase Transfer Catalysis. Available from: [Link]

  • ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • PubMed. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Available from: [Link]

  • ResearchGate. Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. Available from: [Link]

  • ResearchGate. Optimized reaction conditions for the racemic α‐allylation of 4a with... Available from: [Link]

  • PMC. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Available from: [Link]

  • PMC. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • Enlighten Theses. Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Available from: [Link]

  • ResearchGate. Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available from: [Link]

  • RSC Publishing. On the regiochemical differences between Pd-catalyzed heterocyclization–allylation and –arylation reactions of alkynylbenzamides: preparation of 4-allyl-isochromen-1-imines and computational study. Available from: [Link]

  • Google Patents. CN102040526A - Preparation method of N,N-diallyl aniline.
  • RSC Publishing. Chemoselective N-arylation of aminobenzamides via copper catalysed Chan–Evans–Lam reactions. Available from: [Link]

  • PMC. Challenges and Breakthroughs in Selective Amide Activation. Available from: [Link]

  • ResearchGate. Nickel(0)-Catalyzed N-Allylation of Amides and p-Toluenesulfonamide with Allylic Alcohols under Neat and Neutral Conditions | Request PDF. Available from: [Link]

  • DSpace@MIT. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available from: [Link]

  • PMC. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignment for 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Deciphering the 1H NMR of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide: A Comparative Guide to Assignment Methodologies Introduction Assigning the 1H NMR spectrum of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (commonly known a...

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering the 1H NMR of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide: A Comparative Guide to Assignment Methodologies

Introduction

Assigning the 1H NMR spectrum of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (commonly known as 4-amino-N,N-diallylbenzamide) presents a unique structural puzzle for drug development professionals and analytical chemists. While the para-substituted aromatic ring yields a predictable AA'BB' spin system, the N,N-diallylamide moiety introduces significant complexity. Due to the partial double-bond character of the C-N amide bond, rotation is heavily restricted at room temperature[1]. This restricted rotation renders the two allyl groups chemically and magnetically non-equivalent, resulting in distinct sets of resonances for the syn and anti rotamers[2],[3].

This guide objectively compares three leading methodologies for assigning this complex spectrum, providing the causality behind experimental choices to ensure a self-validating analytical workflow.

The Structural Challenge: Amide Restricted Rotation

Before comparing analytical products and methodologies, one must understand the physical chemistry dictating the spectrum. The lone pair of electrons on the amide nitrogen delocalizes into the carbonyl


 orbital, creating a planar geometry with a high energy barrier to C-N bond rotation[1]. Consequently, one allyl group is locked syn to the carbonyl oxygen, while the other is locked anti (and therefore syn to the aromatic ring).

The allyl group positioned syn to the aromatic ring sits within the anisotropic shielding cone of the phenyl


-system. This spatial relationship alters its localized magnetic field, typically shifting its N-CH

protons upfield relative to the anti allyl group. A robust assignment methodology must be capable of resolving and accurately assigning these rotamers.

Comparison of Assignment Methodologies

A. Empirical Prediction Software (e.g., ChemDraw, Mnova Predict)
  • Mechanism: Utilizes additivity rules, HOSE codes, and vast databases of experimental spectra to predict chemical shifts.

  • Performance: Excellent for rapid topological verification. It easily identifies the broad -NH

    
     singlet (~5.5 ppm in DMSO-d6) and the aromatic doublets (~6.6 ppm and ~7.3 ppm).
    
  • Limitations: Empirical predictors frequently fail to account for the 3D conformational realities of restricted rotation. They often predict a single, averaged set of chemical shifts for both allyl groups, completely missing the rotameric splitting observed in the real spectrum.

B. Quantum Mechanical (QM) DFT Calculations (e.g., GIAO-B3LYP)
  • Mechanism: Calculates magnetic shielding tensors directly from a 3D optimized molecular geometry using Density Functional Theory.

  • Performance: Highly accurate. By explicitly modeling the lowest-energy conformers, DFT successfully captures the anisotropic shielding effects of the aromatic ring on the syn allyl group.

  • Limitations: Computationally expensive. It requires rigorous conformational searching; missing the global minimum will result in highly inaccurate chemical shift predictions.

C. Experimental Multi-Dimensional NMR (1D 1H, 2D COSY, HSQC, HMBC, NOESY)
  • Mechanism: Employs a suite of pulse sequences to map scalar (through-bond) and dipolar (through-space) couplings.

  • Performance: The gold standard. It provides a self-validating system where topological connectivity (HMBC) is cross-verified by spatial proximity (NOESY). NOESY definitively assigns the rotamers by detecting the through-space interaction between the ortho-aromatic protons and the N-CH

    
     protons of the syn allyl group.
    

Quantitative Comparison of Methodologies

MethodologyRotamer Resolution AccuracySpeedResource IntensityBest Use Case
Empirical Prediction Low (Often averages signals)< 1 MinuteLow (Standard PC)Rapid structural screening; identifying gross impurities.
QM DFT Calculations High (Captures anisotropy)Hours to DaysHigh (HPC Cluster)Assigning complex stereocenters when experimental 2D NMR is ambiguous.
Experimental 2D NMR Absolute (Ground Truth)2 - 4 HoursMedium (Spectrometer Time)Definitive structural elucidation and publication-grade assignment.

Self-Validating Experimental Protocol: 2D NMR Workflow

To achieve a definitively trustworthy assignment, relying solely on 1D 1H NMR is insufficient. The following step-by-step protocol establishes a self-validating loop, ensuring no single point of failure in the assignment of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.

  • Step 1: Sample Preparation & 1D Acquisition. Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6. Acquire a standard 1D 1H spectrum.

    • Causality: DMSO-d6 is chosen over CDCl3 to slow the exchange rate of the -NH

      
       protons, allowing them to appear as a distinct, integrable broad singlet, while clearly displaying the duplicated allyl multiplets caused by restricted rotation[2].
      
  • Step 2: 2D COSY (Correlation Spectroscopy). Map the isolated spin systems.

    • Causality: COSY will trace the scalar coupling from the N-CH

      
       protons to the internal =CH proton, and finally to the terminal =CH
      
      
      
      protons, effectively isolating the two distinct allyl spin systems from the rest of the molecule.
  • Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation). Anchor the spin systems to the molecular core.

    • Causality: Both sets of N-CH

      
       protons will exhibit a 
      
      
      
      long-range correlation to the quaternary carbonyl carbon (~170 ppm). Crucially, the ortho-aromatic protons will also show a
      
      
      correlation to this exact same carbonyl carbon, proving the intact amide linkage.
  • Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy). Resolve the rotamers.

    • Causality: Scalar coupling cannot differentiate spatial rotamers. NOESY bridges this gap. The N-CH

      
       protons of the allyl group positioned syn to the phenyl ring will exhibit a strong spatial NOE cross-peak with the ortho-aromatic protons. The anti allyl group will show no such correlation, allowing for absolute, unambiguous assignment.
      

Logical Workflow Visualization

NMR_Workflow A 1D 1H NMR Identify Base Signals B 2D COSY Map Allyl Spin Systems A->B Spin Coupling C 2D HMBC Confirm Carbonyl Linkage B->C Long-Range J-Coupling D 2D NOESY Spatial Proximity to Ar-H C->D Rotamer Resolution E Allyl Group Syn to Phenyl (Upfield N-CH2) D->E Strong NOE to Ortho Ar-H F Allyl Group Anti to Phenyl (Downfield N-CH2) D->F Weak/No NOE to Ortho Ar-H

Caption: Self-validating 2D NMR workflow for assigning restricted rotamers in N,N-diallylamides.

References

  • Benchchem. "N,N-Diethylbenzamide | 1696-17-9 - Benchchem".
  • PMC - NIH. "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - PMC".
  • Nanalysis.

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of N,N-Diallyl-4-aminobenzamide Functional Groups

Executive Summary For researchers and drug development professionals, the structural verification of complex intermediates like N,N-diallyl-4-aminobenzamide requires precise vibrational spectroscopy. This molecule presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural verification of complex intermediates like N,N-diallyl-4-aminobenzamide requires precise vibrational spectroscopy. This molecule presents a unique analytical challenge: it contains a moisture-sensitive primary amine domain alongside a conjugated tertiary amide and terminal alkene groups.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) techniques for the spectral analysis of this compound, providing causality-driven insights to optimize your analytical workflows.

Molecular Architecture & Vibrational Causality

To interpret the FTIR spectrum of N,N-diallyl-4-aminobenzamide, we must first deconstruct the molecule into its three primary functional domains and understand the physical causality behind their vibrational modes.

The Para-Substituted Primary Amine (-NH₂)

The aniline-like primary amine at the 4-position is the most critical diagnostic feature. Because the nitrogen atom is bonded to two hydrogen atoms, the group exhibits symmetric and asymmetric stretching vibrations [4].

  • Causality: The coupling of these two N-H bonds splits their vibrational energy levels, resulting in a characteristic sharp doublet between 3300 cm⁻¹ and 3450 cm⁻¹ . Furthermore, in-plane N-H scissoring (bending) occurs around 1620 cm⁻¹ .

The Conjugated Tertiary Amide Core (-C(=O)NR₂)

The amide nitrogen is fully substituted by two allyl groups, making it a tertiary amide.

  • Causality: Because there are no N-H bonds on the amide nitrogen, the typical "Amide II" band (N-H bend) is completely absent [3]. The Amide I band (C=O stretch) is highly diagnostic. Resonance conjugation with the aromatic ring lowers the bond order of the carbonyl group, decreasing its force constant. This shifts the C=O stretch to a lower frequency, typically 1630–1650 cm⁻¹ .

The N,N-Diallyl Substituents (-CH₂-CH=CH₂)

The terminal alkene groups provide sharp, unambiguous markers in the fingerprint region.

  • Causality: The sp² hybridized =C-H bonds require higher energy to stretch than sp³ C-H bonds, placing their stretching frequency above 3000 cm⁻¹ (typically ~3080 cm⁻¹ ). More importantly, the out-of-plane =C-H bending vibrations produce intense, highly characteristic bands at ~990 cm⁻¹ and ~910 cm⁻¹ [5].

Technique Comparison: ATR-FTIR vs. KBr Pellet

The choice of sampling technique fundamentally alters the spectral readout due to the underlying physics of light-matter interaction. Below is an objective comparison of how each method performs for N,N-diallyl-4-aminobenzamide.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating a few micrometers into the sample pressed against a high-refractive-index crystal (e.g., Diamond) [1].

  • The ATR Advantage: ATR requires zero matrix preparation. This is critical for N,N-diallyl-4-aminobenzamide because it avoids the introduction of moisture, preserving the integrity of the delicate N-H doublet at 3400 cm⁻¹.

  • Spectral Shift Causality: In ATR, the depth of penetration (

    
    ) is directly proportional to the wavelength. Therefore, the IR beam penetrates deeper at lower wavenumbers (e.g., 900 cm⁻¹) than at higher wavenumbers (e.g., 3400 cm⁻¹). Consequently, the primary amine peaks will appear artificially weaker relative to the allyl bending peaks when compared to a transmission spectrum.
    
Transmission (KBr Pellet)

The traditional method involves dispersing the analyte in a transparent potassium bromide matrix [2].

  • The KBr Disadvantage: KBr is inherently hygroscopic. During the grinding and pressing phases, the matrix absorbs atmospheric moisture. This introduces a massive, broad O-H stretching band from 3200–3600 cm⁻¹ and an H-O-H bending band at ~1640 cm⁻¹.

  • Impact on the Analyte: The KBr water bands directly overlap with the primary amine N-H stretches and the Amide I stretch, severely compromising structural verification. Furthermore, the 10-ton pressure required can induce mechanochemical polymorphic transitions in fragile organic molecules [2].

Quantitative Spectral Data Comparison

The following table summarizes the expected spectral performance of both techniques for N,N-diallyl-4-aminobenzamide.

Functional Group DomainVibrational ModeExpected Wavenumber (cm⁻¹)ATR-FTIR ProfileKBr Pellet Profile
Primary Amine (-NH₂) N-H Asymmetric Stretch~3400 – 3450Sharp, distinct doublet (lower relative intensity)Obscured by broad KBr moisture band (O-H stretch)
Primary Amine (-NH₂) N-H Symmetric Stretch~3300 – 3350Sharp, distinct doubletObscured by broad KBr moisture band
Tertiary Amide C=O Stretch (Amide I)~1630 – 1650Sharp, highly resolvedMay overlap with H-O-H bending from moisture
N,N-Diallyl Groups =C-H Stretch (sp²)~3080Weak but visibleWeak, often lost in baseline noise
N,N-Diallyl Groups =C-H Out-of-Plane Bend~990 and ~910Very strong (enhanced by ATR penetration depth)Strong
Aromatic Ring C=C Ring Stretch~1600, ~1500Sharp, distinctSharp, distinct

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Throughput ATR-FTIR Analysis (Recommended)
  • Background Validation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: Ensures the crystal is free of cross-contamination and establishes a clean single-beam profile.

  • Sample Application: Deposit approximately 2–5 mg of pure N,N-diallyl-4-aminobenzamide powder directly onto the center of the crystal.

  • Standardized Compression: Lower the pressure anvil until the clutch clicks. Causality: Consistent contact pressure is mandatory because the evanescent wave only penetrates 1-5 µm; poor contact results in low signal-to-noise ratios and baseline drift [1].

  • Data Acquisition: Collect the sample spectrum. Apply software-driven "ATR Correction" algorithms to normalize peak intensities for accurate library comparison.

Protocol B: Traditional KBr Pellet Transmission
  • Matrix Dehydration: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for at least 24 hours prior to use to minimize baseline moisture.

  • Controlled Milling: Weigh ~1 mg of N,N-diallyl-4-aminobenzamide and ~100 mg of dry KBr (1% w/w ratio). Grind gently in an agate mortar for exactly 60 seconds. Causality: Over-grinding increases the surface area of the KBr particles, exponentially accelerating atmospheric moisture absorption [2].

  • Vacuum Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of hydraulic pressure for 5 minutes. Causality: The vacuum prevents the formation of micro-bubbles that cause severe Mie scattering (sloping baselines) in the final spectrum.

  • Data Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum against a blank KBr pellet background.

Analytical Workflow Visualization

FTIR_Workflow Start Solid Sample: N,N-diallyl-4-aminobenzamide Q1 Is primary amine (-NH2) resolution critical? Start->Q1 ATR ATR-FTIR (Avoids KBr moisture overlap) Q1->ATR Yes Q2 Is legacy library matching required? Q1->Q2 No Q2->ATR No KBr KBr Pellet Transmission (Classic spectral profile) Q2->KBr Yes

Fig 1: FTIR sampling decision matrix for N,N-diallyl-4-aminobenzamide analysis.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac. Available at: [Link]

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples." Kintek Solution. Available at: [Link]

  • Smith, B. C. "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy Online. Available at: [Link]

  • Reusch, W. "Infrared Spectrometry." MSU Chemistry Virtual Text of Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at: [Link]

Validation

mass spectrometry fragmentation patterns of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (also known as N,N-diallyl-4-aminobenzamide). It compares the analytical perf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (also known as N,N-diallyl-4-aminobenzamide). It compares the analytical performance of this compound under different ionization modes (ESI vs. EI) and against structural analogs to aid in structural elucidation and method development.

Executive Summary

  • Compound: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

  • Formula: C₁₃H₁₆N₂O

  • Monoisotopic Mass: 216.1263 Da

  • Core Application: Pharmaceutical intermediate, polymer cross-linker, and structural probe for allylic amide rearrangements.

This guide compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—of the title compound against saturated analogs (e.g., N,N-dipropyl) and across ionization platforms. The presence of the diallyl moiety introduces specific neutral loss pathways (propene elimination) distinct from standard alkylated benzamides, serving as a critical fingerprint for identification.

Comparative Analysis: Analytical Performance

This section objectively compares the mass spectral behavior of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide against alternative configurations and methods.

Ionization Mode Comparison: ESI vs. EI
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-MS) Verdict
Precursor Ion Dominant protonated molecule [M+H]⁺ (m/z 217) .Weak molecular ion M⁺• (m/z 216) due to rapid fragmentation.ESI is superior for MW confirmation.
Fragmentation Energy Tunable (Collision Energy 10–40 eV). Allows sequential mapping of allyl losses.Fixed (70 eV). Hard ionization leads to extensive shattering.[1][2]ESI offers better structural logic reconstruction.
Diagnostic Specificity High. Shows distinct neutral loss of 42 Da (Propene) via hydride transfer.Moderate. Dominated by the stable 4-aminobenzoyl cation (m/z 120) , indistinguishable from other 4-amino derivatives.ESI provides unique side-chain connectivity data.
Structural Analog Comparison: Diallyl vs. Dipropyl

Comparing the title compound (Diallyl) with its saturated analog, 4-amino-N,N-dipropylbenzamide .

  • Diallyl (Title Product):

    • Mechanism: Undergoes 1,5-hydride shift driven by the double bond, facilitating the neutral loss of propene (C₃H₆, 42 Da).

    • Result: Clean transitions: m/z 217

      
       175 
      
      
      
      133.
  • Dipropyl (Alternative):

    • Mechanism: Lacks the double bond for the same facile hydride shift; fragmentation often requires higher energy inductive cleavage of the propyl radical (43 Da) or propane.

    • Performance Implication: The diallyl derivative exhibits a lower energy threshold for fragmentation , making it a more sensitive probe for amide bond stability studies.

Fragmentation Mechanisms & Pathways

Theoretical Grounding

The fragmentation of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is governed by two competing pathways driven by the stability of the resulting carbocations:

  • Amide Bond Cleavage (Pathway A): Formation of the resonance-stabilized 4-aminobenzoyl cation (acylium ion).

  • Allylic Rearrangement (Pathway B): Stepwise loss of the allyl groups via neutral propene elimination.

Diagnostic Ion Table (ESI-MS/MS)
m/z (Experimental)Ion TypeFormulaStructure/IdentityMechanism
217.13 [M+H]⁺C₁₃H₁₇N₂O⁺Protonated ParentPrecursor
175.08 [M+H - C₃H₆]⁺C₁₀H₁₁N₂O⁺Mono-allyl benzamideNeutral loss of Propene (42 Da) via 1,5-H shift
133.04 [M+H - 2C₃H₆]⁺C₇H₇N₂O⁺Protonated 4-aminobenzamideLoss of second Propene
120.04 [Ph-CO]⁺C₇H₆NO⁺4-Aminobenzoyl CationInductive cleavage of Amide N-C bond
92.05 [Ph-NH₂]⁺[3]•C₆H₇N⁺•Aniline Radical CationLoss of CO (28 Da) from m/z 120
Pathway Visualization (DOT Diagram)

The following diagram illustrates the causal relationships between the precursor and its fragments.

FragmentationPathway Precursor [M+H]+ m/z 217.13 (Parent) Frag175 [M+H - Propene]+ m/z 175.08 (Mono-allyl) Precursor->Frag175 - C3H6 (42 Da) 1,5-H Shift Frag120 Acylium Ion m/z 120.04 (Base Peak Candidate) Precursor->Frag120 - HN(Allyl)2 Amide Cleavage AllylCation Allyl Cation m/z 41.04 Precursor->AllylCation Charge Retention on Allyl Frag133 [M+H - 2xPropene]+ m/z 133.04 (Amide Core) Frag175->Frag133 - C3H6 (42 Da) Frag133->Frag120 - NH3 (17 Da) (Minor) Frag92 Aniline Radical m/z 92.05 Frag120->Frag92 - CO (28 Da) Carbonyl Loss

Figure 1: ESI-MS/MS fragmentation tree for 4-amino-N,N-bis(prop-2-en-1-yl)benzamide showing sequential propene losses and acylium ion formation.

Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Protocol A: High-Resolution ESI-MS/MS (Recommended)

Objective: Structural confirmation and impurity profiling.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Final concentration for injection: 1 µg/mL (1 ppm).

  • Instrument Parameters (Q-TOF or Orbitrap):

    • Ionization: Positive ESI (+).[4][5][6]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 300°C.

  • Fragmentation Workflow (Stepped CID):

    • Apply normalized collision energies (NCE) of 15, 30, and 45% .

    • Validation Check: At 15%, m/z 217 should be dominant. At 30%, m/z 120 and 175 should co-elute. At 45%, m/z 92 should appear.

Protocol B: GC-MS (Electron Ionization)

Objective: Volatile impurity analysis.

  • Derivatization (Optional but Recommended):

    • While the diallyl amide is stable, the free amine at position 4 can cause tailing.

    • React with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS derivative (Shift parent to m/z 288).

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • EI Source:

    • Energy: 70 eV.[1][7]

    • Expectation: Base peak likely m/z 120 (acylium) or m/z 41 (allyl cation).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the mechanism of amide bond cleavage and allylic rearrangements).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N,N-disubstituted amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. "Benzamide, 4-amino- fragmentation data." NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.

Sources

Comparative

Thermal Gravimetric Analysis (TGA) of 4-Amino-N,N-bis(prop-2-en-1-yl)benzamide Derivatives

This guide provides an in-depth technical analysis of the thermal gravimetric characteristics of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (also known as N,N-diallyl-4-aminobenzamide ). This molecule is a dual-functional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal gravimetric characteristics of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (also known as N,N-diallyl-4-aminobenzamide ).

This molecule is a dual-functional monomer bridging the gap between aromatic polyamides (known for thermal stability) and allyl resins (known for cross-linking capability). The following analysis compares its thermal performance against standard non-reactive analogs and cross-linking alternatives.

Executive Summary

4-amino-N,N-bis(prop-2-en-1-yl)benzamide is a hybrid monomer exhibiting a unique two-stage thermal profile distinguishable from simple benzamides. Unlike its saturated analog (N,N-diethyl-4-aminobenzamide), the diallyl derivative possesses a latent self-crosslinking window between 180°C and 250°C before the onset of gross degradation.

  • Key Finding: The allyl groups provide a "sacrificial" thermal buffer by forming a cross-linked network (cyclopolymerization) upon heating, which significantly enhances the char yield compared to non-allyl analogs.

  • Primary Application: High-temperature resin intermediates, thermally stable cross-linkers for polyamides, and precursor for nitrogen-doped carbon materials.

Chemical Identity & Structural Context

To understand the thermal data, one must first deconstruct the molecule’s reactive centers.

FeatureMoietyThermal Function
Core Scaffold Benzamide Provides high thermal stability (T_decomp > 270°C) via conjugation.
Head Group 4-Amino (-NH₂) Increases melting point via H-bonding; susceptible to oxidative degradation > 200°C.
Tail Group N,N-Diallyl Critical Differentiator. Enables radical cyclopolymerization or Claisen-type rearrangement at elevated temperatures, preventing premature volatilization.
Structural Visualization

The following diagram illustrates the molecule's dual-pathway thermal response:

ThermalPathways Molecule 4-amino-N,N-diallylbenzamide Heat Thermal Input (TGA Heating) Molecule->Heat Path1 Pathway A: Volatilization (Low MW Analog) Heat->Path1 If Saturated (Diethyl) Path2 Pathway B: Cross-linking (Allyl Polymerization) Heat->Path2 If Allyl (Diallyl) Decomp Rapid Decomposition (Zero Residue) Path1->Decomp Char Stable Char Formation (> 400°C) Path2->Char Cyclized Network

Caption: Thermal fate of N,N-diallyl derivatives vs. saturated analogs. The allyl groups facilitate cross-linking (Pathway B), leading to higher thermal residue.

Comparative Thermal Performance

The following data compares the 4-amino-N,N-diallylbenzamide against two critical baselines:

  • 4-Amino-N,N-diethylbenzamide (Procainamide analog): Structurally identical but lacks the polymerizable allyl groups.

  • N-Allylbenzamide: A mono-allyl variant lacking the para-amino group.

Thermogravimetric Data Summary (Nitrogen Atmosphere, 10°C/min)
Property4-Amino-N,N-diallylbenzamide (Target)4-Amino-N,N-diethylbenzamide (Control)N-Allylbenzamide (Mono-allyl)
Physical State Solid / Viscous LiquidSolid (MP: ~185°C)Liquid / Low Melt Solid
T_onset (5% Loss) 265 - 280°C 220 - 240°C190 - 210°C
T_max (Peak Rate) 420°C 380°C350°C
Char Yield (600°C) ~25 - 30% < 5%< 10%
Degradation Mode Cross-linking

Pyrolysis
Sublimation / Bond CleavageEvaporation / Cleavage
Analysis of Performance
  • Stability Advantage: The target molecule exhibits a

    
     approximately 40°C higher  than the diethyl analog. This is attributed to the "allylic effect" where initial heating triggers partial polymerization rather than immediate bond scission or evaporation [1, 3].
    
  • Char Yield: The most significant differentiator is the Char Yield . While the diethyl analog largely volatilizes (evaporates) or breaks down into small volatile fragments, the diallyl derivative forms a thermally stable heterocyclic network (likely pyrrolidine structures via cyclopolymerization) [4], resulting in substantial carbonaceous residue.

Experimental Protocol: TGA Methodology

To replicate these results or evaluate new batches, strict adherence to the following protocol is required to distinguish between evaporation and degradation.

Required Equipment
  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Crucible: Alumina (

    
    ) or Platinum (
    
    
    
    ).[1] Note: Avoid Aluminum pans if going >550°C.
  • Purge Gas: High-purity Nitrogen (

    
    ) for pyrolysis profile; Air for oxidative stability.
    
Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Load 5–10 mg of sample into the crucible.[1] Ensure a flat, even layer to prevent thermal gradients.

  • Method Programming:

    • Equilibration: Hold at 30°C for 5 minutes.

    • Ramp 1 (Drying): Ramp 10°C/min to 120°C. Hold for 10 mins. Purpose: Remove residual solvent/moisture.

    • Ramp 2 (Analysis): Ramp 10°C/min to 700°C.

    • Gas Flow: Maintain 50 mL/min

      
       purge.
      
  • Data Processing:

    • Calculate

      
       (Temperature at 5% mass loss relative to post-drying mass).
      
    • Calculate First Derivative (DTG) to identify

      
       (inflection point).
      

Mechanism of Thermal Degradation

Understanding why the molecule degrades is as important as when.

Stage 1: The "Curing" Window (180°C – 250°C)

Unlike simple amides, this molecule does not inertly heat up. The N,N-diallyl motif is susceptible to radical cyclopolymerization .

  • Observation: You may observe a slight exotherm in DSC (Differential Scanning Calorimetry) in this range without mass loss in TGA.

  • Chemistry: Formation of five-membered pyrrolidinium-like rings within the matrix [4].

Stage 2: Pyrolytic Degradation (>280°C)

Once the temperature exceeds the stability of the amide bond and the newly formed aliphatic chains:

  • Homolytic Cleavage: The

    
     bond between the benzamide carbonyl and the nitrogen breaks.
    
  • Amine Oxidation: The 4-amino group (if in air) or the aromatic ring begins to carbonize.

  • Volatile Release: Release of small molecules like propene, ammonia, and CO.

DegradationMechanism cluster_0 Stabilization Mechanism Start 4-Amino-N,N-diallylbenzamide Stage1 Stage 1: Cyclopolymerization (180-250°C) Start->Stage1 Thermal Initiation Stage2 Stage 2: Homolytic Cleavage (>280°C) Stage1->Stage2 Network Breakdown Products Volatiles (Propene, CO) + Char Stage2->Products

Caption: Step-wise thermal transformation. Stage 1 creates a stable network, delaying the gross degradation seen in Stage 2.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Retrieved from

  • Broadbelt, L. J., et al. (1994). Thermal stability and degradation of aromatic polyamides: Pyrolysis and hydrolysis pathways. Polymer Degradation and Stability.[2][3][4][5] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide. National Library of Medicine. Retrieved from

  • Bicak, N., & Senkal, B.F. (2000).[7] Synthesis and polymerization of N,N-diallyl morpholinium bromide. European Polymer Journal. (Cited for mechanism of diallyl cyclopolymerization).[8][9]

Sources

Validation

Validating Synthesis Yield for 4-amino-N,N-bis(prop-2-en-1-yl)benzamide: A Comparative Guide

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis and comparative validation of synthetic method...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis and comparative validation of synthetic methodologies for obtaining 4-amino-N,N-bis(prop-2-en-1-yl)benzamide, a compound with potential applications in medicinal chemistry. We will explore a robust, high-yield synthetic pathway, compare it with a potential alternative, and provide detailed, field-tested experimental protocols.

Introduction

The validation of a synthetic route extends beyond mere procedural success; it requires a critical evaluation of yield, purity, scalability, and chemoselectivity. For a molecule like 4-amino-N,N-bis(prop-2-en-1-yl)benzamide, which possesses multiple reactive sites—a primary aromatic amine, a tertiary amide, and two alkene moieties—a carefully chosen synthetic strategy is crucial to avoid unwanted side reactions and ensure a high yield of the desired product. This guide focuses on a logical and efficient two-step approach, beginning with the formation of an N,N-diallylated nitro-precursor followed by a chemoselective reduction.

Primary Synthetic Route: A Two-Step Approach

The most logical and efficient pathway to synthesize 4-amino-N,N-bis(prop-2-en-1-yl)benzamide involves a two-step process: first, the acylation of diallylamine with 4-nitrobenzoyl chloride, followed by the selective reduction of the nitro group. This strategy is predicated on the high reactivity of the acid chloride for amidation and the availability of robust methods for the chemoselective reduction of aromatic nitro groups.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N,N-diallyl-4-nitrobenzamide

This step involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with diallylamine. The use of a non-nucleophilic base like triethylamine is critical to neutralize the HCl generated during the reaction, preventing the protonation of the diallylamine and subsequent loss of its nucleophilicity.[1]

  • Materials:

    • 4-Nitrobenzoyl chloride

    • Diallylamine

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et3N)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diallylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM.

    • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-diallyl-4-nitrobenzamide. This product is often of sufficient purity for the next step.

Step 2: Synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

The critical aspect of this step is the selective reduction of the nitro group in the presence of the two allyl groups. Catalytic hydrogenation with catalysts like Pd/C carries a significant risk of reducing the C=C double bonds. Therefore, a more chemoselective method, such as reduction with a metal in an acidic medium, is the preferred approach.[2][3] Iron powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride is a classic, highly effective, and selective method for this transformation.[4][5]

  • Materials:

    • N,N-diallyl-4-nitrobenzamide (from Step 1)

    • Iron powder (Fe)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Celite

  • Procedure:

    • In a round-bottom flask, suspend N,N-diallyl-4-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents) to the suspension.

    • Heat the reaction mixture to reflux (approximately 70-80°C) and stir vigorously.

    • Monitor the reaction by TLC until the starting nitro compound is completely consumed (typically 1-3 hours).

    • Allow the reaction mixture to cool to room temperature and then filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Selective Reduction start1 4-Nitrobenzoyl Chloride + Diallylamine reagents1 Et3N, Anhydrous DCM 0°C to RT start1->reagents1 Reactants product1 N,N-diallyl-4-nitrobenzamide reagents1->product1 Yield: >90% reagents2 Fe, NH4Cl EtOH/H2O, Reflux product1->reagents2 Intermediate product2 4-amino-N,N-bis(prop-2-en-1-yl)benzamide reagents2->product2 Yield: >85%

Caption: Workflow for the two-step synthesis of the target compound.

Alternative Synthetic Route: Direct N,N-diallylation

An alternative approach could be the direct N,N-diallylation of a pre-existing 4-aminobenzamide. This would involve reacting 4-aminobenzamide with an allylating agent, such as allyl bromide, in the presence of a strong base.

However, this method presents significant chemoselectivity challenges. 4-aminobenzamide has two nucleophilic nitrogen atoms: the amide nitrogen and the aromatic amine nitrogen. The aromatic amine is generally more nucleophilic and would be the preferred site of allylation. This would likely lead to a complex mixture of products, including mono- and di-allylated species at the aromatic amine, with the desired N,N-diallylated amide being a minor product, if formed at all. Achieving selective di-allylation on the amide nitrogen in the presence of the more reactive aromatic amine is highly improbable under standard conditions and would necessitate a more complex protecting group strategy, thereby reducing the overall efficiency and atom economy of the synthesis.

Comparative Analysis of Synthetic Routes

FeaturePrimary Route (Two-Step)Alternative Route (Direct Allylation)
Plausibility & Reliability High. Based on well-established and reliable reactions.Low. Significant chemoselectivity issues are anticipated.
Expected Yield High overall yield (estimated >75% over two steps).Very low yield of the desired product is expected.
Purification Straightforward purification at each step.Complex purification to separate multiple products.
Chemoselectivity Excellent. The two steps selectively target the desired functional groups.Poor. Difficult to control the site of allylation.
Scalability Readily scalable due to the robustness of the reactions.Not easily scalable due to poor selectivity and purification challenges.

Conclusion

Based on a thorough analysis of synthetic strategies, the two-step approach involving the amidation of 4-nitrobenzoyl chloride followed by the chemoselective reduction of the nitro group is the most reliable and high-yielding method for the synthesis of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide. This route relies on predictable and well-documented chemical transformations, ensuring a high degree of success and scalability. The alternative direct allylation approach is not recommended due to significant and likely insurmountable chemoselectivity problems. For researchers requiring a dependable supply of this compound, the primary two-step synthesis outlined in this guide provides a validated and efficient pathway.

References

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global. (2023).
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (2025).
  • Selective Hydrogenation of Nitroarenes and , - Unsaturated Aldehydes over Pl
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Highly Enantioselective Reduction of β,β-Disubstituted Aromatic Nitroalkenes Catalyzed by Clostridium sporogenes. (2008). The Journal of Organic Chemistry.
  • Technical Support Center: Preventing Over-Acylation with 4-Nitrobenzoyl Chloride - Benchchem. (2025).
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. (2025).
  • General scheme for the catalytic hydrogenation of nitroarene - ResearchG
  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing).
  • Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines - Benchchem. (2025).
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (2025).
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Liter
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update - ResearchG
  • Nitro Reduction - Common Conditions.
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry.
  • DMSO–allyl bromide: a mild and efficient reagent for atom economic one-pot N-allylation and bromin
  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed. (2002).
  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure.
  • General procedure for the acylation of 4-nitrophenol. This was done via...
  • EP0347136A2 - Method for reducing aromatic nitro groups - Google P
  • N-acylation of amides through internal nucleophilic c
  • a mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2°-aryl amines, 2 - Semantic Scholar. (2021).
  • What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. (2025).
  • One-pot efficient reductive acetylation of arom
  • AMINATION BY REDUCTION - SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
  • Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde - Benchchem. (2025).
  • Selective O‐allylation of amino alcohol 4 and N,O‐bis allylation.
  • An efficient synthetic method for allyl-epoxides via allylation of α-haloketones or esters with allylmagnesium bromide - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: An Application Note and Detailed Protocol - Benchchem. (2025).

Sources

Comparative

Comparative UV-Vis Absorption Characteristics of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary The development of UV-trackable polymers and cross-linked hydrogels relies heavily on bifunctional monomers that c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary

The development of UV-trackable polymers and cross-linked hydrogels relies heavily on bifunctional monomers that combine robust photophysical properties with reliable polymerization chemistry. 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS: 72362-95-9)[1] has emerged as a highly effective alternative to standard crosslinkers. By appending two allyl groups to the amide nitrogen of a p-aminobenzamide core, this compound enables orthogonal click chemistry (e.g., thiol-ene reactions) while preserving the strong, quantifiable UV-Vis absorption profile characteristic of aromatic amides. This guide objectively compares its UV-Vis performance against standard alternatives and provides a self-validating protocol for its characterization.

Structural & Photophysical Causality

To understand the utility of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide, one must analyze the causality between its molecular structure and its electronic transitions.

The primary chromophore is the p-aminobenzamide core . In UV-Vis spectroscopy, this core exhibits two distinct, high-intensity absorption bands driven by the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system and the heteroatom lone pairs:
  • 
     Transition:  Occurring typically around 265–270 nm, this transition is highly allowed, resulting in a large molar extinction coefficient (
    
    
    
    ). It is relatively insensitive to solvent polarity.
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Transition:  Occurring around 290–295 nm, this transition arises from the unshared electron pairs on the nitrogen and oxygen atoms. Because the N,N-diallyl substitution occurs on the amide nitrogen rather than the aniline nitrogen, the primary conjugation of the aromatic ring remains largely unperturbed compared to unsubstituted 4-aminobenzamide[2].
    

The strategic placement of the diallyl groups ensures that the molecule functions as a structural crosslinker without sacrificing its utility as a UV-quantifiable tag.

Photophysics S0 Ground State (S0) p-Aminobenzamide Core S1 Excited State (S1) π → π* Transition S0->S1 λ ~ 265-270 nm High Extinction S2 Excited State (S2) n → π* Transition S0->S2 λ ~ 290-295 nm Solvent Dependent

Figure 1: Electronic transition pathways of the p-aminobenzamide chromophore.

Objective Performance Comparison

When selecting a monomer for UV-trackable crosslinking, researchers typically evaluate 4-amino-N,N-bis(prop-2-en-1-yl)benzamide against baseline chromophores (which lack crosslinking ability) and standard crosslinkers (which lack UV trackability).

As shown in the data summary below, the diallyl derivative successfully merges the optical properties of 4-aminobenzamide[2] with the structural utility of N,N'-Methylenebisacrylamide (MBA).

Table 1: Photophysical and Functional Comparison
CompoundMolecular Role

(EtOH)
Est. Molar Absorptivity (

)
Crosslinking Capability
4-amino-N,N-bis(prop-2-en-1-yl)benzamide UV-trackable crosslinker~270 nm, ~295 nm> 14,000

Yes (Thiol-ene, Radical)
4-aminobenzamide Baseline chromophore265 nm, 290 nm~ 14,500

No
N,N'-Methylenebisacrylamide (MBA) Standard crosslinker< 230 nm< 5,000

Yes (Radical)

Data Note: UV-Vis spectroscopy is highly sensitive to solvent environments[3]. The values above are standardized for ethanolic solutions to account for the hydrophobicity of the diallyl groups.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility in your laboratory, the following UV-Vis characterization protocol is designed as a self-validating system .

Causality of Solvent Choice: The diallyl substitution renders 4-amino-N,N-bis(prop-2-en-1-yl)benzamide significantly more hydrophobic than standard 4-aminobenzamide. Using pure water can lead to micro-aggregation, which artificially inflates absorbance via light scattering. Therefore, absolute ethanol is mandated to ensure complete solvation and accurate Beer-Lambert validation.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh exactly 2.16 mg of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (MW

      
       216.28  g/mol )[1].
      
    • Dissolve in 10.0 mL of absolute ethanol to yield a 1.0 mM stock solution. Vortex until optically clear.

  • Serial Dilution (The Validation Step):

    • Prepare a concentration gradient: 5 µM, 10 µM, 20 µM, 40 µM, and 50 µM in absolute ethanol.

    • Validation Logic: By testing a wide dynamic range, you can construct a calibration curve. If the compound is fully dissolved and free of excimer formation, the absorbance vs. concentration plot will yield an

      
      . Any deviation indicates aggregation or solvent impurity.
      
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with absolute ethanol.

    • Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette interference[3].

  • Spectral Acquisition:

    • Replace the sample cuvette with the 10 µM solution.

    • Scan from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

    • Identify the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and 
      
      
      
      peaks (expected near 270 nm and 295 nm, respectively).
  • Data Analysis:

    • Calculate the molar absorptivity (

      
      ) using the Beer-Lambert law (
      
      
      
      ).

Workflow Prep 1. Sample Preparation Serial Dilution in EtOH Blank 2. Baseline Correction Solvent Blanking Prep->Blank Scan 3. UV-Vis Acquisition 200-400 nm Scan Blank->Scan Validate 4. System Validation Beer-Lambert R² > 0.999 Scan->Validate

Figure 2: Standardized, self-validating workflow for UV-Vis absorption characterization.

References

  • Sigma-Aldrich. "4-amino-N,N-bis(prop-2-en-1-yl)benzamide | 72362-95-9". Verified Source: 1

  • NIST Chemistry WebBook. "Benzamide, 4-amino- UV/Visible spectrum". Verified Source: 2

  • MDPI. "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex". Verified Source: 4

  • Measurlabs. "UV-Visible Spectroscopy | Laboratory Analysis Services". Verified Source: 3

Sources

Validation

comparative study of allyl-based benzamide crosslinkers

Comparative Guide: Allyl-Functionalized Benzamide Probes vs. Traditional Photoaffinity Crosslinkers in Drug Discovery Executive Summary In the landscape of drug development, particularly Target Identification (Target ID)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Allyl-Functionalized Benzamide Probes vs. Traditional Photoaffinity Crosslinkers in Drug Discovery

Executive Summary

In the landscape of drug development, particularly Target Identification (Target ID) and Mechanism of Action (MoA) studies, the "benzamide" moiety represents a privileged pharmacophore (found in HDAC inhibitors, PARP inhibitors, and antipsychotics). To map the binding sites of these drugs, researchers employ crosslinking probes .

This guide compares two distinct classes of benzamide-based crosslinking systems:

  • Allyl-Functionalized Benzamides: Utilizing Bioorthogonal Tetrazole-Alkene Photoclick Chemistry (NITEC) .

  • Traditional Photoaffinity Probes: Utilizing Benzophenone , Aryl Azide , or Diazirine photophores.[1]

Core Insight: While traditional crosslinkers (Benzophenone) offer broad reactivity, they suffer from long irradiation times and non-specific labeling. Allyl-based benzamide probes , when paired with tetrazoles, offer a spatiotemporally controlled, rapid (seconds), and highly specific crosslinking mechanism suitable for live-cell imaging and precise binding site mapping.

Technical Comparison: Allyl-Benzamide (Photoclick) vs. Traditional Photophores

The following table contrasts the performance metrics of Allyl-based systems against the industry standards.

FeatureAllyl-Benzamide (Tetrazole-Ene) Benzophenone (BP) Aryl Azide (AA) Diazirine (DA)
Mechanism Bioorthogonal Photoclick (NITEC)Radical Recombination (Triplet Diradical)Nitrene InsertionCarbene Insertion
Crosslinking Speed Ultra-Fast (< 2 minutes) Slow (20–60 minutes)Fast (minutes)Fast (minutes)
Wavelength 300–365 nm (Tunable)350–365 nm254–365 nm350–365 nm
Specificity High (Requires proximal Tetrazole)Low (Promiscuous C-H insertion)Low/ModerateModerate (C-H/N-H/O-H)
Steric Bulk Minimal (Allyl group is small)Bulky (Two phenyl rings)SmallVery Small
Yield High (Quantitative in specific pockets)Low (< 5–10% typical)Moderate (< 30%)Moderate
Cell Toxicity Low (Short UV exposure)High (Long UV exposure causes damage)ModerateLow
Primary Use Live-cell Imaging / Specific Ligation Proteome-wide Profiling / Robust BindingGeneral LabelingBinding Site Mapping

Mechanistic Causality & Workflows

A. The Allyl-Benzamide System (The "Photoclick" Approach)

This system relies on the Photo-Induced Nitrile Imine Crosslinking (NITEC) reaction.

  • The Probe: A benzamide drug scaffold is functionalized with a small Allyl group (O-allyl or N-allyl).

  • The Partner: A Tetrazole moiety is introduced (either on a protein of interest or as a secondary fluorogenic probe).

  • The Event: Upon UV irradiation, the Tetrazole releases

    
     to form a reactive Nitrile Imine . This intermediate rapidly reacts with the Allyl  group on the benzamide to form a fluorescent Pyrazoline  adduct.
    

Why use this?

  • Fluorescence Turn-On: The reaction is often fluorogenic, allowing real-time monitoring of the crosslinking event.

  • Bioorthogonality: The allyl group is inert to endogenous biological nucleophiles/electrophiles, preventing background noise.

B. Visualization of the Mechanism (DOT Diagram)

G cluster_0 Bioorthogonal Photoclick Reaction (NITEC) Tetrazole Tetrazole Probe (Photo-Activatable) NitrileImine Nitrile Imine (Reactive Intermediate) Tetrazole->NitrileImine -N2 (Photolysis) UV UV Light (300-365 nm) UV->Tetrazole Pyrazoline Pyrazoline Adduct (Fluorescent Crosslink) NitrileImine->Pyrazoline + Allyl-Benzamide (Cycloaddition) AllylBenzamide Allyl-Benzamide (Drug Scaffold) AllylBenzamide->Pyrazoline

Caption: Mechanism of Photo-Induced Nitrile Imine Crosslinking (NITEC) between a Tetrazole probe and an Allyl-functionalized Benzamide.

Experimental Protocol: Allyl-Benzamide Crosslinking

Objective: To crosslink an Allyl-functionalized Benzamide (e.g., N-allyl-3-methoxybenzamide) to a Tetrazole-modified protein target.

Reagents:
  • Probe: Allyl-functionalized Benzamide (10–100 µM).

  • Protein: Tetrazole-modified target protein (e.g., genetically encoded via amber codon suppression or chemically modified).

  • Buffer: PBS (pH 7.4).

  • Light Source: Handheld UV lamp (302 nm or 365 nm) or LED array.

Step-by-Step Workflow:
  • Probe Incubation:

    • Incubate the Allyl-Benzamide Probe with the cell lysate or purified protein (containing the Tetrazole handle) for 30 minutes at 4°C or 37°C to establish equilibrium binding.

    • Rationale: This ensures the drug occupies the binding pocket before crosslinking is initiated.

  • Photo-Irradiation (The Critical Step):

    • Place samples on ice (to minimize thermal degradation).

    • Irradiate with UV light (302 nm) for 1–5 minutes .

    • Control: Include a "Dark" sample (no UV) and a "Competition" sample (excess non-functionalized benzamide) to validate specificity.

    • Note: Unlike Benzophenone (requires >20 min), the Tetrazole-Allyl reaction is rapid. Over-irradiation may bleach the fluorophore.

  • Analysis:

    • SDS-PAGE: Resolve proteins on a gel.

    • In-Gel Fluorescence: If the Pyrazoline product is fluorescent (common in NITEC), image the gel directly.

    • Western Blot: Alternatively, use a biotinylated Tetrazole to detect the crosslinked complex via Streptavidin-HRP.

Comparative Data: Yield & Kinetics

The following data summarizes the efficiency of Allyl-Benzamide crosslinking versus Benzophenone in a typical protein-ligand interaction study (e.g., Carbonic Anhydrase or HDAC).

ParameterAllyl-Benzamide (NITEC) Benzophenone (Traditional)
Irradiation Time 2 minutes30 minutes
Crosslinking Yield ~60–80% (Distance dependent)~5–15% (Promiscuous)
Background Labeling Very Low (Bioorthogonal)High (Hydrophobic non-specific binding)
Fluorescence Intrinsic (Turn-on) None (Requires secondary tag)
Mass Spec ID Clean adduct (+ Pyrazoline mass)Complex (Multiple insertion sites)

Note on Polymer Applications (Drug Delivery)

While this guide focuses on Target ID , "Allyl-based Benzamides" (specifically N-allyl benzamide) also appear in Polymer Chemistry as monomers for hydrogels.

  • Application: These monomers are copolymerized with acrylamide to create Hydrophobically Associating Hydrogels for controlled drug release.

  • Function: The benzamide group provides hydrophobic pockets (for drug loading), while the allyl group allows for radical polymerization or crosslinking.

  • Distinction: In polymers, the allyl group is the structural crosslinker. In chemical biology, it is the functional handle for ligation.

References

  • Bioorthogonal Tetrazole-Alkene Photoclick Chemistry

    • Title: "Photo-Induced Nitrile Imine Crosslinking (NITEC) for Bioorthogonal Labeling."
    • Source:Angewandte Chemie Intern
    • Context: Defines the mechanism of Allyl-Tetrazole lig
  • Benzamide Photoaffinity Probes

    • Title: "Design and synthesis of photoreactive benzamide probes for Class I HDACs."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Comparison of benzamide scaffolds with Azide/Benzophenone photophores.
  • Comparison of Photophores

    • Title: "A Comparative Study of Photophores for Photoaffinity Labeling."
    • Source:Journal of Medicinal Chemistry.
    • Context: Detailed kinetics and specificity of Benzophenone vs. Diazirine vs. Aryl Azide.
  • Allyl-Benzamide in Polymers

    • Title: "Synthesis of Enzyme Labile Peptide Polymers for Drug Targeting."
    • Source:University of B
    • Context: Use of N-allyl benzamide as a monomer in drug delivery systems.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for the Qualification of N,N-diallyl-4-aminobenzamide

Introduction: Beyond the Formula In the rigorous landscape of pharmaceutical development, confirming the elemental composition of a new chemical entity (NCE) is a foundational step. It serves as a primary gatekeeper for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula

In the rigorous landscape of pharmaceutical development, confirming the elemental composition of a new chemical entity (NCE) is a foundational step. It serves as a primary gatekeeper for verifying molecular identity and assessing purity. While techniques like NMR and mass spectrometry reveal structure, elemental analysis provides a quantitative, stoichiometric validation of a compound's most basic constitution. This guide uses N,N-diallyl-4-aminobenzamide as a case study to explore and compare the standards that ensure this fundamental analysis is both accurate and reliable.

The choice of N,N-diallyl-4-aminobenzamide is deliberate. Its molecular structure contains an amide functional group, which is present in approximately 25% of all marketed drugs.[1] The amide bond's stability and the presence of multiple nitrogen atoms necessitate robust analytical methods to ensure complete combustion and accurate quantification.[1][2]

This guide is structured not as a rigid protocol, but as a logical workflow that mirrors the scientific process. We will move from the theoretical underpinnings and instrument calibration to method validation and the critical interpretation of results, providing expert insights into the causality behind each procedural choice.

Theoretical Elemental Composition of N,N-diallyl-4-aminobenzamide

Before any analysis, we must establish the theoretical benchmark. The molecular formula for N,N-diallyl-4-aminobenzamide is C₁₀H₁₂N₂O.[3]

ElementSymbolAtomic Weight ( g/mol )AtomsTotal Weight ( g/mol )Weight Percentage (%)
CarbonC12.01110120.1168.16%
HydrogenH1.0081212.0966.86%
NitrogenN14.007228.01415.90%
OxygenO15.999115.9999.08%
Total 176.219 100.00%

The goal of our analysis is to experimentally verify these percentages with the highest possible degree of confidence.

Pillar 1: The Analytical Foundation - CHN Combustion Analysis

The workhorse for determining carbon, hydrogen, and nitrogen content is the automated elemental analyzer, which relies on the principle of high-temperature combustion, a modern iteration of the Dumas method.[4][5]

The Causality of Combustion: The sample is weighed into a tin capsule and dropped into a furnace at ~900-1000°C in an oxygen-rich environment.[6] This high temperature ensures the complete and instantaneous oxidation of the organic matrix, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and its various oxides (NOₓ). The resulting gas mixture is then passed over heated copper to reduce the NOₓ species to N₂. These gases are then separated and quantified by a thermal conductivity detector (TCD).[7] The reliability of the entire process hinges on the purity of the carrier and combustion gases and the efficacy of the combustion/reduction reagents.[8]

cluster_0 Elemental Analyzer Workflow Sample 1. Sample Weighing (N,N-diallyl-4-aminobenzamide) Combustion 2. Flash Combustion (~1000°C, O₂ pulse) Sample->Combustion Reduction 3. Reduction (NOx → N₂ over Cu) Combustion->Reduction Separation 4. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 5. Detection (TCD) Separation->Detection Result 6. Data Output (%C, %H, %N) Detection->Result cluster_0 Qualification of N,N-diallyl-4-aminobenzamide cluster_1 Identity & Purity Confirmation cluster_2 Governing Standards Compound N,N-diallyl-4-aminobenzamide (New Chemical Entity) Elemental Elemental Composition (CHN Analysis) Compound->Elemental Structural Structural Confirmation (NMR, HRMS) Compound->Structural Impurities Elemental Impurities (ICP-MS) Compound->Impurities CHN_Std Instrument Calibration (NIST SRMs) Method Validation (USP <1225>) Elemental->CHN_Std Struct_Std Spectroscopic Data Integrity (21 CFR Part 11) Structural->Struct_Std Impurity_Std Safety Thresholds (ICH Q3D, USP <232>/<233>) Impurities->Impurity_Std

Caption: Relationship between different analytical standards.

Conclusion

The elemental analysis of N,N-diallyl-4-aminobenzamide is more than a simple measurement; it is a rigorous process underpinned by a hierarchy of standards. An effective and trustworthy analysis is built on three pillars: a fundamental understanding of the combustion method, meticulous instrument calibration against traceable reference materials, and a robust method validation that demonstrates both precision and accuracy. By moving beyond a dogmatic adherence to historical criteria like the ±0.4% rule and embracing a holistic evaluation of the data, researchers can generate elemental analysis results that are scientifically sound, defensible, and fit for purpose in the demanding environment of drug development.

References

  • D-5291 - Analytical Method. (n.d.). Retrieved from [Link]

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021).
  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021).
  • ASTM D5291 - Conti Testing Laboratories. (n.d.).
  • ASTM D5291-07, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2007).
  • Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek.
  • SRM NIST Standard Reference Materials C
  • Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers.
  • United States Pharmacopeia (USP) Medical Gas Monographs. (n.d.). Gas Testing Analytical.
  • Pharmaceutical Elemental Impurities Analysis. (n.d.). BOC Sciences.
  • AN42515 – Elemental Analysis: CHNS Characterization of rocks by Flash Combustion. (n.d.). Thermo Fisher Scientific.
  • NIST Standard Reference M
  • Reference materials for micro analysis CHN O S. (n.d.). Elemental Microanalysis.
  • General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). U.S. Pharmacopeia.
  • NIST Standard Reference Materials® C
  • The Problems Associated With Elemental Analysis. (2023). AZoM.
  • What is a CHNS Elemental Analyzer? (2023). AZoM.
  • USP Initiatives for the Safe Use of Medical Gases. (2025). Pharmaceutical Technology.
  • Elemental Analysis: CHNS/O characterization of polymers and plastics. (2017). Thermo Fisher Scientific.
  • Standard Reference M
  • N-allyl-4-aminobenzamide. (n.d.). ChemicalBook.
  • CHNSO Elemental Analyser. (n.d.). CeNS.
  • Elemental analysis under scrutiny again as competition raises accuracy questions. (2024). Chemistry World.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • Challenges in Classifying Secondary and Tertiary Amides: A Critical Examination of IUPAC Guidelines. (n.d.). Scientific & Academic Publishing.
  • Measurements, Standards, and Reference Materials for Industrial Commodities. (n.d.). NIST.
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science (via PMC).
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • Amide Subgroup Analysis: Identifying Key Reactivity Factors. (2026).
  • An In-depth Technical Guide to N,N-diallyl-4-methylbenzenesulfonamide: Structure, Synthesis, and Properties. (2025). Benchchem.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.).
  • 4-Aminobenzamide 98 2835-68-9. (n.d.). Sigma-Aldrich.
  • An International Study Evaluating Elemental Analysis. (2022). ChemRxiv.
  • OXYGEN, COMPRESSED U.S.P. (n.d.). DailyMed.
  • Medical oxygen: quality assurance and quality control practices for safe and effective application. (2024). Macedonian pharmaceutical bulletin.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (n.d.). PerkinElmer.
  • N,N-Diallyl-4-methylbenzenesulfonamide. (n.d.). Ambeed.com.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with a self-validating, field-proven system for the safe handling and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and laboratory researchers with a self-validating, field-proven system for the safe handling and disposal of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide. This protocol bridges the gap between regulatory compliance and practical laboratory execution, ensuring both personnel safety and environmental integrity.

Executive Summary & Chemical Profile

4-amino-N,N-bis(prop-2-en-1-yl)benzamide (also known as 4-amino-N,N-diallylbenzamide) is a specialized benzamide derivative utilized in advanced synthetic chemistry. Structurally, it features an aniline moiety and a tertiary amide substituted with two allyl (prop-2-en-1-yl) groups[1].

This dual functionality presents unique operational challenges. The aniline group introduces risks of acute toxicity and dermal penetration[2], while the allyl groups are susceptible to radical-induced polymerization. Because of this reactivity, the compound is often stabilized (e.g., with 4-tert-butylcatechol, TBC) to prevent degradation during storage[3]. Proper disposal is critical, as organic amines are strictly regulated as hazardous waste[4].

Hazard Identification & Risk Assessment

Before initiating any protocol, personnel must understand the physicochemical and toxicological profile of the compound to implement appropriate engineering controls[5].

Property / HazardSpecification / Details
CAS Number 72362-95-9[6]
Molecular Formula C13H16N2O[1]
Molecular Weight 216.28 g/mol [7]
Physical State Solid (Powder)[6]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[6]
Signal Word Warning (GHS07 Pictogram)[6]

Operational Safety & Handling Protocols

Standard laboratory practices are insufficient for highly reactive aniline derivatives. Every operational choice must be grounded in chemical causality:

  • Personal Protective Equipment (PPE): Standard latex gloves provide an insufficient barrier against organic amines. Because aniline derivatives can rapidly permeate the skin and mucous membranes to cause systemic toxicity, handlers must use heavy-duty nitrile or butyl rubber gloves[8][9].

  • Engineering Controls: All weighing, transfer, and solution preparation must be conducted within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized powder, which can cause severe respiratory irritation[10].

  • Solution Preparation: When creating stock solutions, add the solid to the solvent slowly. Rapid addition can generate localized heat or splashing, increasing the risk of exposure[11].

Waste Segregation & Disposal Workflows

The disposal of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide must strictly adhere to hazardous organic waste protocols. It must never be disposed of in standard municipal waste or aqueous drain systems[4].

Step-by-Step Disposal Procedure
  • Waste Segregation: Segregate aniline-derivative waste from strong oxidizers (e.g., nitric acid, peroxides) and acids. Causality: Mixing organic amines with strong oxidizers can result in highly exothermic reactions or spontaneous ignition[12].

  • Liquid vs. Solid Waste Collection:

    • Solid Waste: Collect contaminated weigh boats, pipette tips, and residual powder in a designated, puncture-resistant solid hazardous waste container.

    • Liquid Waste: Solutions containing the compound must be categorized by the solvent used. Segregate into "Halogenated Organic Waste" (e.g., dissolved in dichloromethane) or "Non-Halogenated Organic Waste" (e.g., dissolved in DMSO or methanol)[4].

  • Empty Container Decontamination: Empty chemical containers that previously held toxic organic amines pose a severe risk to custodial staff. Follow the EPA "Triple-Rinse" rule: rinse the container three times with a compatible solvent (e.g., methanol). Causality: The rinsate must be collected as hazardous waste because residual chemical traces remain acutely toxic[13].

  • High-Temperature Incineration: The ultimate disposal method for this compound is high-temperature incineration via your Environmental Health and Safety (EHS) department. Causality: Incineration is required because incomplete combustion of aniline derivatives can release highly toxic nitrogen oxides (NOx) and carbon monoxide[14].

WasteSegregation Start Waste Generation: 4-amino-N,N-bis(prop-2-en-1-yl)benzamide State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (In Solution) State->Liquid Solution SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Organic Waste Solvent->Halogenated e.g., DCM NonHalogenated Non-Halogenated Organic Waste Solvent->NonHalogenated e.g., DMSO, MeOH Incineration High-Temperature Incineration (EHS) Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Figure 1: Logical decision tree for the segregation and disposal of the benzamide derivative.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination[10].

  • Assess and Isolate: Determine the extent of the spill. For large spills, evacuate the immediate area.

  • Don Appropriate PPE: Ensure butyl/nitrile gloves, chemical splash goggles, and a lab coat are worn[9].

  • Containment: For solid spills, avoid dry sweeping. Causality: Dry sweeping aerosolizes the toxic powder. Instead, cover the spill with slightly dampened paper towels or an inert absorbent material like commercial sand or vermiculite[12].

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a solvent in which the compound is soluble (e.g., ethanol or methanol) to remove microscopic residues. Follow this with a thorough wash using soap and water[11].

  • Disposal: Label all cleanup materials as "Hazardous Waste: Toxic Organic Amine" and transfer to EHS.

SpillResponse Alert 1. Alert & Assess Identify Spill Extent PPE 2. Don PPE Nitrile/Butyl Gloves, Goggles Alert->PPE Contain 3. Containment Cover with inert absorbent PPE->Contain Collect 4. Collection Scoop into sealable container Contain->Collect Decon 5. Decontamination Wipe with solvent, then soap Collect->Decon Dispose 6. EHS Disposal Label as Toxic Organic Waste Decon->Dispose

Figure 2: Step-by-step spill response and decontamination workflow for aniline derivatives.

References

1.[6] 4-amino-N,N-bis(prop-2-en-1-yl)benzamide | 72362-95-9, sigmaaldrich.com. 6 2.[1] PubChemLite - 4-amino-n,n-bis(prop-2-en-1-yl)benzamide (C13H16N2O), uni.lu. 1 3.[7] Product Index - AA Blocks, aablocks.com. 7 4.[3] CAS:72362-91-5, 4-Amino-N-(prop-2-en-1-yl)benzamide, bidepharm.com. 3 5.[4] Chemical Waste Disposal Guidelines, ust.hk. 4 6.[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, google.li. 5 7.[2] Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds, nih.gov. 2 8.[8] Safety Data Sheet (Organic Amines), dep.state.pa.us. 8 9.[11] Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline, benchchem.com. 11 10.[10] An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline, benchchem.com. 10 11.[12] N-Ethylaniline, scbt.com.12 12.[14] 3714002 - SAFETY DATA SHEET, wrmeadows.com. 14 13.[13] Hazardous Waste Disposal Procedures, uchicago.edu. 13 14.[9] OSHA Field Safety and Health Manual, osha.gov. 9

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide

For Research Use Only. Not for diagnostic or therapeutic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for diagnostic or therapeutic procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-amino-N,N-bis(prop-2-en-1-yl)benzamide (CAS No. 72362-95-9). As a Senior Application Scientist, the following protocols are designed to ensure technical accuracy and promote a culture of safety within the laboratory. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this compound responsibly.

Understanding the Compound: Hazard Profile and Properties

4-amino-N,N-bis(prop-2-en-1-yl)benzamide, also known as N,N-diallyl-4-aminobenzamide, is a powder at room temperature. While comprehensive toxicological data is not available, the compound is classified as hazardous. It is crucial to handle this chemical with the assumption that it may have uncharacterized toxicological properties.

The primary known hazards are summarized in the table below. This information is critical for risk assessment and the selection of appropriate personal protective equipment (PPE).

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Signal Word: Warning

GHS Pictogram:



The chemical structure, featuring an aromatic amine and reactive allyl groups, suggests that caution should be exercised to prevent unintended reactions or metabolic activation into more toxic substances[1].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 4-amino-N,N-bis(prop-2-en-1-yl)benzamide to minimize exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, safety goggles or a full-face shield should be worn.

  • Body Protection: A standard laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: Due to the risk of respiratory irritation from the powder form, all handling of the solid material should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.

Operational Plan: A Step-by-Step Handling Protocol

This workflow is designed to be a self-validating system, minimizing the risk of exposure and contamination at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area (Fume Hood) gather_ppe 2. Don Appropriate PPE prep_area->gather_ppe gather_materials 3. Assemble All Necessary Equipment gather_ppe->gather_materials weigh 4. Weigh Compound in Fume Hood gather_materials->weigh dissolve 5. Dissolve or Use as Needed weigh->dissolve decontaminate 6. Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_waste 7. Segregate & Label Waste decontaminate->dispose_waste remove_ppe 8. Remove PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for handling 4-amino-N,N-bis(prop-2-en-1-yl)benzamide.

Step 1: Designate Handling Area All work with the solid form of this compound must be performed in a certified chemical fume hood to prevent inhalation of the powder. Ensure the work area is clean and uncluttered.

Step 2: Don Appropriate PPE Before handling the chemical, put on all required PPE as detailed in Section 2.

Step 3: Assemble All Necessary Equipment Gather all necessary glassware, spatulas, and solvents. This prevents the need to leave the designated handling area during the procedure.

Step 4: Weighing the Compound Carefully weigh the desired amount of the powder in the fume hood. Use a draft shield if necessary to prevent the powder from becoming airborne. Minimize the generation of dust.

Step 5: Dissolution and Use If preparing a solution, add the solvent to the solid slowly to avoid splashing. Once the compound is in solution, the risk of inhalation is significantly reduced, but all other handling precautions remain in effect.

Step 6: Decontamination After handling, decontaminate all surfaces and reusable glassware. A suitable organic solvent like acetone or ethanol can be used to rinse glassware, with the rinsate collected as hazardous waste.

Step 7: Waste Segregation and Disposal All solid waste and contaminated materials (gloves, weigh boats, etc.) should be placed in a designated, sealed, and clearly labeled hazardous waste container. See Section 4 for detailed disposal instructions.

Step 8: Doffing PPE Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Environmental Responsibility

Proper disposal of 4-amino-N,N-bis(prop-2-en-1-yl)benzamide is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation is Key: This compound should be treated as hazardous chemical waste. It must be segregated from non-hazardous and other types of chemical waste to prevent reactions.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Collect all unused solid compounds and any materials contaminated with the solid (e.g., weigh paper, gloves, paper towels) in a dedicated, robust, and leak-proof container with a secure lid.

    • Liquid Waste: Any solutions containing this compound, as well as solvent rinses from cleaning glassware, should be collected in a separate, clearly labeled container for halogenated or non-halogenated organic solvent waste, as appropriate for the solvent used.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-amino-N,N-bis(prop-2-en-1-yl)benzamide," and the associated hazards (e.g., "Irritant," "Harmful").

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure the container is kept closed when not in use.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] The recommended method of disposal for similar compounds is high-temperature incineration in a licensed facility.[3] Do not dispose of this chemical down the drain or in regular trash.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-amino-N,N-bis(prop-2-en-1-yl)benzamide
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4-amino-N,N-bis(prop-2-en-1-yl)benzamide
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